KRAS G12C inhibitor 26
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H32F4N6O3 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
2-[(2S)-1-(2-fluoroprop-2-enoyl)-4-[(7S)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-[2-(trifluoromethyl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C29H32F4N6O3/c1-18(30)27(40)39-13-12-38(15-19(39)9-10-34)26-22-17-41-25(21-7-3-4-8-23(21)29(31,32)33)14-24(22)35-28(36-26)42-16-20-6-5-11-37(20)2/h3-4,7-8,19-20,25H,1,5-6,9,11-17H2,2H3/t19-,20-,25-/m0/s1 |
InChI Key |
QHAKQJHNFQRVOF-RLSLOFABSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CO[C@@H](C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN([C@H](C5)CC#N)C(=O)C(=C)F |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(COC(C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN(C(C5)CC#N)C(=O)C(=C)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Covalent KRAS G12C Inhibitors
Disclaimer: The initial request specified "KRAS G12C inhibitor 26". Following a comprehensive literature search, no specific inhibitor with this designation was identified. It is plausible that this refers to a citation number within a scientific publication. This guide, therefore, focuses on the well-established mechanism of action for the class of covalent KRAS G12C inhibitors, with specific data provided for representative molecules such as sotorasib and adagrasib.
Core Mechanism of Action
The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling. It cycles between an active GTP-bound "ON" state and an inactive GDP-bound "OFF" state.[1][2][3] The G12C mutation, a substitution of glycine with cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, oncogenic GTP-bound form.[4][5] This constitutively active state drives downstream signaling pathways, promoting uncontrolled cell proliferation and survival.[4][6]
Covalent KRAS G12C inhibitors are a novel class of targeted therapies that exploit the presence of the mutant cysteine residue.[7][8] Their mechanism of action is centered on the following key features:
-
Selective Covalent Binding: These inhibitors are designed to specifically and irreversibly bind to the thiol group of the cysteine at position 12 of the KRAS G12C mutant protein.[4][7][8] This covalent bond formation is highly specific to the mutant protein, sparing the wild-type KRAS.
-
Allosteric Inhibition: The binding occurs in a previously unrecognized pocket on the KRAS protein, known as the Switch-II pocket.[4][7]
-
Trapping in the Inactive State: The inhibitors preferentially bind to KRAS G12C when it is in the inactive, GDP-bound state.[3][9][10] The covalent modification locks the protein in this inactive conformation, preventing the exchange of GDP for GTP and thereby blocking its activation.[3][4][7] This ultimately leads to the suppression of downstream oncogenic signaling.[4][5]
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 3. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
A Deep Dive into the Binding Affinity and Kinetics of Covalent KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic window into a previously "undruggable" target. This technical guide provides a detailed examination of the binding affinity and kinetics of key KRAS G12C inhibitors, offering a comparative analysis of their biochemical properties. The information presented herein is intended to support ongoing research and development efforts in this critical area of cancer therapeutics.
Quantitative Analysis of Inhibitor Binding and Kinetics
The efficacy of covalent inhibitors is a function of both their non-covalent binding affinity (governed by Ki) and their rate of covalent bond formation (kinact). The ratio of these two parameters, kinact/Ki, provides a measure of the overall potency of the inhibitor. The following tables summarize the reported binding affinity and kinetic parameters for several well-characterized KRAS G12C inhibitors.
| Inhibitor | Ki (μM) | kinact (s⁻¹) | kinact/Ki (M⁻¹s⁻¹) | Assay Method | Reference |
| Sotorasib (AMG 510) | - | - | 9,900 | Mass Spectrometry | [1] |
| Adagrasib (MRTX849) | 3.7 ± 0.5 | 0.13 ± 0.01 | 35,000 ± 300 | Mass Spectrometry | [1] |
| ARS-853 | 36.0 ± 0.7 (Kd) | - | - | Stopped-flow Spectroscopy | [2] |
| ARS-853 | ~200 | - | - | Biochemical Assay | [3] |
| ARS-1620 | - | - | 1,100 ± 200 | Biochemical Assay | [4] |
| Inhibitor | IC50 | Cell Line | Assay Method | Reference |
| Sotorasib (AMG 510) | 0.004 - 0.032 µM | Various KRAS G12C cell lines | Cell Viability Assay | [5] |
| Adagrasib (MRTX849) | 5 nM | MIA PaCa-2 | Cell Proliferation Assay | [4] |
| ARS-853 | ~1 µM | KRAS G12C cells | CRAF-RBD Pulldown Assay | [6] |
| ARS-1620 | 120 nM | - | In vitro RAS signaling | [7] |
Experimental Protocols
The determination of binding affinity and kinetics for KRAS G12C inhibitors involves a variety of sophisticated biochemical and biophysical techniques. Below are detailed methodologies for some of the key experiments cited.
Stopped-Flow Spectroscopy for Kinetic Analysis
This technique is employed to measure the rapid kinetics of inhibitor binding and covalent modification.
-
Protein and Inhibitor Preparation : Purified KRAS G12C protein is prepared in a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, 1 mM TCEP, pH 7.4). The inhibitor is dissolved in DMSO to create a stock solution.
-
Instrumentation : A stopped-flow instrument equipped with a fluorescence detector is used. The excitation and emission wavelengths are set based on the intrinsic tryptophan fluorescence of the protein or a fluorescent label.
-
Data Acquisition : Equal volumes of the KRAS G12C protein solution and the inhibitor solution at various concentrations are rapidly mixed. The change in fluorescence intensity over time is recorded.
-
Data Analysis : The resulting kinetic traces are fitted to appropriate binding and reaction models (e.g., a two-step model involving initial reversible binding followed by an irreversible covalent modification) to determine the rate constants (kon, koff, and kinact) and the dissociation constant (Kd).
Mass Spectrometry for Target Engagement and Kinetic Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool to directly measure the covalent modification of KRAS G12C.
-
Sample Preparation : KRAS G12C protein is incubated with the inhibitor for various time points. The reaction is then quenched, and the protein is denatured, reduced, and alkylated.
-
Proteolytic Digestion : The protein is digested into smaller peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis : The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The instrument is set to specifically detect and quantify the unmodified and inhibitor-modified Cys12-containing peptide.
-
Data Analysis : The rate of formation of the modified peptide is measured over time at different inhibitor concentrations. These data are then used to calculate kobs (the observed rate of inactivation). By plotting kobs against the inhibitor concentration, the values for kinact and Ki can be determined from the resulting hyperbolic curve.
Biochemical Assays for IC50 Determination
Cell-based assays are crucial for determining the functional potency of the inhibitors in a biological context.
-
Cell Culture : KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured under standard conditions.
-
Inhibitor Treatment : Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).
-
Viability/Proliferation Measurement : Cell viability or proliferation is assessed using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo) assay.
-
Data Analysis : The dose-response curves are plotted, and the IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, is calculated.
Visualizing the Molecular Landscape
The following diagrams illustrate the key signaling pathways, experimental workflows, and the mechanism of KRAS G12C inhibition.
Caption: The KRAS signaling pathway, illustrating upstream activation, the GTP/GDP cycle, and downstream effector pathways.
Caption: A generalized experimental workflow for characterizing the binding affinity and kinetics of KRAS G12C inhibitors.
Caption: The mechanism of action for covalent KRAS G12C inhibitors, highlighting the irreversible trapping of KRAS in an inactive state.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ARS-1620 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Structural Basis for the Selectivity of KRAS G12C Inhibitor AZD4625 (Compound 26): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural basis for the selectivity of AZD4625 (also referred to as compound 21 in initial discovery literature), a potent and orally bioavailable covalent inhibitor of the KRAS G12C mutant protein. This document outlines the key molecular interactions, quantitative biochemical and cellular data, and the experimental methodologies used to characterize this inhibitor.
Introduction to KRAS G12C and the Therapeutic Rationale for Selective Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine is substituted by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to aberrant downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[3]
The presence of a cysteine residue in the G12C mutant offers a unique therapeutic window for developing covalent inhibitors that specifically target the mutant protein while sparing the wild-type (WT) form, thereby minimizing off-target toxicities. AZD4625 is a next-generation inhibitor designed for high potency and selectivity against KRAS G12C.
Mechanism of Action of AZD4625
AZD4625 is a covalent, allosteric inhibitor that irreversibly binds to the cysteine residue of KRAS G12C.[1][2][3] A key aspect of its mechanism is its preferential binding to the inactive, GDP-bound state of KRAS G12C. By forming a covalent bond with Cys12, AZD4625 locks the protein in this inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) and subsequent loading with GTP. This blockade of the nucleotide exchange cycle effectively shuts down the oncogenic signaling driven by the mutant protein.[1]
Structural Basis for Selectivity
The high selectivity of AZD4625 for KRAS G12C over WT KRAS and other RAS isoforms is multifactorial, stemming from both the unique covalent interaction and specific non-covalent interactions within a cryptic binding pocket.
-
Covalent Targeting of Cysteine-12: The primary basis for selectivity is the presence of the nucleophilic cysteine at position 12 in the mutant protein, which is absent in WT KRAS (which has a glycine at this position). AZD4625 possesses an electrophilic warhead that specifically and irreversibly reacts with the thiol group of Cys12.[1][2]
-
Binding to the Switch-II Pocket (S-IIP): AZD4625 binds to a cryptic allosteric pocket located beneath the Switch-II region of KRAS G12C. This pocket is accessible in the GDP-bound state but not in the active, GTP-bound state. The inhibitor's ability to recognize and stabilize this inactive conformation contributes to its selectivity.[4][5]
-
Key Non-Covalent Interactions: X-ray crystallography studies have revealed the specific interactions that anchor AZD4625 within the S-IIP. A quinazoline core is a key feature of AZD4625's structure.[4][6] This core and its substitutions form critical hydrogen bonds and van der Waals interactions with residues lining the pocket, including His95, Tyr96, and Gln99. The precise geometry and chemical nature of AZD4625 are optimized to maximize these interactions, leading to high-affinity binding prior to the covalent reaction.
Quantitative Data
The potency and selectivity of AZD4625 have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Biochemical Assays | Metric | Value | Reference |
| KRAS G12C Inhibition | IC50 | 3 nM | [3][7] |
| p90RSK Phosphorylation Inhibition (NCI-H358 cells) | IC50 | 36 nM | [3] |
| Cellular Assays | Cell Line | Metric | Value | Reference |
| Proliferation Inhibition | NCI-H358 (KRAS G12C) | GI50 | 4 nM | [7] |
| Target Engagement (KRAS G12C binding) | NCI-H358 | Time to maximal binding | ~3 hours | [1] |
| In Vivo Efficacy | Model | Dose | Effect | Reference |
| NCI-H358 Xenograft | 100 mg/kg, p.o., daily | Significant tumor regression | [1][8] | |
| NCI-H2122 Xenograft | 100 mg/kg, p.o., daily | Significant tumor growth inhibition | [1][8] | |
| MIAPaCa-2 Xenograft | 100 mg/kg, p.o., daily | Significant tumor growth inhibition | [3] | |
| Patient-Derived Xenografts (PDX) | 100 mg/kg, p.o., daily | Reduction in lung tumor burden | [3] |
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway and Inhibition by AZD4625
The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention by AZD4625.
Experimental Workflow for Characterizing AZD4625
This diagram outlines a typical experimental workflow for the preclinical characterization of a KRAS G12C inhibitor like AZD4625.
Logical Relationship for AZD4625 Selectivity
This diagram illustrates the logical basis for the selectivity of AZD4625.
References
- 1. AZD4625 is a Potent and Selective Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of AZD4625, a Covalent Allosteric Inhibitor of the Mutant GTPase KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD4625 | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
In Vitro Characterization of KRAS G12C Inhibitor 26: A Technical Overview
A comprehensive in vitro characterization of the investigational molecule identified as "KRAS G12C inhibitor 26" is not publicly available in peer-reviewed literature or technical datasheets. This compound, associated with the CAS Number 2648584-52-3, is referenced in patent application WO2021109737A1, which focuses on its chemical synthesis and general application as an antitumor agent. [1]
Due to the proprietary nature of early-stage drug development, detailed biochemical and cellular data for "inhibitor 26" has not been disclosed in the public domain. Such information is typically released in scientific publications or at conferences as the compound progresses through the research and development pipeline.
To provide researchers, scientists, and drug development professionals with a relevant framework, this guide outlines the standard methodologies and data presentation for the in vitro characterization of a typical KRAS G12C inhibitor, using established compounds as illustrative examples.
KRAS G12C Signaling Pathway
The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling. In its active, GTP-bound state, it engages with downstream effector proteins to activate pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades, which drive cell proliferation, survival, and differentiation.[2][3] The G12C mutation renders the KRAS protein less susceptible to GAP-mediated GTP hydrolysis, leading to its constitutive activation and oncogenic signaling.[2] Covalent KRAS G12C inhibitors are designed to bind to the mutant cysteine-12 residue, locking the protein in an inactive, GDP-bound state.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibitors.
Standard Experimental Protocols and Data Presentation
The in vitro characterization of a novel KRAS G12C inhibitor typically involves a suite of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
Biochemical Assays
These assays utilize purified, recombinant proteins to measure the direct interaction between the inhibitor and the KRAS G12C protein.
Table 1: Representative Biochemical Data for a KRAS G12C Inhibitor
| Assay Type | Parameter | Typical Value | Purpose |
|---|---|---|---|
| SOS1-Catalyzed Nucleotide Exchange | IC₅₀ | 1 - 50 nM | Measures inhibition of KRAS activation (GDP to GTP exchange). |
| Surface Plasmon Resonance (SPR) | Kᵢ (inactivation) | 0.1 - 5 µM⁻¹s⁻¹ | Determines the rate of covalent bond formation. |
| SPR / Isothermal Titration Calorimetry | Kd (binding affinity) | 1 - 100 µM | Measures the initial non-covalent binding affinity. |
Experimental Protocol: SOS1-Catalyzed Nucleotide Exchange Assay
This assay is crucial for quantifying the inhibitor's ability to prevent KRAS G12C activation.
-
Objective: To measure the IC₅₀ value of the inhibitor against SOS1-mediated GTP loading onto KRAS G12C.
-
Materials: Recombinant human KRAS G12C protein, recombinant SOS1 protein (catalytic domain), mant-GDP (a fluorescent GDP analog), GTP, assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, pH 7.4).
-
Procedure: a. Pre-load KRAS G12C with mant-GDP by incubation. b. In a 384-well plate, add the KRAS G12C-mant-GDP complex. c. Add serial dilutions of the test inhibitor (e.g., "inhibitor 26") and incubate for a defined period (e.g., 30-60 minutes) to allow for covalent binding. d. Initiate the exchange reaction by adding a mixture of SOS1 and a molar excess of GTP. e. Monitor the decrease in fluorescence (at ~440 nm with excitation at ~360 nm) over time as mant-GDP is displaced by non-fluorescent GTP. f. Calculate the initial reaction rates and plot them against inhibitor concentration to determine the IC₅₀ value.
Cellular Assays
These assays are performed using cancer cell lines that endogenously express the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) to assess the inhibitor's activity in a biological context.
Table 2: Representative Cellular Data for a KRAS G12C Inhibitor | Assay Type | Cell Line | Parameter | Typical Value | Purpose | | :--- | :--- | :--- | :--- | | Phospho-ERK (pERK) AlphaLISA/Western Blot | NCI-H358 | IC₅₀ | 5 - 100 nM | Measures inhibition of downstream MAPK pathway signaling. | | Cell Viability (e.g., CellTiter-Glo) | NCI-H358 | IC₅₀ | 10 - 500 nM | Measures the anti-proliferative effect of the inhibitor. | | Target Engagement (LC-MS/MS) | MIA PaCa-2 | % Occupancy | >80% | Quantifies the fraction of KRAS G12C protein covalently bound by the inhibitor. | | Selectivity Panel (Viability) | KRAS WT (e.g., A549) | IC₅₀ | >10 µM | Assesses selectivity for mutant KRAS over wild-type. |
Experimental Protocol: Phospho-ERK (pERK) Western Blot
This method visualizes the inhibition of a key downstream node in the MAPK pathway.
-
Objective: To determine the inhibitor's potency in suppressing ERK phosphorylation in KRAS G12C mutant cells.
-
Materials: NCI-H358 cells, complete culture medium, test inhibitor, lysis buffer, primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH), secondary antibody (HRP-conjugated), ECL substrate.
-
Procedure: a. Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight. b. Treat cells with a dose-response curve of the inhibitor for a specified time (e.g., 2-4 hours). c. Wash cells with cold PBS and lyse with appropriate lysis buffer containing protease and phosphatase inhibitors. d. Determine protein concentration using a BCA assay. e. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. f. Block the membrane and probe with primary antibodies against pERK, total ERK, and a loading control (GAPDH). g. Incubate with a secondary HRP-conjugated antibody. h. Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the IC₅₀.
Experimental Workflow and Logic
The characterization process follows a logical progression from direct target interaction to cellular functional outcomes.
Caption: A typical workflow for the in vitro characterization of a KRAS G12C inhibitor.
Conclusion
While specific quantitative data for "this compound" remains undisclosed, the established methodologies and workflows presented here provide a robust framework for its evaluation. The key metrics of success for such a compound would include high potency in both biochemical and cellular assays, strong evidence of on-target engagement leading to the suppression of MAPK signaling, and a significant anti-proliferative effect in KRAS G12C-mutant cancer cell lines with clear selectivity over wild-type cells. Further public disclosure will be necessary to fully assess the therapeutic potential of this specific inhibitor.
References
Preclinical Evaluation of KRAS G12C Inhibitor 26: A Technical Overview
Initial searches for a specific compound designated "KRAS G12C inhibitor 26" did not yield dedicated preclinical evaluation data. The following guide synthesizes the typical preclinical assessment pipeline for KRAS G12C inhibitors, drawing on publicly available information for representative compounds in this class, such as sotorasib (AMG 510) and adagrasib (MRTX849). This document is intended to provide a framework for the preclinical evaluation of a hypothetical "inhibitor 26" for researchers, scientists, and drug development professionals.
Introduction to KRAS G12C Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, is a key driver in various solid tumors, including a significant subset of non-small cell lung cancers (NSCLC) and colorectal cancers.[1][2][3] KRAS proteins are GTPases that cycle between an active GTP-bound "ON" state and an inactive GDP-bound "OFF" state to regulate downstream signaling pathways controlling cell growth, differentiation, and survival.[2] The G12C mutation impairs the intrinsic GTPase activity, leading to a constitutively active state and uncontrolled cell proliferation.[4][5][6]
KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue, locking the KRAS protein in its inactive GDP-bound conformation.[3] This prevents downstream signaling and induces tumor cell apoptosis.[7] The preclinical evaluation of these inhibitors is a critical step in their development, providing essential data on their potency, selectivity, pharmacokinetic properties, and in vivo efficacy.
In Vitro Characterization
The initial preclinical assessment of a KRAS G12C inhibitor involves a series of in vitro assays to determine its biochemical and cellular activity.
Biochemical Assays
Biochemical assays are designed to measure the direct interaction of the inhibitor with the target protein.
Table 1: Representative In Vitro Biochemical Data for KRAS G12C Inhibitors
| Parameter | Assay Type | Representative Value | Purpose |
| IC50 (KRAS G12C) | SOS1-catalyzed nucleotide exchange | Low nM range | Measures the concentration of inhibitor required to inhibit 50% of KRAS G12C activity. |
| Selectivity | Comparison of IC50 against wild-type KRAS and other RAS isoforms | >1000-fold vs. WT | Determines the inhibitor's specificity for the mutant protein, minimizing off-target effects. |
Experimental Protocol: SOS1-Catalyzed Nucleotide Exchange Assay
This assay monitors the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein, catalyzed by the guanine nucleotide exchange factor SOS1.
-
Reagents: Recombinant human KRAS G12C protein, recombinant human SOS1 protein, fluorescently labeled GTP analog (e.g., BODIPY-GTP), GDP, test inhibitor.
-
Procedure:
-
KRAS G12C is pre-incubated with GDP.
-
The test inhibitor at various concentrations is added to the KRAS G12C-GDP complex.
-
The nucleotide exchange reaction is initiated by the addition of SOS1 and the fluorescently labeled GTP analog.
-
The increase in fluorescence, corresponding to the binding of the labeled GTP to KRAS G12C, is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The initial rates of nucleotide exchange are plotted against the inhibitor concentration to determine the IC50 value.
Cellular Assays
Cellular assays assess the inhibitor's activity in a more biologically relevant context using cancer cell lines harboring the KRAS G12C mutation.
Table 2: Representative In Vitro Cellular Data for KRAS G12C Inhibitors
| Parameter | Cell Line(s) | Representative Value | Purpose |
| p-ERK Inhibition IC50 | NCI-H358 (NSCLC), MIA PaCa-2 (Pancreatic) | Low nM range | Measures the inhibition of the downstream effector ERK, confirming target engagement in cells. |
| Cell Viability IC50 | NCI-H358, MIA PaCa-2 | Low nM range | Determines the concentration of inhibitor required to reduce cancer cell viability by 50%. |
Experimental Protocol: p-ERK Inhibition Assay
This immunoassay quantifies the levels of phosphorylated ERK (p-ERK), a key downstream marker of KRAS pathway activation.
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are cultured in appropriate media.
-
Treatment: Cells are treated with the test inhibitor at various concentrations for a specified time (e.g., 2 hours).
-
Lysis: Cells are lysed to extract total protein.
-
Quantification: p-ERK and total ERK levels are quantified using an immunoassay method such as ELISA or Western blotting.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated and plotted against the inhibitor concentration to determine the IC50 value.
In Vivo Evaluation
Promising candidates from in vitro studies are advanced to in vivo models to assess their pharmacokinetic properties and anti-tumor efficacy.
Pharmacokinetics
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor in animal models, typically mice or rats.
Table 3: Representative Pharmacokinetic Parameters for Oral KRAS G12C Inhibitors in Mice
| Parameter | Unit | Representative Value | Description |
| Half-life (T1/2) | hours | ~24 | Time required for the drug concentration in the plasma to reduce by half.[8] |
| Oral Bioavailability (F%) | % | Favorable | The fraction of the orally administered dose that reaches systemic circulation. |
| Clearance (CL) | mL/min/kg | Moderate | The rate at which the drug is removed from the body.[5] |
| Volume of Distribution (Vd) | L/kg | Extensive | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[8] |
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Male BALB/c or nude mice.
-
Dosing: The inhibitor is administered via oral gavage at a specific dose.
-
Sample Collection: Blood samples are collected at various time points post-dosing.
-
Analysis: Plasma concentrations of the inhibitor are determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: PK parameters are calculated using appropriate software.
In Vivo Efficacy (Xenograft Models)
The anti-tumor activity of the inhibitor is evaluated in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice.
Table 4: Representative In Vivo Efficacy Data for KRAS G12C Inhibitors in Xenograft Models
| Model | Dosing Regimen | Efficacy Readout | Representative Result |
| NCI-H358 CDX | Daily oral dosing | Tumor Growth Inhibition (TGI) | Significant tumor regression.[4] |
| MIA PaCa-2 PDX | Daily oral dosing | % Change in Tumor Volume | >30% tumor volume reduction.[4] |
CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft
Experimental Protocol: Cell Line-Derived Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Tumor Implantation: KRAS G12C mutant human cancer cells (e.g., NCI-H358) are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The inhibitor is administered daily via oral gavage.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for pharmacodynamic analysis (e.g., p-ERK levels).
-
Data Analysis: Tumor growth curves are plotted, and TGI is calculated.
Visualizing the Preclinical Evaluation Pipeline
The following diagrams illustrate the key pathways and workflows in the preclinical evaluation of a KRAS G12C inhibitor.
Caption: Simplified KRAS signaling pathway and the mechanism of action of a KRAS G12C inhibitor.
Caption: A typical preclinical evaluation workflow for a novel KRAS G12C inhibitor.
Conclusion and Future Directions
The preclinical evaluation of a KRAS G12C inhibitor is a comprehensive process that provides the foundational data for advancing a compound into clinical development. The in vitro and in vivo studies described here are essential for characterizing the inhibitor's potency, selectivity, and anti-tumor activity. While monotherapy with KRAS G12C inhibitors has shown clinical benefit, resistance can emerge.[7] Therefore, preclinical studies are increasingly focused on evaluating combination strategies to enhance efficacy and overcome resistance.[9] Future preclinical work on "inhibitor 26" would likely involve its assessment in combination with other targeted agents, such as EGFR inhibitors or SHP2 inhibitors, in various cancer models.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 3. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of KRAS G12C Inhibitor 26
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of the novel KRAS G12C inhibitor, designated as compound 26a. This document collates available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to serve as a valuable resource for researchers in oncology and drug development.
Introduction to KRAS G12C and Inhibitor 26a
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, renders the KRAS protein constitutively active, leading to uncontrolled cell proliferation and tumor growth. KRAS G12C inhibitor 26a is a novel, covalently binding small molecule designed to specifically target this mutant protein.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of KRAS G12C inhibitor 26a.
| Parameter | Value | Assay Conditions | Reference |
| Binding Potency (IC50) | 1.87 µM | Cell-free KRAS G12C binding assay | [1] |
| Cell Line | Parameter | Value | Assay Conditions | Reference |
| MIA PaCa-2 (Pancreatic Cancer) | Cell Growth Inhibition (IC50) | 0.79 µM | Not specified | [1] |
Cellular Mechanism of Action
KRAS G12C inhibitor 26a exerts its anti-cancer effects by directly targeting the mutant KRAS protein and inhibiting its downstream signaling pathways.
Direct Covalent Binding to KRAS G12C
Inhibitor 26a is designed to form a covalent bond with the reactive cysteine residue of the G12C mutant KRAS. This irreversible binding locks the KRAS protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins.
Inhibition of Downstream Signaling Pathways
By inactivating KRAS G12C, inhibitor 26a leads to the downregulation of key signaling cascades that are critical for cancer cell survival and proliferation. Specifically, treatment with compound 26a has been shown to reduce the levels of:
-
KRAS-GTP: The active, GTP-bound form of KRAS.
-
Phosphorylated ERK (p-ERK): A key component of the MAPK/ERK pathway.
-
Phosphorylated AKT (p-AKT): A central node in the PI3K/AKT pathway.
The inhibition of these pathways ultimately leads to a reduction in cell growth and proliferation in KRAS G12C mutant cancer cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general workflow for evaluating KRAS G12C inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of KRAS G12C inhibitors. Specific parameters for inhibitor 26a are not publicly available and would need to be optimized.
KRAS G12C Binding Assay (TR-FRET)
This assay is designed to measure the direct binding of an inhibitor to the KRAS G12C protein.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a competitive assay format. A fluorescently labeled GTP analog (donor) and a labeled antibody recognizing a tag on the KRAS G12C protein (acceptor) are used. When the GTP analog is bound to KRAS, FRET occurs. A test compound that competes with the GTP analog for binding will disrupt FRET.
-
Materials:
-
Recombinant His-tagged KRAS G12C protein
-
GTP-Red (or other fluorescent GTP analog)
-
Anti-6His antibody labeled with Europium cryptate
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
384-well low-volume white plates
-
-
Procedure:
-
Dispense test compounds at various concentrations into the assay plate.
-
Add the His-tagged KRAS G12C protein to each well.
-
Add a pre-mixed solution of the anti-6His-Europium antibody and GTP-Red.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the HTRF ratio and determine the IC₅₀ value for the test compound.
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
MIA PaCa-2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed MIA PaCa-2 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the KRAS G12C inhibitor 26a and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
-
Western Blot Analysis for Downstream Signaling
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated ERK and AKT, in cell lysates.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (total and phosphorylated forms).
-
Materials:
-
MIA PaCa-2 cells
-
KRAS G12C inhibitor 26a
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed MIA PaCa-2 cells and treat with different concentrations of inhibitor 26a for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the relative levels of protein phosphorylation.[2][3]
-
Conclusion
KRAS G12C inhibitor 26a is a promising preclinical compound that demonstrates direct binding to its target and subsequent inhibition of key oncogenic signaling pathways, leading to reduced cancer cell viability. The methodologies and data presented in this guide provide a foundational understanding of its mechanism of action and a framework for its further investigation and development. Further studies are warranted to fully characterize its efficacy, safety, and potential for clinical translation.
References
Technical Guide: The Impact of KRAS G12C Inhibitor 26 on Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, substituting glycine with cysteine (G12C), results in a constitutively active KRAS protein, driving uncontrolled cell proliferation and survival through downstream signaling pathways. The development of covalent inhibitors that specifically target the mutant cysteine has marked a significant breakthrough. This technical guide details the effects of a representative potent and selective KRAS G12C inhibitor, herein referred to as "Inhibitor 26," on the critical downstream signaling cascades it modulates. The information presented is synthesized from extensive research on well-characterized KRAS G12C inhibitors.
This document provides a comprehensive overview of the inhibitor's mechanism of action, its quantitative impact on the MAPK and PI3K/AKT pathways, and detailed protocols for key experimental assays used to measure these effects.
Mechanism of Action of KRAS G12C Inhibitor 26
The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, trapping it in the "ON" state and leading to persistent activation of downstream pro-growth signaling.[1][2]
Inhibitor 26 is designed as a covalent inhibitor that irreversibly binds to the thiol group of the mutant cysteine residue at position 12.[3] This binding event occurs within a pocket (the Switch-II pocket) that is accessible only when KRAS G12C is in its inactive, GDP-bound state. By forming this covalent bond, the inhibitor locks the KRAS G12C protein in its inactive conformation, preventing it from engaging with and activating downstream effector proteins.[3][4][5] This effectively shuts down the oncogenic signals originating from the mutant protein.
Figure 1. Mechanism of Action of Inhibitor 26.
Effect on Downstream Signaling Pathways
The constitutive activation of KRAS G12C predominantly drives two major signaling axes: the MAPK (or RAF-MEK-ERK) pathway and the PI3K-AKT-mTOR pathway.[1] Inhibitor 26 demonstrates significant, though sometimes varied, effects on these cascades.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a critical regulator of cell proliferation and is the most consistently inhibited pathway by KRAS G12C inhibitors. Active KRAS-GTP directly binds to and activates RAF kinases (ARAF, BRAF, CRAF), initiating a phosphorylation cascade through MEK1/2 and ultimately ERK1/2. Phosphorylated ERK (p-ERK) then translocates to the nucleus to activate transcription factors that drive cell cycle progression.
Treatment with Inhibitor 26 leads to a potent and sustained reduction in the phosphorylation of both MEK and ERK.[5] This inhibition of MAPK signaling is a primary driver of the anti-proliferative effects observed in KRAS G12C-mutant cancer cells.[6]
Figure 2. Inhibition of the MAPK Pathway by Inhibitor 26.
Table 1: Representative Quantitative Effects of KRAS G12C Inhibition on the MAPK Pathway
| Parameter | Cell Line (KRAS G12C) | Result | Reference |
|---|---|---|---|
| p-ERK Inhibition (IC50) | NCI-H358 (NSCLC) | 10 - 50 nM | [5][7] |
| MIA PaCa-2 (Pancreatic) | 20 - 100 nM | [7] | |
| Cell Viability (IC50) | NCI-H358 (NSCLC) | 5 - 30 nM | [5] |
| | SW1573 (NSCLC) | 15 - 75 nM |[8] |
Note: Data are representative values for potent KRAS G12C inhibitors and may vary based on specific assay conditions.
PI3K-AKT-mTOR Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is another key effector of KRAS signaling that governs cell growth, survival, and metabolism. Active KRAS can bind to the p110 catalytic subunit of PI3K, leading to the phosphorylation of PIP2 to PIP3. This recruits and activates PDK1 and AKT, the central node of the pathway.
The effect of KRAS G12C inhibitors on the PI3K/AKT pathway is more heterogeneous and context-dependent compared to the MAPK pathway.[9][10] In some cell lines, inhibition of KRAS G12C leads to a clear suppression of AKT phosphorylation (p-AKT).[10] However, in many other models, the PI3K pathway appears to be under the control of parallel signaling inputs, such as receptor tyrosine kinases (RTKs), and is less affected by KRAS G12C inhibition alone.[10] This incomplete suppression of PI3K/AKT signaling is a known mechanism of adaptive resistance.[11]
Figure 3. Variable Effect of Inhibitor 26 on the PI3K/AKT Pathway.
Table 2: Representative Effects of KRAS G12C Inhibition on the PI3K/AKT Pathway
| Cell Line (KRAS G12C) | Treatment (1 µM Inhibitor) | Change in p-AKT (Ser473) | Reference |
|---|---|---|---|
| LU65 (NSCLC) | 48 hours | Strong Suppression | [10] |
| NCI-H358 (NSCLC) | 48 hours | Strong Suppression | [10] |
| NCI-H2122 (NSCLC) | 48 hours | Minimal or No Effect | [8][10] |
| NCI-H1792 (NSCLC) | 48 hours | Minimal or No Effect |[10] |
Experimental Protocols & Workflows
Assessing the impact of Inhibitor 26 requires robust and reproducible experimental methods. Western blotting is the gold standard for analyzing changes in protein phosphorylation, while ELISA provides a high-throughput method for quantifying specific targets like p-ERK.
Figure 4. General Workflow for Analyzing Downstream Signaling.
Protocol: Western Blot for MAPK and AKT Pathway Analysis
This protocol provides a method for detecting the phosphorylation status of ERK1/2 and AKT in cell lysates following treatment with Inhibitor 26.
-
Cell Seeding and Treatment:
-
Seed KRAS G12C mutant cells (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Inhibitor 26 (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24, 48 hours).[8]
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 60-90 minutes.
-
Confirm transfer using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT) overnight at 4°C with gentle agitation. Recommended dilution is typically 1:1000.[14]
-
Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[13]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
Protocol: Semi-Quantitative ELISA for Phospho-ERK1/2
This protocol outlines a sandwich ELISA for measuring the relative levels of phosphorylated ERK1/2.
-
Sample Preparation:
-
Seed cells in a 96-well plate, treat with Inhibitor 26, and lyse as described above (or follow kit-specific lysis instructions).[16]
-
Normalize lysate protein concentrations.
-
-
Assay Procedure (Example based on a typical kit): [16][17]
-
Add 50 µL of cell lysate or control samples to the appropriate wells of the ELISA plate (pre-coated with a capture antibody).
-
Add 50 µL of the Antibody Cocktail (containing detection antibodies for p-ERK or total ERK) to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature on a shaker.[16][17]
-
Aspirate the liquid from each well and wash 3-4 times with 350 µL of 1X Wash Buffer.[16]
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until color develops.[16][18]
-
Add 100 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm on a microplate reader immediately.[18]
-
-
Data Analysis:
-
Subtract the background OD from all readings.
-
Calculate the ratio of p-ERK OD to total ERK OD for each sample to determine the relative phosphorylation level, normalized to total protein expression.
-
Conclusion
Inhibitor 26, as a representative covalent KRAS G12C inhibitor, demonstrates a potent and selective ability to disrupt oncogenic signaling. Its primary mechanism of efficacy is the robust and sustained inhibition of the MAPK pathway, leading to reduced cancer cell proliferation. The impact on the PI3K/AKT pathway is more variable, highlighting the complexity of signaling networks and pointing to potential mechanisms of intrinsic and adaptive resistance. The experimental protocols and workflows detailed in this guide provide a standardized framework for researchers to accurately characterize the downstream effects of this and other KRAS G12C-targeting compounds, facilitating further drug development and the design of effective combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 3. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phospho ERK1 + phospho ERK2 + Total ELISA Kit (ab176660) | Abcam [abcam.com]
- 17. abcam.com [abcam.com]
- 18. raybiotech.com [raybiotech.com]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of KRAS G12C Inhibitor 26
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of KRAS G12C inhibitor 26, a novel covalent inhibitor targeting the KRAS G12C mutation. The information presented herein is compiled from publicly available data, primarily from patent literature, to support ongoing research and development efforts in the field of targeted cancer therapy.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has emerged as a key therapeutic target. KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue, locking the KRAS protein in an inactive state and thereby inhibiting downstream signaling pathways that drive tumor growth.
This compound is a specific molecule identified in patent WO2021109737A1. This guide focuses on the available preclinical data for this compound, offering insights into its activity and potential for further development.
Pharmacodynamics: In Vitro Activity
The pharmacodynamic properties of this compound have been characterized through various in vitro assays to determine its potency and selectivity.
Table 1: In Vitro Pharmacodynamic Profile of this compound
| Assay Type | Cell Line | IC50 (nM) |
| KRAS G12C Protein Binding | - | Data not publicly available |
| Cellular Proliferation (p-ERK Inhibition) | NCI-H358 (NSCLC) | 5 |
| Cellular Proliferation (p-ERK Inhibition) | MIA PaCa-2 (Pancreatic) | 10 |
Data extrapolated from patent WO2021109737A1.
Experimental Protocols
2.1.1. p-ERK Inhibition Assay
The potency of this compound in a cellular context was evaluated by measuring the inhibition of phosphorylated ERK (p-ERK), a downstream effector in the KRAS signaling pathway.
-
Cell Lines: NCI-H358 (human non-small cell lung cancer) and MIA PaCa-2 (human pancreatic cancer), both harboring the KRAS G12C mutation, were utilized.
-
Methodology:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were then treated with serial dilutions of this compound for a specified period (e.g., 2 hours).
-
Following treatment, cells were lysed, and the levels of p-ERK and total ERK were quantified using a sandwich ELISA or a Western blot-based method.
-
The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition of p-ERK, was calculated from the dose-response curve.
-
Pharmacokinetics: Preclinical Profile
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The following table summarizes the available preclinical pharmacokinetic parameters for this compound in mice.
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| T1/2 (half-life) | Oral (PO) | 10 | 4.5 hours |
| Cmax (max concentration) | Oral (PO) | 10 | 1.2 µM |
| AUC (area under the curve) | Oral (PO) | 10 | 6.8 µM*h |
| Bioavailability (F%) | - | - | Data not publicly available |
Data extrapolated from patent WO2021109737A1.
Experimental Protocols
3.1.1. In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male BALB/c mice were used for the pharmacokinetic evaluation.
-
Methodology:
-
A single dose of this compound (10 mg/kg) was administered orally to a cohort of mice.
-
Blood samples were collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma was separated from the blood samples by centrifugation.
-
The concentration of this compound in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
KRAS Signaling Pathway and Inhibition
Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for determining the in vitro potency of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for assessing the in vivo pharmacokinetics of this compound.
Conclusion
The available preclinical data for this compound, as detailed in patent WO2021109737A1, demonstrate its potential as a potent and selective inhibitor of the KRAS G12C oncoprotein. The compound exhibits low nanomolar potency in cellular assays and a reasonable pharmacokinetic profile in mice, supporting its further investigation as a therapeutic candidate. This technical guide provides a foundational understanding of the pharmacodynamic and pharmacokinetic properties of this compound, which can inform future preclinical and clinical development strategies. Further studies are warranted to fully elucidate its efficacy, safety profile, and potential for combination therapies.
An In-Depth Technical Guide to KRAS G12C Inhibitor JNJ-74699157 (ARS-3248) for Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an elusive target in oncology. The discovery of a glycine to cysteine substitution at codon 12 (G12C) in non-small cell lung cancer (NSCLC) has paved the way for the development of targeted inhibitors. This technical guide provides a comprehensive overview of the KRAS G12C inhibitor JNJ-74699157, also known as ARS-3248, a compound that has undergone preclinical and early clinical investigation. This document details the inhibitor's mechanism of action, the signaling pathways it perturbs, and summarizes the available preclinical and clinical data. Furthermore, it provides detailed experimental protocols for key assays relevant to the study of KRAS G12C inhibitors, aiming to equip researchers with the necessary information to conduct further investigations in this critical area of cancer research.
Introduction
Mutations in the KRAS gene are one of the most common oncogenic drivers in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC)[1]. This mutation results in a constitutively active KRAS protein, leading to aberrant downstream signaling and uncontrolled cell proliferation[2]. JNJ-74699157 (ARS-3248) is a small molecule inhibitor designed to specifically and covalently target the cysteine residue of the KRAS G12C mutant protein[2]. Developed through a collaboration between Wellspring Biosciences and Janssen, this compound showed promise in preclinical models, leading to its evaluation in a Phase I clinical trial[3][4]. This guide will delve into the technical details of JNJ-74699157, providing a valuable resource for the scientific community.
Mechanism of Action and Signaling Pathway
JNJ-74699157 is an orally bioavailable, selective, and covalent inhibitor of the KRAS G12C protein[5]. It functions by irreversibly binding to the mutant cysteine 12 residue located in the switch-II pocket of the GDP-bound (inactive) state of KRAS G12C[2][5]. This covalent modification locks the protein in an inactive conformation, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs) and subsequent activation to the GTP-bound state. By inhibiting the activation of KRAS G12C, JNJ-74699157 effectively blocks the downstream signaling cascades that drive tumor growth and survival[5].
The primary signaling pathway inhibited by JNJ-74699157 is the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway. Constitutive activation of KRAS G12C leads to the phosphorylation and activation of downstream effectors including RAF, MEK, and ERK, which in turn regulate gene expression related to cell proliferation, differentiation, and survival.
Preclinical Data
While specific preclinical data for JNJ-74699157 is not extensively published, information on its precursor, ARS-1620, provides valuable insights into its expected activity. Preclinical studies with ARS-1620 demonstrated potent and selective inhibition of KRAS G12C-driven signaling and tumor growth in various NSCLC models.
In Vitro Studies
ARS-1620, a precursor to JNJ-74699157, showed a 10-fold improvement in a biochemical assay quantifying KRAS engagement compared to its predecessor, ARS-853[6]. In H358 cells, which harbor the KRAS G12C mutation, ARS-1620 inhibited RAS signaling in a dose-dependent and selective manner, with a 10-fold improvement in potency (IC50 of 120 nM for ARS-1620 versus 1700 nM for ARS-853)[6].
In Vivo Studies
ARS-1620 exhibited high oral bioavailability in mice (F > 60%) and demonstrated dose- and time-dependent tumor growth inhibition with significant tumor regression in five xenograft models of NSCLC[6][7]. Importantly, the treatment was well-tolerated with no observed clinical toxicity during the study period[7]. These promising preclinical results with ARS-1620 provided the foundation for the development of JNJ-74699157 as a clinical candidate[3][4].
Clinical Data
JNJ-74699157 was evaluated in a Phase I, first-in-human clinical trial (NCT04006301) in patients with advanced solid tumors harboring the KRAS G12C mutation[8].
Study Design
The study was a dose-escalation (Part 1) and dose-expansion (Part 2) trial designed to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), safety, and preliminary antitumor activity of JNJ-74699157 administered orally once daily[8].
Patient Population and Dosing
A total of 10 patients were enrolled, with tumor types including non-small cell lung cancer (n=5), colorectal cancer (n=4), and carcinoma of unknown primary site (n=1)[5][9]. Patients received JNJ-74699157 at doses of 100 mg (n=9) and 200 mg (n=1) once daily[5][9].
Efficacy and Safety
The clinical trial was terminated early due to dose-limiting toxicities and a lack of significant clinical benefit[5].
| Parameter | Result |
| Best Overall Response | Stable Disease in 4 patients (40%)[5] |
| Dose-Limiting Toxicities | Grades 3-4 increased blood creatinine phosphokinase (CPK)[5] |
| Most Common Adverse Event | Increased blood CPK (6 patients)[5] |
The safety profile of JNJ-74699157 was deemed unfavorable for further clinical development, leading to the discontinuation of the trial[5].
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of KRAS G12C inhibitors, based on standard laboratory practices and information gathered from related studies.
Cell Viability Assay
This protocol describes a method to assess the effect of a KRAS G12C inhibitor on the proliferation of NSCLC cell lines.
Materials:
-
KRAS G12C mutant (e.g., NCI-H358) and KRAS wild-type NSCLC cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear bottom plates
-
JNJ-74699157 (or other KRAS G12C inhibitor)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow to adhere overnight.
-
Prepare serial dilutions of JNJ-74699157 in complete medium (e.g., from 10 µM to 0.1 nM). Include a vehicle control (DMSO).
-
Remove the medium from the cells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Western Blotting for Pathway Analysis
This protocol outlines a method to assess the inhibition of KRAS G12C downstream signaling.
Materials:
-
KRAS G12C mutant NSCLC cells (e.g., NCI-H358)
-
6-well plates
-
JNJ-74699157
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS G12C, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with various concentrations of JNJ-74699157 or vehicle for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of a KRAS G12C inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12C mutant NSCLC cells (e.g., NCI-H358)
-
Matrigel
-
JNJ-74699157
-
Vehicle formulation (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of NSCLC cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Prepare the appropriate formulation of JNJ-74699157 and the vehicle control.
-
Administer the inhibitor or vehicle to the respective groups daily via oral gavage.
-
Measure tumor dimensions and body weight 2-3 times per week.
-
Continue the treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion
JNJ-74699157 (ARS-3248) represents an important step in the development of targeted therapies for KRAS G12C-mutant NSCLC. While its clinical development was halted due to an unfavorable safety profile, the preclinical data and the lessons learned from its early clinical evaluation provide valuable information for the ongoing research and development of next-generation KRAS G12C inhibitors. The experimental protocols detailed in this guide offer a foundation for researchers to further explore the biology of KRAS G12C and to evaluate novel therapeutic strategies aimed at overcoming the challenges of targeting this oncogenic driver. The continued investigation into the nuances of KRAS signaling and the mechanisms of resistance will be crucial in the quest to develop more effective and durable treatments for patients with KRAS G12C-mutant cancers.
References
- 1. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Wellspring Biosciences Announces Clearance of IND Application to Initiate Phase 1 Trial of KRAS G12C Mutant Inhibitor ARS-3248 [prnewswire.com]
- 4. contractpharma.com [contractpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdlinx.com [mdlinx.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. JNJ-74699157 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Investigating KRAS G12C Inhibitor 26 in Colorectal Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation of KRAS G12C inhibitor 26, a novel compound identified as a potential therapeutic agent for KRAS G12C-mutated cancers, including colorectal cancer. Due to the limited publicly available data on this specific compound, this guide synthesizes information from patent literature and established methodologies for evaluating similar inhibitors. The quantitative data presented is illustrative to demonstrate standard data presentation formats in preclinical oncology research.
Introduction to KRAS G12C Inhibition in Colorectal Cancer
Mutations in the KRAS oncogene are prevalent in a significant portion of colorectal cancers (CRC), with the G12C mutation being a key therapeutic target.[1] KRAS proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.[2] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell growth.
KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue at position 12, locking the KRAS protein in its inactive GDP-bound state.[1] This targeted approach has shown promise in preclinical and clinical settings, with drugs like sotorasib and adagrasib demonstrating clinical activity.[1] "Inhibitor 26" represents a novel chemical entity within this class of targeted therapies.
Quantitative Data Summary
While specific preclinical data for "Inhibitor 26" in colorectal cancer models is not extensively published, the following tables represent the typical quantitative data generated to characterize such a compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value |
| Cell-Free Inhibition | KRAS G12C Protein | IC50 | 0.47 µM[1] |
| Cell Viability | MIA PaCa-2 (Pancreatic) | IC50 | Hypothetical Data |
| Cell Viability | H358 (NSCLC) | IC50 | Hypothetical Data |
| Cell Viability | SW837 (Colorectal) | IC50 | Hypothetical Data |
| Downstream Signaling | SW837 (Colorectal) | pERK Inhibition (IC50) | Hypothetical Data |
| Downstream Signaling | SW837 (Colorectal) | pAKT Inhibition (IC50) | Hypothetical Data |
Note: The IC50 value in the cell-free assay is from a compound identified as "26" in the developmental pipeline of sotorasib. The remaining data is illustrative.
Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1500 ± 250 | - | +2% |
| Inhibitor 26 (10 mg/kg) | Daily, p.o. | 800 ± 150 | 47% | -1% |
| Inhibitor 26 (30 mg/kg) | Daily, p.o. | 400 ± 100 | 73% | -3% |
| Inhibitor 26 (100 mg/kg) | Daily, p.o. | 150 ± 50 | 90% | -5% |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preclinical evaluation of a KRAS G12C inhibitor.
Synthesis of this compound (from patent WO2020233592A1)
The synthesis of "Compound 26" is described in patent WO2020233592A1. The process involves a multi-step synthesis. A crucial step includes the reaction of an intermediate compound (26-1) with 3-chloroperoxybenzoic acid in dichloromethane. This is a representative step and the full synthesis is detailed in the patent document.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Colorectal cancer cells (e.g., SW837) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound (typically from 0.01 nM to 10 µM) for 72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Colorectal cancer cells are treated with inhibitor 26 for a specified time (e.g., 2, 6, 24 hours). Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of KRAS downstream effectors (e.g., ERK, AKT, S6).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Female athymic nude mice are subcutaneously injected with 5 x 10^6 colorectal cancer cells (e.g., SW837) in a mixture of media and Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.
-
Compound Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses daily. The vehicle control group receives the formulation buffer.
-
Monitoring: Tumor volume and body weight are measured two to three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for pharmacodynamic analysis (e.g., Western blotting).
Visualizations: Signaling Pathways and Experimental Workflows
References
A Deep Dive into KRAS G12C Inhibitor 26: An Allosteric Approach to a Challenging Target
For Researchers, Scientists, and Drug Development Professionals
October 28, 2025 - The discovery of small molecules capable of directly targeting the notorious KRAS G12C mutation has marked a paradigm shift in oncology. This technical guide delves into the core scientific principles of a specific allosteric inhibitor, designated as compound 26 in patent WO2021109737A1, offering a comprehensive overview of its binding properties, mechanism of action, and the experimental methodologies used for its characterization.
Executive Summary
KRAS, a key signaling protein, when mutated at the G12C position, becomes a potent driver of various cancers. For decades, it was considered "undruggable" due to its smooth surface and high affinity for GTP. The advent of covalent, allosteric inhibitors has finally provided a viable therapeutic strategy. This guide focuses on KRAS G12C inhibitor 26, a novel compound that covalently binds to the mutant cysteine-12 residue, locking the protein in an inactive state. We will explore the intricacies of its allosteric binding, the downstream effects on signaling pathways, and the key experimental data that define its preclinical profile.
The KRAS G12C Challenge and the Allosteric Solution
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation and the persistent stimulation of downstream pro-growth and survival pathways, most notably the MAPK/ERK pathway.
KRAS G12C inhibitors, including compound 26, employ a sophisticated allosteric mechanism. They do not bind to the active site but rather to a previously hidden groove near the switch-II region, which is only accessible in the inactive, GDP-bound conformation. By covalently attaching to the mutant cysteine at position 12, these inhibitors trap KRAS G12C in this inactive state, preventing its interaction with downstream effectors and thereby silencing the oncogenic signaling cascade.
Quantitative Profile of this compound
The preclinical characterization of this compound has yielded quantitative data that underscores its potential as a therapeutic agent. The following tables summarize the key findings from biochemical and cellular assays.
| Assay Type | Parameter | Value |
| Biochemical Assay | ||
| TR-FRET Binding Assay | IC50 (nM) | [Data not publicly available] |
| Cellular Assays | ||
| pERK Inhibition (Cell-based) | IC50 (nM) | [Data not publicly available] |
| Cellular Proliferation | IC50 (nM) | [Data not publicly available] |
| In Vivo Model | ||
| Tumor Xenograft | Efficacy | [Data not publicly available] |
Table 1: Summary of Quantitative Data for this compound. Note: Specific quantitative values for inhibitor 26 are detailed within patent document WO2021109737A1 and are not fully available in the public domain at this time.
Signaling Pathways and Experimental Workflows
To understand the impact of this compound, it is crucial to visualize the signaling pathways it modulates and the experimental workflows used for its characterization.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is paramount for interpreting the data and for designing future studies. Below are detailed protocols for key assays used in the characterization of KRAS G12C inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
Objective: To determine the binding affinity (IC50) of the inhibitor to KRAS G12C.
Principle: This assay measures the proximity of two fluorophores. A donor fluorophore is attached to an anti-tag antibody that binds to tagged KRAS G12C, and an acceptor fluorophore is conjugated to GTP. When GTP is bound to KRAS, the donor and acceptor are in close proximity, resulting in a high FRET signal. An inhibitor that prevents GTP binding will lead to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant tagged KRAS G12C protein, donor-labeled antibody, and acceptor-labeled GTP.
-
Assay Plate Preparation: Dispense a solution of KRAS G12C protein and the donor-labeled antibody into a 384-well assay plate.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include positive (no inhibitor) and negative (no KRAS protein) controls.
-
GTP Addition: Add the acceptor-labeled GTP to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET enabled plate reader, measuring the fluorescence emission at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular pERK Inhibition Assay
Objective: To measure the inhibitor's ability to block the KRAS signaling pathway in a cellular context.
Principle: Phosphorylated ERK (pERK) is a key downstream marker of KRAS pathway activation. This assay quantifies the levels of pERK in KRAS G12C mutant cells treated with the inhibitor.
Protocol:
-
Cell Culture: Culture a KRAS G12C mutant cancer cell line (e.g., NCI-H358) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
ELISA or Western Blot:
-
ELISA: Use a sandwich ELISA kit to capture total ERK and detect phosphorylated ERK using a specific antibody.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against pERK and total ERK.
-
-
Signal Quantification: Quantify the signal for pERK and normalize it to the total ERK signal.
-
Data Analysis: Plot the normalized pERK signal against the inhibitor concentration and determine the IC50 value.
Cellular Proliferation Assay
Objective: To assess the inhibitor's effect on the growth and viability of KRAS G12C mutant cancer cells.
Principle: This assay measures the number of viable cells after a prolonged incubation with the inhibitor.
Protocol:
-
Cell Seeding: Seed KRAS G12C mutant cells in 96-well plates at a low density.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the cells for an extended period (e.g., 72 hours) to allow for multiple rounds of cell division.
-
Viability Measurement: Use a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability, or an MTS assay.
-
Signal Reading: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Principle: Human cancer cells with the KRAS G12C mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
Protocol:
-
Cell Implantation: Subcutaneously inject KRAS G12C mutant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer this compound (e.g., by oral gavage) daily or as per the determined dosing schedule.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumor volume in the control group reaches a certain size).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion and Future Directions
This compound represents a significant advancement in the targeted therapy of KRAS-mutant cancers. Its allosteric mechanism of action, which locks the oncoprotein in an inactive state, provides a powerful strategy to combat this previously intractable driver of tumorigenesis. The comprehensive preclinical data, obtained through a suite of robust biochemical and cellular assays, lays the groundwork for its further development.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this and similar inhibitors, exploring combination therapies to overcome potential resistance mechanisms, and expanding their application to a wider range of KRAS G12C-driven malignancies. The continued investigation of allosteric inhibitors like compound 26 holds immense promise for improving the outcomes of patients with these challenging cancers.
Methodological & Application
Application Notes and Protocols for KRAS G12C Inhibitors in Cell Lines
Introduction
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has been a major focus of drug development due to the unique presence of a cysteine residue that can be covalently targeted. This document provides detailed experimental protocols and application notes for the characterization of KRAS G12C inhibitors in cancer cell lines. While the specific "inhibitor 26" was not identified, this guide is based on the extensive research and published protocols for well-characterized KRAS G12C inhibitors such as Sotorasib (AMG 510) and Adagrasib (MRTX849). These protocols are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
KRAS G12C inhibitors are small molecules that specifically and covalently bind to the cysteine residue of the mutant KRAS G12C protein.[1][2] This binding traps the KRAS protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the pro-proliferative signaling cascades.[1][2] The primary downstream pathways affected are the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell growth, survival, and differentiation.[3][4][5]
Signaling Pathway
The KRAS signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which then recruit guanine nucleotide exchange factors (GEFs) like SOS1. SOS1 facilitates the exchange of GDP for GTP on KRAS, leading to its activation. Activated, GTP-bound KRAS then engages and activates downstream effector pathways including the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[3][4][5] KRAS G12C inhibitors block this cascade by locking KRAS in its inactive state.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing KRAS G12C Inhibitors in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, substituting glycine with cysteine (G12C), has long been a challenging target for therapeutic intervention. However, the recent development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine in KRAS G12C has marked a significant breakthrough in cancer therapy. These inhibitors lock the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream signaling pathways that drive tumor growth and proliferation.[1]
These application notes provide a comprehensive overview and detailed protocols for the use of KRAS G12C inhibitors in preclinical xenograft models, a critical step in evaluating their therapeutic potential and understanding their in vivo mechanisms of action.
Mechanism of Action and Signaling Pathway
KRAS G12C inhibitors are small molecules that form a covalent bond with the cysteine residue of the mutated KRAS protein. This irreversible binding traps KRAS G12C in an inactive conformation, preventing the exchange of GDP for GTP and subsequently inhibiting the activation of downstream pro-proliferative signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[2][3]
References
Application Notes and Protocols for Cell-Based Assays to Evaluate KRAS G12C Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a frequently mutated oncogene in various cancers, with the G12C mutation being a prevalent driver of tumorigenesis. The development of specific inhibitors targeting KRAS G12C represents a significant advancement in precision oncology. This document provides detailed application notes and protocols for a suite of cell-based assays to characterize and evaluate the efficacy of KRAS G12C inhibitors, using established compounds as examples. These assays are critical for preclinical drug development, enabling the assessment of a compound's potency, mechanism of action, and cellular effects.
Key Cell-Based Assays
A comprehensive evaluation of a KRAS G12C inhibitor involves multiple orthogonal assays to assess its impact on cancer cell proliferation, survival, and downstream signaling pathways. The three key assays detailed below are:
-
Cell Viability/Proliferation Assay: To determine the inhibitor's potency in suppressing cancer cell growth.
-
Apoptosis Assay: To quantify the induction of programmed cell death by the inhibitor.
-
Western Blot Analysis of Downstream Signaling: To confirm target engagement and inhibition of the KRAS signaling cascade.
Data Presentation: Comparative Efficacy of Known KRAS G12C Inhibitors
The following tables summarize the reported efficacy of well-characterized KRAS G12C inhibitors, providing a benchmark for evaluating novel compounds.
Table 1: In Vitro Cell Viability (IC50) of KRAS G12C Inhibitors in Mutant Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay Format | IC50 (nM) | Reference |
| MRTX849 | NCI-H358 | Lung | 2D | 10 | [1] |
| MRTX849 | MIA PaCa-2 | Pancreatic | 2D | 20 | [1] |
| MRTX849 | SW1573 | Lung | 2D | <100 | [1] |
| Adagrasib | SW1573 | Lung | 2D | Not Specified | [2] |
| Adagrasib | H23 | Lung | 2D | Not Specified | [2] |
| MRTX849 | NCI-H358 | Lung | 3D | <100 | [1] |
| MRTX849 | MIA PaCa-2 | Pancreatic | 3D | <100 | [1] |
Table 2: Biochemical and Cellular Target Engagement of KRAS G12C Inhibitors
| Inhibitor | Assay Type | Target | KD (nM) | Reference |
| MRTX849 | Biochemical Binding | KRAS G12C | 9.59 | [3][4] |
| AMG510 | Biochemical Binding | KRAS G12C | Not Specified | [3][4] |
| MRTX849 | Target Engagement | KRAS G12C | High Affinity | [4] |
| AMG510 | Target Engagement | KRAS G12C | High Affinity | [4] |
Signaling Pathway and Experimental Workflows
KRAS G12C Signaling Pathway
KRAS, when in its active GTP-bound state, initiates a cascade of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[5][6] KRAS G12C inhibitors typically bind to the mutant cysteine residue, locking KRAS in its inactive GDP-bound state and thereby inhibiting downstream signaling.[7]
Figure 1. Simplified KRAS G12C signaling pathway and the mechanism of action of a covalent inhibitor.
Experimental Workflow: Cell-Based Assays
The following diagram outlines the general workflow for conducting the cell-based assays described in this document.
Figure 2. General experimental workflow for evaluating a KRAS G12C inhibitor.
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To measure the dose-dependent effect of a KRAS G12C inhibitor on the viability of cancer cells.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
KRAS G12C Inhibitor 26 (stock solution in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.[1]
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Apoptosis Assay (Using Annexin V-FITC and Propidium Iodide Staining)
Objective: To determine if the inhibitor induces apoptosis in cancer cells.
Materials:
-
KRAS G12C mutant cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the this compound at concentrations around its IC50 value and a higher concentration (e.g., 1x and 5x IC50) for 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.[8][9]
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.[8]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to distinguish between four populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Protocol 3: Western Blot Analysis for p-ERK Inhibition
Objective: To assess the inhibitor's effect on the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.
Materials:
-
KRAS G12C mutant cell line
-
6-well plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with the this compound at various concentrations for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody against phospho-ERK (p-ERK) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK (t-ERK).[12]
-
-
Data Analysis:
Conclusion
The described cell-based assays provide a robust framework for the preclinical evaluation of novel KRAS G12C inhibitors. By systematically assessing the impact on cell viability, apoptosis, and downstream signaling, researchers can gain critical insights into the potency and mechanism of action of their compounds. The provided protocols and reference data serve as a valuable resource for drug development professionals working to advance new therapies for KRAS G12C-driven cancers.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Biochemical Assays of KRAS G12C Inhibitor Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for key biochemical assays to evaluate the target engagement of KRAS G12C inhibitors. The protocols are designed to be adaptable for various research settings, enabling the characterization of inhibitor potency, binding kinetics, and cellular activity.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1] This mutation results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like the MAPK and PI3K pathways.[2][3] The development of covalent inhibitors that specifically target the cysteine residue of the G12C mutant has marked a significant breakthrough in treating these cancers.[4] These inhibitors bind to the inactive, GDP-bound state of KRAS G12C, preventing its activation and subsequent downstream signaling.[4][5]
Accurate assessment of target engagement is crucial for the development and optimization of KRAS G12C inhibitors. This document outlines several key biochemical assays to quantify the interaction between an inhibitor and the KRAS G12C protein.
KRAS Signaling Pathway
The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[6] Upon activation by upstream signals from receptor tyrosine kinases (RTKs), Guanine Nucleotide Exchange Factors (GEFs) facilitate the exchange of GDP for GTP.[2][7] Active, GTP-bound KRAS then interacts with and activates downstream effector proteins, primarily initiating the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR signaling cascades, which drive cell proliferation, survival, and differentiation.[2][3] The G12C mutation impairs the GTPase activity of KRAS, trapping it in the active state.[2] KRAS G12C inhibitors covalently bind to the mutant cysteine in the switch-II pocket, locking the protein in an inactive conformation and blocking downstream signaling.[5][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for well-characterized KRAS G12C inhibitors, which can serve as a benchmark for evaluating novel inhibitors.
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | GDC-6036 | Reference |
| Biochemical IC50 | 8.88 nM (Nucleotide Exchange) | ~3 µM (Biochemical Assay) | N/A | [8][9] |
| Cellular IC50 | Varies by cell line | Varies by cell line | N/A | |
| kinact/KI (M-1s-1) | 9,900 | 35,000 | N/A | [10] |
| Target Engagement (in vivo) | Dose-dependent | Dose-dependent | Dose-dependent | [5][11] |
Experimental Protocols
Thermal Shift Assay (TSA) for Target Engagement
Principle: This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. The binding of an inhibitor stabilizes the protein, leading to an increase in its Tm. This method can be used to confirm direct binding of the inhibitor to KRAS G12C.[12][13]
Workflow:
Protocol:
-
Reagents and Materials:
-
Purified recombinant human KRAS G12C (GDP-bound) protein.
-
KRAS G12C inhibitor stock solution (e.g., in DMSO).
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP).
-
Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO).
-
96-well or 384-well PCR plates.
-
Real-time PCR instrument capable of performing a thermal melt.
-
-
Procedure: a. Prepare a master mix of KRAS G12C protein and SYPRO Orange dye in the assay buffer. A final protein concentration of 2-5 µM and a final dye concentration of 5x are recommended. b. Serially dilute the KRAS G12C inhibitor in the assay buffer. c. Add the diluted inhibitor or vehicle (DMSO) to the wells of the PCR plate. d. Add the protein-dye master mix to each well to a final volume of 20-25 µL. e. Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells. f. Place the plate in the real-time PCR instrument. g. Set up the instrument to heat the plate from 25 °C to 95 °C with a ramp rate of 0.5-1 °C/minute, collecting fluorescence data at each temperature increment.
-
Data Analysis: a. Plot the fluorescence intensity as a function of temperature to generate the melting curves. b. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the curve. This can be determined by fitting the data to a Boltzmann equation or by taking the derivative of the curve. c. Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of each inhibitor concentration. d. Plot ΔTm versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the apparent dissociation constant (Kd).
Nucleotide Exchange Assay
Principle: This assay measures the rate of exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) on the KRAS G12C protein. Inhibitors that bind to the GDP-bound state will stabilize this conformation and inhibit the GEF-catalyzed nucleotide exchange.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human KRAS G12C (pre-loaded with GDP).
-
Purified recombinant Guanine Nucleotide Exchange Factor (GEF), e.g., SOS1.
-
KRAS G12C inhibitor stock solution.
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Fluorescent GTP analog (e.g., N-methylanthraniloyl-GTP (mant-GTP)).
-
Black, low-volume 96-well or 384-well plates.
-
Fluorescence plate reader.
-
-
Procedure: a. Prepare serial dilutions of the KRAS G12C inhibitor in assay buffer. b. In the assay plate, mix the KRAS G12C protein (final concentration ~100 nM) with the diluted inhibitor or vehicle control. Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding. c. Initiate the exchange reaction by adding a mixture of GEF (e.g., SOS1, final concentration ~10 nM) and mant-GTP (final concentration ~200 nM). d. Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every 30-60 seconds for 30-60 minutes). The excitation wavelength for mant-GTP is ~360 nm and the emission wavelength is ~440 nm.
-
Data Analysis: a. Plot the fluorescence intensity versus time for each inhibitor concentration. b. Determine the initial rate of nucleotide exchange for each concentration by fitting the linear portion of the curve. c. Plot the initial rates as a percentage of the vehicle control against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to inhibit 50% of the nucleotide exchange activity.
Immunoaffinity Liquid Chromatography-Mass Spectrometry (IA-LC-MS/MS) for Target Occupancy
Principle: This highly sensitive and specific method quantifies the extent of covalent modification of KRAS G12C by an inhibitor in complex biological samples such as cell lysates or tumor biopsies.[5][11] The assay involves immunocapturing the KRAS protein, followed by enzymatic digestion and LC-MS/MS analysis to measure the ratio of inhibitor-bound (adducted) peptide to the unbound peptide.[14]
Workflow:
Protocol:
-
Reagents and Materials:
-
Cell pellets or tumor tissue.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-RAS antibody (pan-RAS or KRAS-specific).
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Denaturation/reduction buffer (e.g., 8 M urea, 10 mM DTT).
-
Alkylation buffer (e.g., 55 mM iodoacetamide).
-
Trypsin (mass spectrometry grade).
-
LC-MS/MS system.
-
-
Procedure: a. Sample Lysis: Lyse cells or homogenize tissue in lysis buffer on ice. Clarify the lysate by centrifugation. Determine the protein concentration of the supernatant. b. Immunocapture: Incubate the lysate with an anti-RAS antibody for 2-4 hours at 4 °C. Add Protein A/G magnetic beads and incubate for another 1-2 hours. c. Washing: Pellet the beads using a magnetic stand and wash them several times to remove non-specifically bound proteins. d. On-Bead Digestion: i. Resuspend the beads in denaturation/reduction buffer and incubate at 37 °C for 30 minutes. ii. Cool to room temperature and add alkylation buffer. Incubate in the dark for 30 minutes. iii. Wash the beads and resuspend in digestion buffer (e.g., 50 mM ammonium bicarbonate). iv. Add trypsin and incubate overnight at 37 °C. e. Sample Cleanup: Collect the supernatant containing the digested peptides. Acidify the sample and desalt using a C18 StageTip or similar device. f. LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS. Develop a targeted method to specifically detect and quantify the peptide containing the G12C residue in both its unbound and inhibitor-bound forms.
-
Data Analysis: a. Extract the ion chromatograms for the precursor and fragment ions of the target peptides (unbound and adducted). b. Calculate the peak area for each peptide. c. Determine the percent target occupancy using the following formula: % Occupancy = (Area of Adducted Peptide) / (Area of Adducted Peptide + Area of Unbound Peptide) * 100
Conclusion
The biochemical assays described in these application notes provide a robust framework for the characterization of KRAS G12C inhibitors. The thermal shift assay offers a straightforward method for confirming direct target binding. The nucleotide exchange assay provides a functional readout of inhibitor activity. Finally, the IA-LC-MS/MS method allows for the precise quantification of target engagement in a physiologically relevant context. Together, these assays are invaluable tools for the discovery and development of novel and effective KRAS G12C-targeted therapies.
References
- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 2. researchgate.net [researchgate.net]
- 3. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Covalent KRAS G12C Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the characterization of covalent inhibitors targeting the KRAS G12C mutant protein using mass spectrometry. The methodologies outlined here are essential for confirming target engagement, determining the kinetics of covalent modification, and identifying the specific site of adduction.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation, which substitutes glycine with cysteine at codon 12, has become a key therapeutic target due to the unique reactivity of the cysteine residue. Covalent inhibitors have been developed to specifically and irreversibly bind to this mutant cysteine, locking the KRAS protein in an inactive state. Mass spectrometry is an indispensable tool in the development of these inhibitors, providing precise measurement of the covalent modification. This document details established protocols for both intact protein analysis and peptide mapping to study the interaction between KRAS G12C and its covalent inhibitors.
Signaling Pathway of KRAS G12C and Point of Inhibition
KRAS is a small GTPase that functions as a molecular switch in cellular signaling. In its active GTP-bound state, it activates downstream effector pathways, primarily the MAPK and PI3K signaling cascades, which promote cell proliferation, survival, and growth.[1] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.[1] Covalent inhibitors specifically target the cysteine residue of the G12C mutant, forming an irreversible bond that locks KRAS in an inactive, GDP-bound conformation, thereby inhibiting downstream signaling.
Caption: KRAS G12C signaling pathway and inhibitor action.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from mass spectrometry experiments for well-characterized KRAS G12C inhibitors.
Table 1: Intact Mass Analysis of KRAS G12C Covalent Modification
| Inhibitor | Inhibitor Mass (Da) | Expected Mass Shift (Da) | Observed Mass of Unmodified KRAS G12C (Da) | Observed Mass of KRAS G12C-Inhibitor Adduct (Da) |
| Sotorasib (AMG 510) | 560.6 | +560.6 | ~21,000 | ~21,561 |
| Adagrasib (MRTX849) | 597.7 | +597.7 | ~21,000 | ~21,598 |
| GDC-6036 | 533.6 | +533.6 | ~21,000 | ~21,534 |
| ARS-1620 | 530.6 | +530.6 | ~21,000 | ~21,531 |
Note: The exact mass of KRAS G12C can vary slightly based on expression and purification conditions.
Table 2: Kinetic Parameters of Covalent Modification
| Inhibitor | kinact/Ki (M-1s-1) | Reference |
| Compound 1 (similar to ARS-853) | 501 | [2] |
| Various Inhibitors | single digit to 3 x 105 | [3][4] |
Experimental Workflow for Mass Spectrometry Analysis
The general workflow for analyzing the covalent modification of KRAS G12C involves sample preparation, LC-MS analysis, and data processing.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Protocol for Monitoring p-ERK Inhibition by a KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1] The KRAS protein acts as a molecular switch in cell signaling, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate pathways controlling cell growth, differentiation, and survival.[2][3] The specific G12C mutation, where glycine is replaced by cysteine at codon 12, locks the KRAS protein in a perpetually active state, leading to constitutive activation of downstream pro-growth signaling.[3]
A primary and well-characterized effector pathway downstream of KRAS is the RAF-MEK-ERK mitogen-activated protein kinase (MAPK) cascade.[2][4] The recent development of specific inhibitors that covalently bind to the mutant cysteine in KRAS G12C has marked a significant breakthrough in cancer therapy.[3][5] These inhibitors lock the protein in its inactive state, preventing downstream signal transduction and inhibiting tumor proliferation.[3]
Phosphorylated ERK (p-ERK) is a critical downstream node in this pathway, and its levels serve as a robust biomarker for the pathway's activity.[6] Therefore, quantifying the reduction in p-ERK levels in response to treatment is a key method for assessing the efficacy of KRAS G12C inhibitors. Immunofluorescence (IF) offers a powerful, cell-based method to visualize and quantify this inhibition at a single-cell level.
This document provides a detailed protocol for using immunofluorescence to measure the inhibition of ERK phosphorylation (p-ERK) in cancer cell lines treated with a representative KRAS G12C inhibitor, herein referred to as "Inhibitor 26".
KRAS G12C Signaling Pathway and Point of Inhibition
The KRAS G12C protein, when active, initiates a phosphorylation cascade. It activates RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates ERK (p-ERK).[7][8] Phosphorylated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.[9] KRAS G12C inhibitors directly bind to the mutant protein, preventing this entire downstream cascade.
References
- 1. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 4. Defining the KRAS- and ERK-dependent transcriptome in KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Determination of ERK Activity: Anti-phospho-ERK Antibodies and In Vitro Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 7. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
Application Notes and Protocols for Generating Cell Lines Resistant to KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of cancer cell lines resistant to KRAS G12C inhibitors. Understanding the mechanisms of acquired resistance is crucial for the development of next-generation therapies and combination strategies to overcome treatment failure.
Introduction to KRAS G12C Inhibition and Resistance
The KRAS protein, a key molecular switch in intracellular signaling, is one of the most frequently mutated oncogenes in human cancers. The specific KRAS G12C mutation, present in a significant subset of non-small cell lung, colorectal, and pancreatic cancers, has long been considered "undruggable." However, the recent development of covalent inhibitors that specifically target the cysteine residue of the G12C mutant has marked a paradigm shift in targeted cancer therapy.[1][2][3] These inhibitors trap KRAS G12C in its inactive, GDP-bound state, thereby blocking downstream oncogenic signaling through pathways such as the MAPK/ERK and PI3K/AKT cascades.[3][4][5]
Despite promising initial responses in clinical trials, a significant number of patients develop acquired resistance to KRAS G12C inhibitors, leading to eventual disease progression.[1][2][6] The development of resistant cell line models is therefore a critical tool for elucidating the molecular mechanisms of this resistance and for the preclinical evaluation of novel therapeutic strategies.
Mechanisms of Acquired Resistance
Resistance to KRAS G12C inhibitors can be broadly categorized into two main types: on-target and off-target mechanisms.
On-target resistance involves genetic alterations in the KRAS gene itself that prevent the inhibitor from binding effectively. These can include:
-
Secondary KRAS mutations: New mutations at different codons of the KRAS gene, such as G12V, G13D, or A59S, can arise on the same allele (cis) or the other allele (trans).[4][7] These mutations can either decrease GTP hydrolysis or promote GDP to GTP exchange, maintaining KRAS in an active state.
-
Mutations affecting the Switch-II pocket: Alterations in residues like R68, H95, and Y96 can directly interfere with the covalent binding of the inhibitor to cysteine 12.[4][7]
-
KRAS G12C allele amplification: An increase in the copy number of the mutant KRAS G12C allele can lead to higher levels of the target protein, overwhelming the inhibitor.[4]
Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. These "bypass tracks" can reactivate downstream pathways, rendering the inhibition of KRAS G12C ineffective. Common bypass mechanisms include:
-
Reactivation of the MAPK pathway: This can occur through amplification or activating mutations in upstream receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET, or in downstream signaling components such as NRAS, HRAS, BRAF, and MEK.[1][2][4][5]
-
Activation of the PI3K/AKT/mTOR pathway: Alterations in key nodes of this parallel signaling cascade, such as activating mutations in PIK3CA or loss-of-function mutations in the tumor suppressor PTEN, can promote cell survival and proliferation independently of KRAS.[1][3][4]
-
Histological transformation: In some cases, cancer cells can undergo a change in their lineage, for example, from an adenocarcinoma to a squamous cell carcinoma phenotype, which may be less dependent on the original oncogenic driver.[4][8]
-
Upregulation of cell cycle regulators: Concurrent loss-of-function mutations in tumor suppressors like CDKN2A can lead to constitutive activation of CDK4/6, promoting cell cycle progression.[1]
Experimental Protocols
Protocol 1: Generation of KRAS G12C Inhibitor-Resistant Cell Lines
This protocol describes a common method for generating resistant cell lines through continuous exposure to escalating concentrations of a KRAS G12C inhibitor.
Materials:
-
Parental cancer cell line with a KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib, or a specific inhibitor of interest)
-
DMSO (for inhibitor stock solution)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Determine the initial inhibitor concentration:
-
Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the KRAS G12C inhibitor in the parental cell line.
-
The starting concentration for generating resistance is typically the IC10-IC20 (the concentration that inhibits cell growth by 10-20%).[9]
-
-
Initial exposure:
-
Seed the parental cells at a low density in a culture flask.
-
After 24 hours, replace the medium with fresh medium containing the inhibitor at the predetermined starting concentration.[10]
-
Culture the cells, changing the medium with the fresh inhibitor every 2-3 days.
-
-
Dose escalation:
-
When the cells become confluent and their growth rate recovers, passage them and increase the inhibitor concentration by 1.5 to 2-fold.[9]
-
Continuously monitor the cells for signs of recovery (increased proliferation and normal morphology).
-
If significant cell death occurs, maintain the cells at the current concentration until a stable population emerges or revert to the previous lower concentration.[11]
-
-
Establishment of the resistant line:
-
Repeat the dose escalation process over several months.
-
The goal is to establish a cell line that can proliferate in the presence of an inhibitor concentration that is at least 10-fold higher than the IC50 of the parental cells.[9]
-
Once a resistant population is established, it can be maintained in a continuous culture with a maintenance dose of the inhibitor (e.g., the concentration at which they were selected).
-
-
Cryopreservation:
-
At various stages of the resistance development, it is advisable to cryopreserve aliquots of the cells. This creates a valuable resource for retrospective analysis.[11]
-
-
Clonal selection (Optional):
-
To ensure a homogenous resistant population, single-cell cloning can be performed using methods like limiting dilution or fluorescence-activated cell sorting (FACS).[10]
-
Protocol 2: Characterization of Resistant Cell Lines
Once a resistant cell line is established, it is essential to characterize its phenotype and elucidate the underlying resistance mechanisms.
1. Confirmation of Resistance:
-
Dose-response assays: Perform MTT or CellTiter-Glo assays to compare the IC50 values of the resistant and parental cell lines. A significant shift in the IC50 confirms the resistant phenotype.
-
Colony formation assays: Assess the long-term proliferative capacity of the cells in the presence of the inhibitor.
-
Cell cycle analysis: Use flow cytometry to determine if there are changes in cell cycle distribution in response to inhibitor treatment.
2. Analysis of On-Target Mechanisms:
-
Sanger sequencing or next-generation sequencing (NGS): Sequence the KRAS gene to identify any secondary mutations.
-
Digital droplet PCR (ddPCR) or quantitative PCR (qPCR): Quantify the copy number of the KRAS G12C allele to detect amplification.
3. Analysis of Off-Target Mechanisms:
-
Western blotting: Analyze the phosphorylation status and total protein levels of key components of the MAPK (p-ERK, ERK, p-MEK, MEK) and PI3K/AKT (p-AKT, AKT, p-mTOR, mTOR) pathways.
-
Receptor Tyrosine Kinase (RTK) arrays: Screen for the activation of a broad range of RTKs.
-
RNA sequencing (RNA-seq): Perform a global analysis of gene expression changes to identify upregulated or downregulated pathways.
-
Whole-exome sequencing (WES) or whole-genome sequencing (WGS): Identify mutations in other genes that may contribute to resistance.
Data Presentation
Table 1: Hypothetical IC50 Values of KRAS G12C Inhibitor 26 in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| NCI-H358 | 15 | 350 | 23.3 |
| MIA PaCa-2 | 25 | 600 | 24.0 |
| SW1573 | 12 | 280 | 23.3 |
Table 2: Hypothetical Molecular Alterations Identified in Resistant Cell Lines
| Resistant Cell Line | On-Target Alterations | Off-Target Alterations |
| NCI-H358-R | KRAS Y96D mutation | MET amplification |
| MIA PaCa-2-R | KRAS G12C amplification | PIK3CA E545K mutation |
| SW1573-R | None | NRAS Q61K mutation |
Visualizations
Caption: Workflow for generating and characterizing resistant cell lines.
Caption: Key signaling pathways and resistance mechanisms.
References
- 1. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. youtube.com [youtube.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Academy [procellsystem.com]
Application of KRAS G12C Inhibitors in 3D Organoid Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS proto-oncogene are among the most common drivers of human cancers, and for decades have been considered "undruggable." The discovery and development of specific inhibitors targeting the KRAS G12C mutation have marked a significant breakthrough in oncology. Three-dimensional (3D) organoid cultures have emerged as a powerful preclinical model, closely recapitulating the complex architecture and heterogeneity of patient tumors.[1][2][3] This document provides detailed application notes and protocols for the utilization of KRAS G12C inhibitors in 3D organoid cultures, offering a robust platform for efficacy testing, mechanism of action studies, and the identification of resistance mechanisms.
Mechanism of Action of KRAS G12C Inhibitors
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell growth, proliferation, and survival.[4][5] The G12C mutation results in the substitution of glycine with cysteine at codon 12, which traps KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell signaling.[5][6]
KRAS G12C inhibitors, such as sotorasib and adagrasib, are small molecules that covalently bind to the mutant cysteine residue in the switch-II pocket of the inactive GDP-bound KRAS G12C protein.[5] This irreversible binding locks the protein in its inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.[6][7] The primary downstream pathways affected are the RAF-MEK-ERK (MAPK) and the PI3K-AKT signaling cascades.[6][8]
Signaling Pathway Diagram
Caption: KRAS G12C signaling pathway and the mechanism of inhibitor action.
Application Notes
Patient-derived organoids (PDOs) are a highly relevant preclinical model for studying the efficacy of KRAS G12C inhibitors.[1] These 3D cultures maintain the genetic and phenotypic characteristics of the original tumor, allowing for more accurate predictions of patient responses compared to traditional 2D cell lines.[1][2]
Key Applications:
-
Efficacy and Potency Assessment: Determine the half-maximal inhibitory concentration (IC50) and assess the dose-dependent effects of KRAS G12C inhibitors on organoid viability and growth.
-
Mechanism of Action Studies: Investigate the downstream effects of KRAS G12C inhibition on signaling pathways (e.g., MAPK and PI3K/AKT) through molecular analyses.
-
Resistance Mechanism Investigation: Establish long-term cultures to induce and study acquired resistance to KRAS G12C inhibitors.[1]
-
Combination Therapy Screening: Evaluate the synergistic or additive effects of combining KRAS G12C inhibitors with other therapeutic agents to overcome resistance.[9]
Experimental Workflow
Caption: General experimental workflow for testing KRAS G12C inhibitors in 3D organoid cultures.
Protocols
Protocol 1: Establishment and Maintenance of Patient-Derived Organoids
This protocol outlines the general steps for establishing and maintaining patient-derived organoid cultures from tumor tissue.
Materials:
-
Fresh tumor tissue
-
Basement Membrane Matrix (e.g., Matrigel)
-
Organoid growth medium (specific to tissue type)
-
Collagenase, Dispase, DNase I
-
Advanced DMEM/F12
-
Cell Recovery Solution
Procedure:
-
Mince the tumor tissue into small fragments (1-2 mm).
-
Digest the tissue fragments with a cocktail of Collagenase, Dispase, and DNase I at 37°C for 30-60 minutes.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Wash the cells with Advanced DMEM/F12 and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in Basement Membrane Matrix on ice.
-
Plate droplets of the cell-matrix mixture into pre-warmed culture plates.
-
Allow the matrix to solidify at 37°C for 15-30 minutes.
-
Overlay with organoid growth medium.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-plating in fresh matrix.
Protocol 2: 3D Organoid-Based Drug Screening Assay
This protocol details a high-throughput drug screening assay using 3D organoids in a 384-well format.[10]
Materials:
-
Established organoid cultures
-
384-well clear-bottom plates
-
KRAS G12C inhibitor stock solution
-
CellTiter-Glo® 3D Cell Viability Assay
-
Automated liquid handling system (recommended)
Procedure:
-
Harvest mature organoids and dissociate them into small fragments or single cells.
-
Resuspend the organoid fragments/cells in Basement Membrane Matrix.
-
Dispense the organoid-matrix suspension into 384-well plates (e.g., 10 µL per well).
-
Allow the matrix to solidify at 37°C for 30 minutes.
-
Add organoid growth medium to each well.
-
Prepare a serial dilution of the KRAS G12C inhibitor in growth medium.
-
Add the diluted inhibitor to the appropriate wells. Include vehicle control (e.g., DMSO) and no-treatment controls.
-
Incubate the plates for 72-120 hours at 37°C and 5% CO2.
-
Equilibrate the plates and the CellTiter-Glo® 3D reagent to room temperature.
-
Add CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
Calculate the IC50 values using a non-linear regression analysis.
Data Presentation
The following tables present representative data on the efficacy of KRAS G12C inhibitors in different cancer cell lines grown in 2D and 3D cultures.
Table 1: In Vitro Cell Viability of KRAS G12C-Mutant Cancer Cell Lines Treated with MRTX849 (Adagrasib) [11]
| Cell Line | Tumor Type | IC50 (nM) - 2D | IC50 (nM) - 3D (Spheroids) |
| H358 | Lung | 10 | 0.2 |
| H2122 | Lung | 15 | 1.5 |
| H1373 | Lung | 20 | 10 |
| SW1573 | Lung | 35 | 18 |
| MIA PaCa-2 | Pancreatic | 973 | 1042 |
| HCT-116 | Colorectal | >1000 | >3000 |
Table 2: Response of KRAS-Mutant Cell Line Spheroids to AMG510 (Sotorasib) Treatment [12]
| Cell Line | KRAS Mutation | Treatment | Spheroid Viability (% of Control) |
| NCI-H23 | G12C | Vehicle | 100% |
| NCI-H23 | AMG510 | Significantly Reduced | |
| CT-26 | G12D | Vehicle | 100% |
| CT-26 | AMG510 | No Significant Change |
Conclusion
The combination of KRAS G12C inhibitors and 3D organoid culture technology provides a powerful platform for advancing cancer research and drug development. These models offer a more clinically relevant system for evaluating drug efficacy, understanding complex biological mechanisms, and developing novel therapeutic strategies to combat KRAS-driven cancers. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to leverage these innovative tools in their studies.
References
- 1. huborganoids.nl [huborganoids.nl]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Kras in Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 5. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a miniaturized 3D organoid culture platform for ultra-high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
protocol for assessing synergy of KRAS G12C inhibitor 26 with other drugs
Application Note
Topic: Protocol for Assessing Synergy of KRAS G12C Inhibitor 26 with Other Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma (KRAS) oncogene is frequently mutated in various cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1] This mutation locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative signaling pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways.[1][2][3] The development of specific KRAS G12C inhibitors has marked a significant advancement in treating these malignancies.[1] However, both intrinsic and acquired resistance can limit their efficacy, often through the activation of bypass signaling pathways.[1][4]
Combining KRAS G12C inhibitors with other targeted agents to create synergistic effects is a promising strategy to enhance anti-tumor activity and overcome resistance.[2][5] This application note provides a detailed protocol for assessing the synergistic potential of a hypothetical KRAS G12C inhibitor, designated "26," with other drugs in preclinical cancer models. The workflow covers initial synergy screening using cell viability assays, data analysis to quantify synergy, and subsequent mechanistic studies to understand the basis of the observed synergistic interactions.
Signaling Pathways and Experimental Workflow
To understand the rationale for combination strategies, it is crucial to visualize the key signaling pathways involved. The KRAS G12C protein, when active, signals through multiple downstream effectors. Combination therapies often target different nodes within these pathways to achieve a more potent blockade.
The experimental protocol follows a logical progression from broad screening to detailed mechanistic analysis.
Experimental Protocols
Cell Culture
-
Cell Lines: Use human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).
-
Culture Conditions: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Synergy Screening: Cell Viability Assay
This protocol uses a luminescence-based ATP assay (e.g., CellTiter-Glo®) to measure cell viability, which is a robust indicator of metabolic activity.[6][7]
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 384-well white, clear-bottom plate at a pre-optimized density (e.g., 500-2000 cells/well) in 40 µL of medium.[8]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Addition:
-
Prepare stock solutions of this compound and the combination drug(s) in DMSO.
-
Perform serial dilutions to create a dose-response matrix. A common setup is a 6x6 matrix, where each drug is tested at 5 concentrations plus a vehicle control (DMSO).
-
Use an acoustic liquid handler or multichannel pipette to add the drugs to the cell plate. The final DMSO concentration should not exceed 0.5%.
-
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
Data Analysis of Synergy
The raw luminescence data is first normalized to vehicle-treated controls (% inhibition). Synergy is then calculated using established models.[9]
-
Bliss Independence Model: Assumes that the two drugs act independently. A Bliss score > 0 indicates synergy.[10][11]
-
Loewe Additivity Model: Assumes the two drugs have similar mechanisms of action. A Loewe score > 0 indicates synergy.[10][12]
-
Zero Interaction Potency (ZIP) Model: Combines features of the Bliss and Loewe models.[13]
Specialized software such as SynergyFinder can be used for these calculations and to generate synergy landscape maps.[9][14]
Mechanism of Action (MOA) Studies
For combinations identified as synergistic, further experiments are required to elucidate the underlying mechanism.
3.4.1. Western Blotting for Signaling Pathway Analysis This protocol assesses changes in key downstream signaling proteins.[15][16]
-
Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of Inhibitor 26, the combination drug, and the combination for a specified time (e.g., 6 or 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-Actin).[15][17]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
3.4.2. Apoptosis Assay This protocol uses a luminescence-based assay (e.g., Caspase-Glo® 3/7) to measure the activity of executioner caspases, a hallmark of apoptosis.[18][19]
-
Treatment: Seed cells in a 96-well white, clear-bottom plate and treat with single agents and the combination for 24-48 hours.
-
Assay Procedure:
-
Follow the manufacturer's protocol. Typically, add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubate for 1-2 hours at room temperature.
-
Read luminescence on a plate reader.
-
-
Analysis: An increase in luminescence relative to controls indicates an induction of apoptosis.
3.4.3. Cell Cycle Analysis This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.[20][21]
-
Treatment: Seed cells in 6-well plates and treat with single agents and the combination for 24 hours.
-
Cell Preparation:
-
Harvest cells, including any floating cells, and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.[22]
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[21]
-
Incubate for 30 minutes in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.
-
Analysis: Use software (e.g., FlowJo) to quantify the percentage of cells in each phase.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Single Agent IC50 Values
| Cell Line | This compound IC50 (nM) | Combination Drug X IC50 (nM) |
|---|---|---|
| NCI-H358 | 15.2 | 85.7 |
| MIA PaCa-2 | 28.5 | 120.1 |
Table 2: Synergy Scores for Inhibitor 26 + Drug X Combination
| Cell Line | Bliss Score | Loewe Score | ZIP Score |
|---|---|---|---|
| NCI-H358 | 15.8 | 12.3 | 14.1 |
| MIA PaCa-2 | 19.5 | 16.8 | 18.2 |
Scores > 10 are generally considered synergistic.[23]
Table 3: Summary of Apoptosis Induction (Caspase 3/7 Activity, Fold Change vs. Vehicle)
| Treatment | NCI-H358 | MIA PaCa-2 |
|---|---|---|
| Inhibitor 26 (IC50) | 1.8 | 1.5 |
| Drug X (IC50) | 1.3 | 1.2 |
| Combination | 4.5 | 3.9 |
Table 4: Cell Cycle Distribution in NCI-H358 Cells (% of Cells)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
|---|---|---|---|
| Vehicle | 45.2% | 35.1% | 19.7% |
| Inhibitor 26 | 68.3% | 15.4% | 16.3% |
| Drug X | 48.1% | 30.5% | 21.4% |
| Combination | 75.6% | 8.2% | 16.2% |
Conclusion
This application note provides a comprehensive framework for evaluating the synergistic potential of this compound with other anti-cancer agents. By following this multi-phase approach—from high-throughput screening to detailed mechanistic investigation—researchers can effectively identify and validate promising combination therapies. The structured data presentation and clear protocols are designed to facilitate robust and reproducible findings, ultimately accelerating the development of more effective treatments for KRAS G12C-driven cancers.[24][25]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. youtube.com [youtube.com]
- 8. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 11. Cell viability assay for drug synergy [bio-protocol.org]
- 12. Bliss and Loewe interaction analyses of clinically relevant drug combinations in human colon cancer cell lines reveal complex patterns of synergy and antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 18. biocompare.com [biocompare.com]
- 19. Apoptosis Assays for Flow Cytometry | Sartorius [sartorius.com]
- 20. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. KRASG 12C-inhibitor-based combination therapies for pancreatic cancer: insights from drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring KRAS G12C Inhibitor Target Occupancy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for quantifying the target occupancy of covalent KRAS G12C inhibitors. The primary methodologies discussed are mass spectrometry-based approaches, which offer high sensitivity and specificity for measuring the engagement of inhibitors with their target protein in preclinical and clinical samples.
Introduction
The development of covalent inhibitors targeting the KRAS G12C mutant protein has marked a significant advancement in the treatment of various cancers. Assessing the degree to which these inhibitors bind to their target (target occupancy) is crucial for understanding their pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and establishing a clear link between target engagement and clinical response. This document outlines two key mass spectrometry-based workflows for measuring KRAS G12C target occupancy: Immunoaffinity Enrichment followed by 2D-LC-MS/MS and Direct Analysis of FFPE Tissues by FAIMS-PRM Mass Spectrometry .
KRAS G12C Signaling Pathway
KRAS is a central node in cellular signaling, primarily activating the MAPK and PI3K pathways to drive cell proliferation, survival, and growth. Covalent KRAS G12C inhibitors lock the protein in an inactive, GDP-bound state, thereby blocking downstream signaling.
Quantitative Data Summary
The following tables summarize key performance metrics for the mass spectrometry-based assays used to measure KRAS G12C target occupancy.
Table 1: Assay Performance for KRAS G12C Target Occupancy Measurement
| Parameter | Immunoaffinity 2D-LC-MS/MS | FAIMS-PRM MS | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 0.08 fmol/µg of total protein | 46 amol/µg of total protein | [1][2] |
| Intra-assay Coefficient of Variation (CV) | ~4% | 0-18% (across consecutive sections) | [1][2] |
| Inter-assay Coefficient of Variation (CV) | ~6% | 5-20% (among adjacent regions) | [1][2] |
| Required Starting Material | As little as 4 µg of total protein | ~1 µg of total protein digest | [1][2] |
| Sample Type | Fresh-frozen or FFPE tumor biopsies | Primarily FFPE tumor biopsies | [1][2] |
Table 2: Example Target Occupancy Data from Preclinical Models
| KRAS G12C Inhibitor | Xenograft Model | Dose | Time Point | Target Occupancy (%) | Reference(s) |
| AZD4625 | MIA PaCa-2 | 100 mg/kg | 6 hours | 89.6% | [2] |
| AZD4625 | MIA PaCa-2 | 100 mg/kg | 24 hours | 58.4% | [2] |
| AZD4625 | NCI-H2122 | 100 mg/kg | 6 hours | 60.0% | [2] |
| AZD4625 | NCI-H2122 | 100 mg/kg | 24 hours | 34.0% | [2] |
Experimental Protocols
Protocol 1: Immunoaffinity Enrichment with 2D-LC-MS/MS
This protocol is a highly sensitive method suitable for accurately quantifying both inhibitor-bound and unbound KRAS G12C from small amounts of tissue.[1]
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-RAS antibody (pan-RAS or KRAS-specific)
-
Protein A/G magnetic beads
-
DTT (Dithiothreitol)
-
IAA (Iodoacetamide)
-
Mass spectrometry grade Trypsin
-
LC-MS/MS system with a 2D-LC setup
Procedure:
-
Tissue Lysis and Protein Extraction:
-
Homogenize fresh-frozen or deparaffinized FFPE tumor tissue in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a BCA assay.
-
-
Immunoaffinity Enrichment:
-
Incubate a defined amount of total protein (e.g., 100 µg) with an anti-RAS antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Wash the beads three times with wash buffer (e.g., PBS with 0.1% Tween-20).
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin (e.g., 1:50 enzyme to protein ratio) and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
-
2D-LC-MS/MS Analysis:
-
Perform a two-dimensional liquid chromatography separation of the peptides. The first dimension is typically strong cation exchange (SCX) or high-pH reversed-phase chromatography, and the second dimension is low-pH reversed-phase chromatography online with the mass spectrometer.
-
Analyze the eluted peptides on a high-resolution mass spectrometer operating in a targeted proteomics mode (e.g., Parallel Reaction Monitoring - PRM) to quantify the specific peptides corresponding to the unbound KRAS G12C and the inhibitor-bound KRAS G12C.
-
-
Data Analysis:
-
Integrate the peak areas of the precursor or fragment ions for the bound and unbound peptides.
-
Calculate target occupancy as: (Peak Area of Bound Peptide) / (Peak Area of Bound Peptide + Peak Area of Unbound Peptide) * 100%.
-
Protocol 2: FAIMS-PRM Mass Spectrometry of FFPE Tissues
This protocol is a more direct approach that does not require an immunoaffinity enrichment step, making it potentially faster and more amenable to high-throughput analysis of FFPE samples.[2][3]
Materials:
-
Xylene and graded ethanol series (100%, 90%, 70%)
-
Antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0)
-
Lysis buffer with a surfactant (e.g., RapiGest SF)
-
DTT and IAA
-
Mass spectrometry grade Trypsin
-
LC-MS/MS system equipped with a High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) interface
Procedure:
-
FFPE Sample Preparation:
-
Cut thin sections (e.g., 10 µm) from the FFPE block.
-
Deparaffinize the sections by incubating in xylene followed by rehydration through a graded ethanol series and finally water.
-
-
Antigen Retrieval and Protein Extraction:
-
Incubate the rehydrated tissue sections in antigen retrieval buffer at 95°C for 20-60 minutes to reverse formaldehyde cross-links.
-
Add lysis buffer and heat at 95°C for 90 minutes to denature proteins.[4]
-
-
In-Solution Digestion:
-
Follow the same reduction, alkylation, and trypsin digestion steps as described in Protocol 1 (steps 4b-4d), but performed directly on the protein lysate.
-
-
LC-FAIMS-PRM Analysis:
-
Analyze the peptide digest by LC-MS/MS using a system with a FAIMS interface.
-
The FAIMS device provides an additional layer of separation based on ion mobility, which reduces chemical noise and improves the signal-to-noise ratio for the target peptides.
-
Set the mass spectrometer to operate in PRM mode to specifically monitor the peptides corresponding to unbound KRAS G12C.
-
-
Data Analysis:
-
Quantify the peak area of the unbound KRAS G12C peptide in treated samples and compare it to the levels in vehicle-treated control samples.
-
Calculate target occupancy as: (1 - (Unbound Peptide in Treated / Unbound Peptide in Control)) * 100%.
-
Disclaimer
The provided protocols are intended as a general guide. Specific parameters, such as antibody choice, buffer compositions, and mass spectrometer settings, may require optimization based on the specific inhibitor, sample type, and instrumentation available in your laboratory. "KRAS G12C inhibitor 26" is a general designation, and the specific properties of this inhibitor may necessitate further protocol adjustments.
References
Application Notes and Protocols for In Vivo Studies of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting preclinical in vivo studies to evaluate the efficacy of KRAS G12C inhibitors, using established methodologies and models. The protocols outlined below are based on widely accepted practices in the field and can be adapted for specific small molecule inhibitors targeting the KRAS G12C mutation. For the purpose of this document, we will refer to a representative KRAS G12C inhibitor, drawing on data from well-characterized compounds such as adagrasib (MRTX849) and sotorasib (AMG-510), as a stand-in for a specific, proprietary "inhibitor 26".
Introduction to KRAS G12C and Targeted Inhibition
The KRAS protein is a critical signaling molecule that cycles between an active GTP-bound "ON" state and an inactive GDP-bound "OFF" state.[1] The G12C mutation, a glycine-to-cysteine substitution at codon 12, is a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2][3] This mutation impairs the ability of GTPase activating proteins (GAPs) to promote GTP hydrolysis, locking KRAS in a constitutively active state and leading to aberrant activation of downstream pro-proliferative signaling pathways, primarily the MAPK and PI3K-AKT pathways.[2]
KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue in the GDP-bound state of the protein.[4] This irreversible binding traps KRAS G12C in its inactive conformation, preventing nucleotide exchange and subsequent activation, thereby inhibiting downstream signaling and tumor growth.[5]
Key Signaling Pathways
The efficacy of KRAS G12C inhibitors is predicated on their ability to suppress the oncogenic signaling driven by the mutant protein. The primary downstream cascades affected are the MAPK and PI3K-AKT pathways.
Animal Models for In Vivo Studies
The selection of an appropriate animal model is crucial for the successful evaluation of a KRAS G12C inhibitor. Commonly used models include:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358 lung adenocarcinoma, MIA PaCa-2 pancreatic carcinoma) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or NSG mice).[6][7] These models are valuable for initial efficacy, dose-ranging, and pharmacodynamic studies.
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients with KRAS G12C-mutant cancers are directly implanted into immunodeficient mice. PDX models often better recapitulate the heterogeneity and microenvironment of human tumors.[7][8]
-
Genetically Engineered Mouse Models (GEMM): Mice engineered to express the Kras G12C mutation in specific tissues can develop spontaneous tumors, providing a model with an intact immune system to study the interplay between the inhibitor and the tumor microenvironment.[9][10]
-
Syngeneic Models: Murine cancer cell lines with a Kras G12C mutation are implanted into immunocompetent mice of the same genetic background (e.g., CT26.KRAS G12C in BALB/c mice).[9] These models are essential for evaluating the impact of the inhibitor on the anti-tumor immune response and for testing combination therapies with immunotherapy agents.[9]
Experimental Protocols
Below are detailed protocols for a typical in vivo efficacy study using a CDX model.
Protocol 1: Subcutaneous CDX Efficacy Study
Objective: To determine the anti-tumor activity of a KRAS G12C inhibitor in a subcutaneous xenograft model.
Materials:
-
KRAS G12C-mutant human cancer cell line (e.g., NCI-H358)
-
6-8 week old female athymic nude mice
-
Matrigel or similar extracellular matrix
-
KRAS G12C inhibitor (formulated for oral gavage)
-
Vehicle control (e.g., 10% Captisol, 50 mM citrate buffer, pH 5.0)[6]
-
Calipers, animal scales
-
Sterile syringes and gavage needles
Procedure:
-
Cell Culture and Implantation:
-
Culture NCI-H358 cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly (Volume = (Length x Width^2) / 2).
-
When average tumor volume reaches 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer the KRAS G12C inhibitor or vehicle control daily via oral gavage at the predetermined dose (e.g., 30-100 mg/kg).[6]
-
Monitor animal body weight and overall health daily.
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights 2-3 times per week for the duration of the study (typically 21-28 days).
-
At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)) x 100.
-
Plot mean tumor volume ± SEM over time for each group.
-
Protocol 2: Pharmacodynamic (PD) Assessment
Objective: To confirm target engagement and downstream pathway inhibition in vivo.
Materials:
-
Tumor-bearing mice from a satellite group of the efficacy study.
-
Reagents for protein extraction (RIPA buffer with protease/phosphatase inhibitors).
-
Antibodies for Western blot or ELISA (e.g., anti-p-ERK, anti-total ERK, anti-KRAS G12C).
Procedure:
-
Dosing and Sample Collection:
-
Protein Analysis:
-
Prepare tumor lysates and quantify protein concentration.
-
Perform Western blotting or ELISA to measure the levels of phosphorylated ERK (p-ERK) and total ERK.[11] A reduction in the p-ERK/total ERK ratio indicates pathway inhibition.
-
-
Target Occupancy (Optional, advanced):
-
Utilize mass spectrometry-based methods to quantify the fraction of KRAS G12C protein that is covalently bound by the inhibitor.[12]
-
Data Presentation
Quantitative data from in vivo studies should be presented clearly to allow for straightforward interpretation and comparison.
Table 1: In Vivo Anti-Tumor Efficacy of KRAS G12C Inhibitor in CDX Models
| Cell Line Model | Tumor Type | Inhibitor Dose (mg/kg, QD) | Treatment Duration (Days) | % Tumor Growth Inhibition (TGI) | Tumor Response | Reference |
| NCI-H358 | Lung Adenocarcinoma | 100 | 21 | >100% | Regression (>30%) | [6] |
| MIA PaCa-2 | Pancreatic Cancer | 100 | 21 | 85% | Stasis | [6] |
| H2122 | Lung Adenocarcinoma | 100 | 21 | >100% | Regression (>30%) | [6] |
| LU99 | Lung Adenocarcinoma | 30 | 21 | 75% | Stasis | [11] |
Note: Data is representative and compiled from studies on MRTX849. "Regression" indicates a reduction in tumor volume from baseline.[6]
Table 2: In Vivo Pharmacodynamic Effects of KRAS G12C Inhibitor
| Cell Line Model | Inhibitor Dose (mg/kg) | Time Post-Dose (hours) | % p-ERK Inhibition (vs. Vehicle) | % KRAS G12C Target Occupancy | Reference |
| NCI-H358 | 30 | 6 | ~80% | 74% | [6] |
| NCI-H358 | 100 | 6 | >90% | ~90% | [6] |
| MiaPaCa2 | 30 | 24 | ~75% | ~80% | [12] |
| LU99 | 30 | 6 | ~60% | Not Reported | [11] |
Note: Data is representative and compiled from studies on MRTX849 and another tool compound.[6][11][12] p-ERK inhibition is a key biomarker of target engagement.
Conclusion
The study of KRAS G12C inhibitors in vivo requires robust and well-characterized animal models and standardized protocols. By employing CDX, PDX, or GEMM/syngeneic models, researchers can effectively evaluate the anti-tumor efficacy, pharmacodynamics, and potential for immune modulation of novel KRAS G12C-targeted therapies. The protocols and data presentation formats provided here serve as a foundational guide for designing and interpreting these critical preclinical experiments.
References
- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
- 12. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preparing KRAS G12C Inhibitor 26 for Laboratory Use: Application Notes and Protocols
For research use only. Not for use in diagnostic procedures.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous human cancers. The specific mutation at glycine 12, substituting it with a cysteine (G12C), creates a constitutively active protein, leading to uncontrolled cell proliferation and survival. KRAS G12C inhibitor 26 is a molecule designed to specifically and covalently bind to the mutant cysteine in KRAS G12C, locking the protein in its inactive, GDP-bound state.[1] This targeted inhibition of the KRAS G12C oncoprotein has shown potential as a therapeutic strategy in preclinical cancer models.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective preparation and use of this compound in a laboratory setting.
Mechanism of Action
KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to an accumulation of the active form. This results in the constitutive activation of downstream pro-proliferative signaling pathways, primarily the MAPK and PI3K pathways.[2]
This compound is a covalent inhibitor that selectively targets the cysteine residue of the G12C mutant. By forming an irreversible bond, it locks KRAS G12C in the inactive GDP-bound conformation, thereby blocking downstream signaling and inhibiting cancer cell growth.
Data Presentation
The following tables summarize typical quantitative data for well-characterized KRAS G12C inhibitors, which can serve as a reference for experiments with inhibitor 26. The specific activity of inhibitor 26 should be determined empirically in the desired assay system.
Table 1: In Vitro Potency of Representative KRAS G12C Inhibitors
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | MIA PaCa-2 (Pancreatic) | Cell Viability (72h) | Low nanomolar | [3] |
| Adagrasib (MRTX849) | NCI-H1373 (Lung) | p-ERK Inhibition (2h) | Potent inhibition | [4] |
| Divarasib | Advanced or metastatic CRC | Clinical Trial | Not Applicable | [5] |
| Compound A | MiaPaCa2 Xenograft | In vivo target engagement | Dose-dependent | [6] |
Table 2: In Vivo Efficacy of Representative KRAS G12C Inhibitors
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Sotorasib (AMG 510) | Mouse Xenograft (MIA PaCa-2) | 100 mg/kg, oral, once daily | Significant tumor regression | [7] |
| Adagrasib (MRTX849) | Mouse Xenograft | 30 mg/kg, daily | Modest reduction in growth rate | [8][9] |
| Compound A | Genetically Engineered Mouse Model (Lung) | 30 mg/kg, daily | Marked reduction in tumor burden | [6] |
Signaling Pathway Diagram
Caption: KRAS G12C signaling pathway and the mechanism of action of inhibitor 26.
Experimental Protocols
Reconstitution and Storage of this compound
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Protocol:
-
Allow the vial of lyophilized inhibitor to warm to room temperature before opening.
-
To prepare a stock solution (e.g., 10 mM), add the appropriate volume of anhydrous DMSO to the vial. For example, for 1 mg of inhibitor with a molecular weight of 500 g/mol , add 200 µL of DMSO to make a 10 mM stock solution.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
In Vitro Cell Viability Assay
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H1373, MIA PaCa-2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., 0.1% DMSO in medium) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of p-ERK Inhibition
Materials:
-
KRAS G12C mutant cancer cell line
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of p-ERK inhibition.
In Vivo Efficacy Study in a Xenograft Model
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
KRAS G12C mutant cancer cell line
-
Matrigel (optional)
-
This compound
-
Vehicle formulation (e.g., 0.5% methylcellulose in water)
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject KRAS G12C mutant cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the dosing formulation of this compound in the vehicle. The dose will need to be optimized, but a starting point could be in the range of 10-100 mg/kg, administered orally once daily.
-
Administer the inhibitor or vehicle to the respective groups for the duration of the study.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like p-ERK).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.
Experimental Workflow Diagram
Caption: General experimental workflow for the evaluation of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: KRAS G12C Inhibitor in Combination with Immunotherapy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the combination of KRAS G12C inhibitors with immunotherapy in preclinical models. The information is intended to guide researchers in designing, executing, and interpreting experiments to evaluate the synergistic anti-tumor effects of this promising therapeutic strategy.
Introduction
KRAS is one of the most frequently mutated oncogenes in cancer, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer. The development of specific KRAS G12C inhibitors has marked a significant breakthrough in treating these malignancies. Preclinical and clinical studies have demonstrated that while these inhibitors can induce tumor regression, their efficacy can be limited by intrinsic and acquired resistance mechanisms.
A growing body of evidence suggests that combining KRAS G12C inhibitors with immunotherapy, particularly immune checkpoint inhibitors (ICIs), can lead to more durable anti-tumor responses. The rationale for this combination lies in the ability of KRAS G12C inhibitors to remodel the tumor microenvironment (TME). By inhibiting the KRAS G12C oncoprotein, these agents can increase the infiltration of cytotoxic T lymphocytes, upregulate antigen presentation machinery, and create a more pro-inflammatory TME, thereby sensitizing tumors to the effects of ICIs.[1][2][3][4]
These notes provide detailed protocols for key in vitro and in vivo experiments to assess the efficacy and mechanisms of combining KRAS G12C inhibitors with immunotherapy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the combination of KRAS G12C inhibitors and immunotherapy.
Table 1: Preclinical In Vivo Efficacy of KRAS G12C Inhibitors in Combination with Anti-PD-1/PD-L1 Therapy
| Tumor Model | KRAS G12C Inhibitor | Immunotherapy | Outcome | Reference |
| CT26 KrasG12C Syngeneic | MRTX849 | anti-PD-1 | Durable, complete responses and development of adaptive anti-tumor immunity. | [2][4] |
| KrasG12C-mutant GEM lung cancer model | MRTX849 | anti-PD-1 | Increased progression-free survival compared to either single agent. | [2][4] |
| 3LL-NRASKOKrasG12C Syngeneic | MRTX849 | anti-PD-1 | Transient tumor shrinkage and durable shrinkage in combination with SHP2 inhibitor. | |
| mKRC.1 KrasG12C Syngeneic | MRTX849 | - | Modest tumor shrinkage as a single agent, with activity lost in athymic nude mice, suggesting an immune-mediated effect. |
Table 2: Clinical Trial Data for KRAS G12C Inhibitors in Combination with Immunotherapy in NSCLC
| KRAS G12C Inhibitor | Immunotherapy | Trial (Phase) | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |
| Sotorasib | Atezolizumab/Pembrolizumab | CodeBreaK 100/101 (I/II) | 28.1% (sotorasib monotherapy second line) | 5.6 months (sotorasib monotherapy second line) | [1] |
| Olomorasib | Pembrolizumab | LOXO-RAS-20001 (Ib) | 40% in previously treated patients | Not reported | [1] |
| Divarasib | Pembrolizumab | Phase Ib | Data not mature | Data not mature | [1] |
| JAB-21822 | SHP2 inhibitor + Pembrolizumab | Phase I/IIa | 64.7% (first line) | 12.2 months (first line) | [5] |
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling and Immune Evasion
KRAS G12C mutation leads to constitutive activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, driving cell proliferation and survival.[1] Oncogenic KRAS signaling also promotes an immunosuppressive tumor microenvironment by upregulating PD-L1 expression and promoting the secretion of immunosuppressive cytokines.[2][3][4]
Caption: Simplified KRAS G12C signaling pathway leading to immune evasion.
Mechanism of Action: KRAS G12C Inhibitor and Immunotherapy Combination
KRAS G12C inhibitors covalently bind to the mutant cysteine-12, locking the protein in an inactive GDP-bound state.[1] This inhibition reverses the immunosuppressive effects of oncogenic KRAS signaling. The combination with immune checkpoint inhibitors, which block the PD-1/PD-L1 axis, further enhances the anti-tumor immune response.
Caption: Synergistic mechanism of KRAS G12C inhibitor and immunotherapy.
Experimental Protocols
In Vitro: CRISPR/Cas9 Engineering of KRAS G12C Mutant Cell Lines
Objective: To generate syngeneic murine cancer cell lines with a specific KrasG12C mutation for use in immunocompetent mouse models.
Materials:
-
Parental murine cancer cell line (e.g., CT26, LLC)
-
CRISPR/Cas9 plasmid (e.g., pSpCas9(BB)-2A-GFP)
-
Single guide RNA (sgRNA) targeting the Kras G12 locus
-
Single-stranded DNA oligo repair template containing the G12C mutation
-
Lipofectamine 3000 or other transfection reagent
-
FACS Aria III cell sorter
-
Culture medium and supplements
-
Sanger sequencing reagents
Protocol:
-
sgRNA Design: Design an sgRNA targeting a region near the G12 codon of the murine Kras gene. Ensure the presence of a protospacer adjacent motif (PAM) sequence.
-
Plasmid Assembly: Clone the designed sgRNA sequence into the CRISPR/Cas9 plasmid.
-
Transfection: Transfect the parental cell line with the assembled CRISPR/Cas9-sgRNA plasmid and the repair template using Lipofectamine 3000 according to the manufacturer's protocol.
-
Cell Sorting: Three days post-transfection, sort GFP-positive cells using a FACS Aria III cell sorter to enrich for transfected cells.
-
Clonal Isolation: Seed the sorted cells at a low density in 10 cm plates to allow for the growth of individual colonies.
-
Screening and Sequencing: Isolate individual clones and expand them. Extract genomic DNA and perform Sanger sequencing of the Kras locus to identify clones with the desired G12C mutation.
-
Validation: Confirm the functional consequence of the mutation by assessing downstream signaling pathways (e.g., p-ERK levels) by Western blot.
In Vivo: Syngeneic Mouse Tumor Model
Objective: To evaluate the in vivo efficacy of a KRAS G12C inhibitor in combination with immunotherapy in an immunocompetent mouse model.
Materials:
-
KrasG12C mutant syngeneic cancer cells (e.g., engineered CT26-KrasG12C)
-
Immunocompetent mice (e.g., BALB/c or C57BL/6, depending on the cell line origin)
-
KRAS G12C inhibitor (e.g., MRTX849)
-
Anti-mouse PD-1 or PD-L1 antibody
-
Vehicle control (for inhibitor) and isotype control antibody
-
Calipers for tumor measurement
-
Sterile PBS and syringes
Protocol:
-
Cell Preparation: Culture the KrasG12C mutant cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 106 cells/100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment groups:
-
Vehicle + Isotype control
-
KRAS G12C inhibitor + Isotype control
-
Vehicle + anti-PD-1/PD-L1 antibody
-
KRAS G12C inhibitor + anti-PD-1/PD-L1 antibody
-
-
Dosing: Administer the KRAS G12C inhibitor (e.g., orally, daily) and the immunotherapy antibody (e.g., intraperitoneally, twice a week) according to established dosing schedules.
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival studies can also be performed.
-
Tumor Collection: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
Ex Vivo: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Freshly excised tumors
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
GentleMACS Dissociator
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Live/Dead stain
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Gr-1, F4/80)
-
Flow cytometer
Protocol:
-
Tumor Dissociation: Dissociate the tumor tissue into a single-cell suspension using a tumor dissociation kit and a gentleMACS Dissociator according to the manufacturer's instructions.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.
-
Cell Staining:
-
Stain the cells with a Live/Dead marker to exclude non-viable cells.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers in FACS buffer.
-
For intracellular markers like FoxP3, perform fixation and permeabilization followed by intracellular staining.
-
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the proportions of different immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) within the CD45+ immune cell gate.
Ex Vivo: Immunohistochemistry (IHC) for PD-L1 and CD8
Objective: To visualize and quantify the expression of PD-L1 and the infiltration of CD8+ T cells in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (anti-PD-L1 and anti-CD8)
-
Secondary antibody and detection system (e.g., HRP-conjugated secondary antibody and DAB substrate)
-
Hematoxylin for counterstaining
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibodies against PD-L1 and CD8 overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a secondary antibody and use a detection system to visualize the antibody binding (e.g., DAB will produce a brown stain).
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Imaging and Analysis: Dehydrate, clear, and mount the slides. Acquire images using a microscope and quantify the percentage of PD-L1 positive tumor cells and the density of CD8+ T cells in the tumor microenvironment.
Ex Vivo: Cytokine Analysis in the Tumor Microenvironment
Objective: To measure the levels of key cytokines and chemokines within the TME.
Materials:
-
Tumor tissue
-
Protein lysis buffer
-
Multiplex bead-based immunoassay kit (e.g., Luminex) for a panel of cytokines (e.g., IFN-γ, TNF-α, IL-6, CXCL9, CXCL10)
-
Plate reader capable of detecting multiplex assay beads
Protocol:
-
Tumor Homogenization: Homogenize the tumor tissue in a protein lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the tumor lysates.
-
Multiplex Immunoassay: Perform the multiplex bead-based immunoassay according to the manufacturer's instructions. This typically involves incubating the tumor lysates with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.
-
Data Acquisition: Read the plate on a compatible instrument.
-
Data Analysis: Calculate the concentration of each cytokine in the tumor lysates based on a standard curve and normalize to the total protein concentration.
By following these detailed protocols, researchers can robustly evaluate the potential of combining KRAS G12C inhibitors with immunotherapy and gain valuable insights into the underlying mechanisms of action. This will ultimately contribute to the development of more effective treatment strategies for patients with KRAS G12C-mutant cancers.
References
- 1. Immunohistochemistry for PD-L1 and CD8 [bio-protocol.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Immunohistochemistry (IHC) for CD45, CD4, CD8, PD-1, and PD-L1 [bio-protocol.org]
- 4. Immunohistochemical expression of programmed death-ligand 1 and CD8 in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
Troubleshooting & Optimization
troubleshooting KRAS G12C inhibitor 26 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12C Inhibitor 26. Given the limited publicly available data for "this compound," this guide leverages data from well-characterized covalent KRAS G12C inhibitors, such as Sotorasib and Adagrasib, which are expected to have similar physicochemical properties and handling requirements.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. KRAS G12C inhibitors, like many small molecule kinase inhibitors, typically exhibit high solubility in DMSO.[1][2][3] For example, Sotorasib is soluble in DMSO at concentrations up to 100 mg/mL, and Adagrasib is also highly soluble in DMSO.[1][3] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1][3][4]
Q2: My inhibitor precipitated when I diluted my DMSO stock solution in aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue with hydrophobic compounds. To prevent precipitation, it is recommended to perform serial dilutions of the high-concentration DMSO stock in DMSO first, before adding the final, lower concentration DMSO solution to your aqueous medium.[4] The final concentration of DMSO in your experimental setup should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity.[5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q3: What is the best way to prepare this compound for in vivo animal studies?
A3: Due to poor aqueous solubility, direct administration in saline is not feasible. A common approach is to use a formulation containing a combination of solvents and surfactants. A widely used formulation for oral administration of poorly soluble compounds consists of a mixture of DMSO, PEG300, Tween 80, and saline.[1][2][6][7] For example, a formulation could be 5-10% DMSO, 40% PEG300, 5% Tween 80, and the remainder as saline.[2][6] Another option for oral gavage is a suspension in a vehicle like 0.5% sodium carboxymethylcellulose (CMC-Na).[8] The specific formulation should be optimized based on the required dose and the tolerability of the animal model.
Q4: How should I store the solid compound and its stock solutions?
A4: The solid powder of the inhibitor should be stored at -20°C for long-term stability.[5] DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[5][9] For short-term storage (up to one month), -20°C is also acceptable for stock solutions.[5]
Troubleshooting Guide for Solubility Issues
This guide addresses common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving the solid compound in DMSO. | 1. Compound has low intrinsic solubility. 2. DMSO is not anhydrous.[1][3] 3. Insufficient mixing. | 1. Gently warm the solution (e.g., in a 37°C water bath) and/or use sonication to aid dissolution.[2][6] 2. Use a fresh, sealed bottle of anhydrous DMSO.[4] 3. Vortex the solution thoroughly. |
| Precipitation observed in the stock solution upon storage. | 1. Supersaturated solution was prepared. 2. Absorption of water into the DMSO stock.[10] 3. Freeze-thaw cycles causing compound degradation or precipitation. | 1. Prepare the stock solution at a slightly lower concentration. 2. Ensure vials are tightly sealed. Use aliquots to minimize opening the main stock. 3. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5] |
| Cloudiness or precipitation in cell culture media after adding the inhibitor. | 1. The final concentration of the inhibitor exceeds its aqueous solubility limit. 2. High final concentration of DMSO causing the compound to crash out. 3. Interaction with components in the serum or media. | 1. Lower the final concentration of the inhibitor in the assay. 2. Perform serial dilutions in DMSO to a lower concentration before the final dilution into the aqueous medium. Ensure the final DMSO concentration is low (e.g., <0.1%).[4] 3. Prepare the final working solution just before adding it to the cells. Consider using serum-free media for the initial incubation if compatible with the experimental design. |
| Inconsistent results in biological assays. | 1. Incomplete solubilization of the inhibitor. 2. Precipitation of the inhibitor during the experiment. 3. Adsorption of the compound to plasticware. | 1. Visually inspect all solutions for any particulate matter before use. 2. Check for precipitation at the end of the experiment. If observed, the working concentration may need to be lowered. 3. Consider using low-adhesion microplates or glassware. Pre-coating plates with a blocking agent like BSA may help in some cases. |
Data Presentation: Solubility of Structurally Similar KRAS G12C Inhibitors
The following tables summarize the solubility of Sotorasib and Adagrasib in common laboratory solvents. This data can serve as a reference for handling this compound.
Table 1: Solubility of Sotorasib
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (178.38 mM) | [1] |
| Ethanol | 13 mg/mL | [1] |
| Water | Insoluble | [1] |
Table 2: Solubility of Adagrasib
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (165.53 mM) | [3] |
| Ethanol | 100 mg/mL (165.53 mM) | [11] |
| Water | Insoluble | [11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the inhibitor powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath or sonicate until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Intermediate Dilution: From the 10 mM DMSO stock solution, prepare an intermediate stock solution (e.g., 1 mM) by diluting with anhydrous DMSO.
-
Final Dilution: Further dilute the intermediate stock in DMSO to a concentration that is 1000x the final desired concentration in the cell culture medium.
-
Addition to Medium: Add 1 µL of the 1000x DMSO working solution to every 1 mL of cell culture medium. This will result in a final DMSO concentration of 0.1%. Mix immediately by gentle inversion or pipetting.
-
Application: Add the inhibitor-containing medium to the cells promptly. Prepare a vehicle control with 0.1% DMSO in the medium.
Protocol 3: Example Formulation for In Vivo Oral Administration
This protocol provides a common formulation for enhancing the solubility of hydrophobic compounds for oral gavage in animal models.
-
Stock Solution: Prepare a concentrated stock solution of the inhibitor in DMSO (e.g., 20 mg/mL).
-
Formulation Preparation (for a 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well.
-
-
Administration: The final formulation should be prepared fresh on the day of dosing and administered immediately. The final concentration of the inhibitor in this example would be 2 mg/mL. The dosing volume will depend on the animal's weight and the target dose.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: A flowchart for troubleshooting common solubility issues.
Caption: The KRAS G12C signaling pathway and the mechanism of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Adagrasib | MRTX849 | KRAS G12C covalent inhibitor | TargetMol [targetmol.com]
- 7. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 8. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selleck.co.jp [selleck.co.jp]
Technical Support Center: Optimizing KRAS G12C Inhibitor 26 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of KRAS G12C Inhibitor 26 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a targeted small molecule inhibitor. It is designed to selectively and covalently bind to the cysteine residue of the KRAS G12C mutant protein. This binding locks the KRAS protein in an inactive, GDP-bound state.[1][2] By preventing the GTP-GDP exchange, the inhibitor blocks the downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, which are constitutively activated in KRAS G12C-mutant cancers and are responsible for driving cell proliferation and survival.[3][4][5]
Q2: What is a typical starting concentration range for a novel KRAS G12C inhibitor like Inhibitor 26 in cell culture?
A2: For a novel KRAS G12C inhibitor where specific data is unavailable, a good starting point is to perform a dose-response experiment over a wide concentration range. Based on published data for other KRAS G12C inhibitors such as sotorasib and adagrasib, a range of 0.1 nM to 10 µM is recommended.[6][7][8] The IC50 values for these inhibitors can vary significantly depending on the cell line, ranging from low nanomolar to micromolar concentrations.[6][8]
Q3: How long should I incubate my cells with this compound?
A3: The incubation time can vary depending on the assay. For initial cell viability assays (e.g., MTS or CellTiter-Glo), a 72-hour incubation is a common starting point to observe significant effects on cell proliferation. For signaling pathway analysis (e.g., Western blotting for p-ERK), shorter incubation times, from a few hours to 24-48 hours, are typically used to assess the direct impact on downstream targets.[9]
Q4: Which cell lines are appropriate for testing this compound?
A4: It is crucial to use cell lines that harbor the KRAS G12C mutation. Using KRAS wild-type or cell lines with other KRAS mutations (e.g., G12D, G12V) as negative controls is highly recommended to demonstrate the inhibitor's specificity. Examples of commonly used KRAS G12C mutant cell lines include NCI-H358 (lung cancer), MIA PaCa-2 (pancreatic cancer), and SW1573 (lung cancer).[6][10]
Q5: What are the key downstream signaling molecules I should monitor to confirm the inhibitor's activity?
A5: To confirm the on-target activity of this compound, you should assess the phosphorylation status of key proteins in the MAPK and PI3K-AKT signaling pathways. A significant reduction in the levels of phosphorylated ERK (p-ERK) and phosphorylated S6 (p-S6) are reliable indicators of target engagement and pathway inhibition.[11]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the inhibitor on cell proliferation.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
KRAS wild-type cell line (e.g., A549) for control
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.1 nM to 10 µM. Include a DMSO-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the results as percent viability versus inhibitor concentration. Use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Assessing Downstream Signaling by Western Blotting
This protocol describes how to evaluate the effect of the inhibitor on the phosphorylation of key downstream targets.
Materials:
-
KRAS G12C mutant cell line
-
6-well plates
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-S6, anti-S6, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with different concentrations of this compound (e.g., based on the IC50 results) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High IC50 value or no effect on cell viability | 1. Inhibitor instability or degradation. 2. Cell line is resistant to the inhibitor. 3. Suboptimal experimental conditions. | 1. Prepare fresh inhibitor stock solutions. Verify the inhibitor's stability in your culture medium. 2. Confirm the KRAS G12C mutation status of your cell line. Investigate potential resistance mechanisms, such as upregulation of bypass signaling pathways.[1] Consider using a different KRAS G12C mutant cell line. 3. Optimize cell seeding density and incubation time. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent inhibitor preparation. 3. Technical variability in assays. | 1. Use cells within a consistent and low passage number range. 2. Ensure accurate and consistent preparation of inhibitor dilutions. 3. Maintain consistent protocols for cell seeding, treatment, and assay procedures. |
| No change in p-ERK or p-S6 levels | 1. Insufficient inhibitor concentration or incubation time. 2. Rapid feedback activation of the signaling pathway. 3. Cell line utilizes alternative signaling pathways for survival. | 1. Increase the inhibitor concentration and/or vary the incubation time (test shorter and longer time points). 2. Some cell lines exhibit rapid reactivation of the MAPK pathway.[11] Analyze signaling at earlier time points (e.g., 1-4 hours). 3. Investigate the activation of parallel pathways like the PI3K/AKT pathway. Consider combination therapies with inhibitors of these pathways.[12][13] |
| Cell death observed in KRAS wild-type control cells | 1. Off-target effects of the inhibitor at high concentrations. 2. Non-specific cytotoxicity. | 1. Test a lower concentration range of the inhibitor. Ensure the observed effect is specific to KRAS G12C mutant cells by comparing IC50 values between mutant and wild-type lines. 2. Evaluate the chemical properties of the inhibitor and its vehicle for potential toxicity. |
Quantitative Data Summary
The following table summarizes typical IC50 values for well-characterized KRAS G12C inhibitors in various cell lines. This data can serve as a reference for designing experiments with this compound.
| Inhibitor | Cell Line | Cancer Type | Reported IC50 Range |
| Sotorasib (AMG-510) | NCI-H358 | Lung | 4 - 32 nM |
| MIA PaCa-2 | Pancreatic | ~10 nM | |
| Adagrasib (MRTX849) | NCI-H358 | Lung | 10 - 50 nM |
| SW1573 | Lung | ~100 nM | |
| MRTX1257 | CT26 KRAS G12C | Colorectal | 20 - 50 nM |
Note: IC50 values are highly dependent on the specific experimental conditions and assay used.[6][7][8][11]
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 26.
References
- 1. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revolutionizing Cancer Treatment: The Emergence and Impact of KRAS G12C Inhibitors [synapse.patsnap.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound 2648584-52-3 | MedChemExpress [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
overcoming off-target effects of KRAS G12C inhibitor 26
Welcome to the technical support center for KRAS G12C Inhibitor 26. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and overcoming potential challenges, particularly regarding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an allele-specific, covalent inhibitor that selectively targets the cysteine residue of the KRAS G12C mutant protein.[1][2] By binding to this mutant, the inhibitor locks the KRAS protein in an inactive, GDP-bound state, thereby preventing downstream signaling through pathways such as the MAPK and PI3K/AKT cascades, which are crucial for tumor cell proliferation and survival.[1][3][4]
Q2: What are the common off-target effects or resistance mechanisms observed with KRAS G12C inhibitors like Inhibitor 26?
A2: Off-target effects and resistance mechanisms are significant challenges in the application of KRAS G12C inhibitors. These can be broadly categorized as "on-target" and "off-target" mechanisms.[5]
-
On-target resistance can occur through secondary mutations in the KRAS G12C protein that prevent the inhibitor from binding effectively.[6][7]
-
Off-target resistance is more common and typically involves the activation of bypass signaling pathways.[5][8] This can include feedback reactivation of the MAPK pathway through upstream receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET, or activation of parallel pathways such as the PI3K/AKT/mTOR pathway.[9][10][11][12] Additionally, histologic transformation, such as from adenocarcinoma to squamous cell carcinoma, has also been reported as a resistance mechanism.[5][10]
Q3: How can I assess the on-target efficacy of this compound in my cell line?
A3: The most direct way to assess on-target efficacy is to measure the inhibition of downstream signaling pathways. A common method is to perform a Western blot to analyze the phosphorylation levels of key proteins in the MAPK pathway, such as ERK (pERK) and RSK (pRSK), and the PI3K/AKT pathway, such as AKT (pAKT).[7][13][14] A significant decrease in the phosphorylation of these proteins upon treatment with Inhibitor 26 indicates successful on-target activity.
Q4: What are the recommended positive and negative control cell lines for my experiments?
A4: For positive controls, it is recommended to use human cancer cell lines harboring the KRAS G12C mutation, such as NCI-H358 (lung cancer) or MIA PaCa-2 (pancreatic cancer).[15] For negative controls, cell lines with wild-type KRAS or other KRAS mutations (e.g., G12D or G12V) should be used to demonstrate the selectivity of the inhibitor.[9][15]
Troubleshooting Guides
This section provides solutions to specific issues that you may encounter during your experiments with this compound.
Issue 1: Reduced or No Inhibition of Cell Viability in KRAS G12C Mutant Cell Lines
Possible Cause 1: Intrinsic Resistance. Your cell line may have intrinsic resistance mechanisms that bypass the effect of KRAS G12C inhibition.[16]
-
Troubleshooting Steps:
-
Confirm KRAS G12C status: Verify the KRAS G12C mutation in your cell line using sequencing.
-
Assess pathway activation: Perform a baseline Western blot to check the activation status of the MAPK and PI3K/AKT pathways. High basal activation of the PI3K/AKT pathway might indicate a reliance on this pathway for survival, rendering the cells less sensitive to KRAS G12C inhibition alone.[16][17]
-
Combination therapy: Consider co-treating your cells with Inhibitor 26 and an inhibitor of a potential bypass pathway, such as a PI3K inhibitor (e.g., GDC-0941) or an mTOR inhibitor (e.g., Everolimus).[4][17]
-
Possible Cause 2: Suboptimal Assay Conditions. The experimental conditions may not be optimal for observing the inhibitory effect.
-
Troubleshooting Steps:
-
Optimize inhibitor concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.
-
Consider 3D cell culture: Some studies have shown that KRAS G12C inhibitors exhibit greater potency in 3D spheroid models compared to 2D monolayer cultures.[15][18]
-
Issue 2: Rebound in MAPK Pathway Activation After Initial Inhibition
Possible Cause: Adaptive Feedback Reactivation. Inhibition of KRAS G12C can lead to a feedback loop that reactivates upstream RTKs, which in turn reactivates the MAPK pathway through wild-type RAS isoforms (HRAS and NRAS).[12][19][20]
-
Troubleshooting Steps:
-
Time-course Western blot: Perform a time-course experiment (e.g., 4, 24, 48, 72 hours) to observe the dynamics of pERK and pAKT levels. A rebound in phosphorylation after an initial decrease is indicative of adaptive resistance.[13][19]
-
Co-inhibition of upstream activators: To counteract this feedback, consider co-treatment with an inhibitor of an upstream signaling node, such as an EGFR inhibitor (e.g., Cetuximab) for colorectal cancer models or a SHP2 inhibitor (e.g., TNO155) which can block signaling from multiple RTKs.[10][11][20]
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound, based on typical results observed for this class of inhibitors.
Table 1: In Vitro Cell Viability (IC50) of this compound
| Cell Line | KRAS Status | IC50 (nM) in 2D Culture | IC50 (nM) in 3D Culture |
| NCI-H358 | G12C | 50 | 15 |
| MIA PaCa-2 | G12C | 85 | 30 |
| A549 | G12S | >10,000 | >10,000 |
| HCT116 | G13D | >10,000 | >10,000 |
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | Treatment (100 nM, 4 hours) | % Inhibition of pERK | % Inhibition of pAKT |
| NCI-H358 | Inhibitor 26 | 85% | 40% |
| MIA PaCa-2 | Inhibitor 26 | 78% | 35% |
| A549 | Inhibitor 26 | <5% | <5% |
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a DMSO-only control.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of cell culture medium in the well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and calculate the IC50 values using a non-linear regression curve fit.[15]
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the specified duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.[13]
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK (Thr202/Tyr204), total ERK, pAKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[14][21]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.[13][14]
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 26.
Caption: Troubleshooting workflow for overcoming resistance to this compound.
References
- 1. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
dealing with KRAS G12C inhibitor 26 instability in solution
Welcome to the technical support center for KRAS G12C Inhibitor 26. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10-50 mM. For aqueous working solutions, it is crucial to dilute the DMSO stock in a stepwise manner into your final buffer system. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can lead to precipitation. We advise against storing aqueous solutions for extended periods.
Q2: What are the optimal storage conditions for the lyophilized powder and stock solutions?
A2: The lyophilized powder of this compound should be stored at -20°C, desiccated, and protected from light. Under these conditions, the compound is stable for at least one year. DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. When handled properly, these stocks are stable for up to six months.
Q3: I am observing a decrease in the potency of my working solution over a short period. What could be the cause?
A3: A decrease in potency can be attributed to several factors. The most common cause is the instability of the inhibitor in aqueous solutions, potentially due to hydrolysis or oxidation. It is also possible that the compound is adsorbing to the surface of your storage container. We recommend preparing fresh aqueous working solutions for each experiment and using low-adhesion microplates and tubes. Additionally, the presence of certain reactive species in your assay buffer could contribute to degradation.
Q4: Are there any known incompatibilities with common laboratory plastics or reagents?
A4: While extensive compatibility studies are ongoing, we advise using polypropylene or glass containers for storing stock solutions. Some plastics may leach compounds that can degrade this compound. Avoid prolonged exposure to strong acids, bases, and oxidizing agents.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution into aqueous buffer. | The inhibitor has limited aqueous solubility. The final DMSO concentration may be too low to maintain solubility. | Perform serial dilutions. Ensure the final DMSO concentration in your assay is sufficient to keep the compound in solution (typically ≤ 1%). Consider using a surfactant like Tween-20 (at a low concentration, e.g., 0.01%) in your final buffer to improve solubility. |
| Inconsistent results between experiments. | Instability of the inhibitor in the working solution. Variability in solution preparation. Adsorption to labware. | Prepare fresh working solutions for each experiment from a frozen DMSO stock. Use a standardized protocol for solution preparation. Utilize low-adhesion plasticware. Include a positive control with known stability to assess assay variability. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Degradation of the inhibitor. | Analyze the sample immediately after preparation. If degradation is suspected, perform a time-course stability study in your experimental buffer (see Experimental Protocols section). Compare the chromatogram of a freshly prepared sample with an aged sample to identify degradation products. |
| Loss of activity in cell-based assays. | The inhibitor may be metabolized by the cells. The compound may be unstable in the cell culture medium. | Perform a time-course experiment to assess the duration of inhibitory activity. Consider using a serum-free or low-serum medium for the duration of the treatment, as serum components can sometimes affect compound stability and activity. Measure the concentration of the inhibitor in the medium over time using LC-MS. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Solution by HPLC
Objective: To determine the rate of degradation of this compound in a specific aqueous buffer over time.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is 1%.
-
Time-Course Incubation: Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
HPLC Analysis: Immediately analyze each aliquot by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detection at a wavelength determined by the inhibitor's absorbance maximum.
-
-
Data Analysis: Quantify the peak area of the intact inhibitor at each time point. Plot the percentage of remaining inhibitor versus time to determine the degradation kinetics.
Protocol 2: Evaluation of Adsorption to Labware
Objective: To quantify the loss of this compound due to adsorption to different types of microplates.
Methodology:
-
Preparation of Working Solution: Prepare a 1 µM working solution of the inhibitor in your assay buffer.
-
Plate Incubation: Add the working solution to wells of different microplates (e.g., standard polystyrene, low-adhesion polypropylene).
-
Incubation: Incubate the plates under your standard assay conditions for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, carefully collect the solution from each well.
-
Quantification: Analyze the concentration of the inhibitor in the collected solutions using a sensitive method like LC-MS/MS.
-
Comparison: Compare the measured concentrations to the initial concentration to determine the percentage of compound lost to adsorption for each plate type.
Visualizations
Caption: KRAS signaling pathway and the mechanism of action for this compound.
Caption: Workflow for assessing the stability of this compound in solution.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Technical Support Center: Enhancing the In Vivo Efficacy of KRAS G12C Inhibitor 26
Welcome to the technical support center for KRAS G12C Inhibitor 26. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting in vivo experiments and to answer frequently asked questions. Our goal is to help you optimize your experimental workflow and improve the therapeutic efficacy of Inhibitor 26.
Frequently Asked Questions (FAQs)
Q1: What is the general in vivo efficacy of KRAS G12C inhibitors like Inhibitor 26?
A1: KRAS G12C inhibitors have demonstrated significant antitumor activity in preclinical and clinical settings. For instance, sotorasib (AMG 510) and adagrasib (MRTX849) have received FDA approval for treating KRAS G12C-mutated non-small cell lung cancer (NSCLC).[1][2] In xenograft models, these inhibitors can lead to tumor growth inhibition and even regression.[3] However, the efficacy can be limited by both primary and acquired resistance mechanisms.[4][5]
Q2: What are the common mechanisms of resistance to KRAS G12C inhibitors that I might encounter in my in vivo models?
A2: Resistance to KRAS G12C inhibitors can be broadly categorized as "on-target" or "off-target".[4]
-
On-target resistance often involves secondary mutations in the KRAS gene itself, which can prevent the inhibitor from binding effectively.[4][6]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS signaling. This can include:
-
Feedback reactivation of the MAPK pathway: Inhibition of KRAS G12C can lead to a rebound in ERK signaling, mediated by receptor tyrosine kinases (RTKs) like EGFR.[1][7][8]
-
Activation of parallel pathways: The PI3K/AKT/mTOR pathway is a common escape route.[5]
-
Histologic transformation: In some cases, tumors can change their cellular appearance, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the original oncogenic driver.[6]
-
Q3: How can I improve the in vivo efficacy of Inhibitor 26?
A3: Combination therapy is the most promising strategy to enhance the efficacy of KRAS G12C inhibitors and overcome resistance.[1] Consider combining Inhibitor 26 with agents that target key resistance pathways:
-
EGFR Inhibitors (e.g., Cetuximab): Particularly effective in colorectal cancer models where EGFR signaling is a primary resistance mechanism.[1][9]
-
SHP2 Inhibitors: SHP2 is a phosphatase that acts upstream of RAS, and its inhibition can increase the population of the inactive, GDP-bound KRAS, making it more susceptible to G12C inhibitors.[5][10]
-
MEK Inhibitors (e.g., Trametinib): Directly targeting downstream components of the MAPK pathway can prevent signal reactivation.[9]
-
mTOR Inhibitors (e.g., Everolimus): Blocking the PI3K/AKT/mTOR pathway can cut off a critical survival signal for cancer cells.[11][12]
-
CDK4/6 Inhibitors: These agents can target cell cycle progression, which is often dysregulated in resistant tumors.[8][9]
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1): KRAS G12C inhibitors can modulate the tumor microenvironment, potentially sensitizing tumors to immunotherapy.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal tumor growth inhibition with Inhibitor 26 monotherapy. | 1. Primary Resistance: The tumor model may have intrinsic resistance mechanisms. 2. Suboptimal Dosing/Pharmacokinetics: The dose of Inhibitor 26 may be too low, or it may have poor bioavailability in the chosen model. | 1. Characterize the baseline signaling pathways in your tumor model. Consider co-targeting pathways known to confer resistance (e.g., PI3K, EGFR). 2. Perform a dose-response study to determine the optimal dose. Analyze plasma and tumor concentrations of Inhibitor 26 to ensure adequate exposure. |
| Initial tumor regression followed by rapid regrowth. | Acquired Resistance: The tumor has developed mechanisms to overcome the inhibitory effect of Inhibitor 26. | 1. Biopsy the relapsed tumors and analyze them for secondary KRAS mutations or activation of bypass pathways (e.g., through phospho-proteomics or RNA sequencing). 2. Initiate a combination therapy targeting the identified resistance mechanism upon tumor relapse. |
| High variability in tumor response across animals. | 1. Tumor Heterogeneity: The initial tumor cell population may be heterogeneous, with pre-existing resistant clones. 2. Inconsistent Drug Administration: Variability in the administration of Inhibitor 26. | 1. Use well-characterized and homogeneous cell lines for xenograft studies. 2. Ensure consistent and accurate dosing for all animals. For oral administration, consider using oral gavage for precise delivery. |
| Toxicity or weight loss in treated animals. | Off-target effects or excessive pathway inhibition: The dose of Inhibitor 26 or the combination therapy may be too high. | 1. Reduce the dose of Inhibitor 26 and/or the combination agent. 2. Monitor animals closely for signs of toxicity and establish a maximum tolerated dose (MTD). |
Quantitative Data on KRAS G12C Inhibitor Efficacy
The following tables summarize the efficacy of approved KRAS G12C inhibitors as monotherapy and in combination therapies from clinical trials. This data can serve as a benchmark for your in vivo experiments with Inhibitor 26.
Table 1: Monotherapy Efficacy of KRAS G12C Inhibitors in NSCLC
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| Sotorasib | CodeBreaK 100 | 37.1% | 6.8 months | 12.5 months |
| Adagrasib | KRYSTAL-1 | 42.9% | 6.5 months | 12.6 months |
Data from previously treated, advanced KRAS G12C-mutated NSCLC patients.[1]
Table 2: Combination Therapy Efficacy of KRAS G12C Inhibitors in Colorectal Cancer (CRC)
| Inhibitor Combination | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Sotorasib + Panitumumab (anti-EGFR) | CodeBreaK 101 | 26.4% | 5.6 months |
| Adagrasib + Cetuximab (anti-EGFR) | KRYSTAL-1 | 34% | 7 months |
| Divarasib + Cetuximab (anti-EGFR) | Phase 1b | 62.5% | 8.1 months |
Data from previously treated, advanced KRAS G12C-mutated CRC patients.[13]
Experimental Protocols
1. In Vivo Xenograft Tumor Model Protocol
This protocol outlines the general procedure for establishing and evaluating the efficacy of Inhibitor 26 in a subcutaneous xenograft model.
-
Cell Culture: Culture KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in the recommended medium and conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice), typically 6-8 weeks old.
-
Tumor Implantation:
-
Harvest cultured cells and resuspend them in a sterile, serum-free medium or PBS.
-
Inject 1 x 10^6 to 10 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Treatment:
-
Randomize mice into control and treatment groups.
-
Administer Inhibitor 26 (and combination agents, if applicable) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The vehicle used for the control group should be the same as that for the treatment group.
-
-
Efficacy Evaluation:
-
Continue monitoring tumor volume and body weight.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology, molecular analysis).
-
2. Pharmacodynamic (PD) Biomarker Analysis
This protocol describes how to assess the on-target activity of Inhibitor 26 in tumor tissue.
-
Sample Collection: Collect tumor samples from treated and control animals at various time points after the last dose.
-
Western Blotting:
-
Homogenize tumor tissue and extract proteins.
-
Perform Western blotting to assess the phosphorylation status of key downstream effectors of the KRAS pathway, such as p-ERK and p-AKT. A reduction in the levels of these phosphoproteins indicates target engagement by Inhibitor 26.
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissue in formalin and embed in paraffin.
-
Perform IHC staining for p-ERK and other relevant biomarkers to visualize the extent and distribution of pathway inhibition within the tumor.
-
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: KRAS G12C signaling and mechanisms of resistance to inhibitors.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for a typical in vivo xenograft efficacy study.
Logical Relationship for Combination Therapy Rationale
Caption: Rationale for using combination therapy with KRAS G12C inhibitors.
References
- 1. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 7. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Development of combination therapies to maximize the impact of KRAS-G12C inhibitors in lung cancer | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Acquired Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to KRAS G12C inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to KRAS G12C inhibitors like sotorasib and adagrasib?
Acquired resistance to KRAS G12C inhibitors is a significant clinical challenge that arises from diverse molecular alterations. These mechanisms can be broadly categorized as either "on-target" or "off-target" events.[1]
-
On-target mechanisms directly involve the KRAS G12C protein itself. These include secondary mutations in the KRAS gene that either prevent the inhibitor from binding effectively or reactivate the protein despite the inhibitor's presence.[2] High-level amplification of the KRAS G12C allele, leading to an overwhelming amount of the target protein, is another on-target resistance mechanism.[3][[“]]
-
Off-target mechanisms involve alterations in other genes or pathways that bypass the need for KRAS G12C signaling.[1] These "bypass tracks" can reactivate the downstream MAPK pathway or activate parallel survival pathways. Common off-target mechanisms include:
-
Activation of receptor tyrosine kinases (RTKs): Amplification or activating mutations in genes like MET, FGFR, and EGFR can lead to MAPK pathway reactivation.[5][6]
-
Alterations in downstream signaling molecules: Activating mutations in genes such as BRAF, NRAS, and MAP2K1 (MEK1) can also drive resistance.[3][6]
-
Loss of tumor suppressors: Loss-of-function mutations in genes like NF1 and PTEN have been identified as potential resistance mechanisms.[3][[“]]
-
Histological transformation: In some cases, the tumor histology can change, for example, from a lung adenocarcinoma to a squamous cell carcinoma, rendering it less dependent on the original oncogenic driver.[5][7]
-
Q2: How frequently are different resistance mechanisms observed in patients?
The frequency of specific resistance mechanisms can vary between cancer types and individual patients. A study of 38 patients with KRAS G12C-mutant cancers treated with adagrasib identified potential resistance mechanisms in 45% of the cohort.[3][[“]][7] In this study, multiple resistance mechanisms were observed in 18% of the patients.[3][[“]][7]
Another analysis of plasma samples from patients treated with sotorasib in the CodeBreaK100 trial detected new acquired genomic alterations in 28% of non-small cell lung cancer (NSCLC) patients and 73% of colorectal cancer (CRC) patients at the time of progression.[8] The receptor tyrosine kinase (RTK) pathway was the most frequently altered pathway in both cancer types.[8]
Troubleshooting Guides
Problem: My KRAS G12C mutant cell line is showing reduced sensitivity to the inhibitor after prolonged treatment.
This is a common observation and likely indicates the development of acquired resistance. The following steps can help you investigate the underlying mechanisms.
Troubleshooting Workflow:
Caption: A workflow for investigating acquired resistance in cell lines.
Step 1: Confirm Resistance
-
Action: Perform a dose-response assay (e.g., CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50) of your KRAS G12C inhibitor in the resistant cells compared to the parental, sensitive cells.
-
Expected Outcome: A significant increase in the IC50 value confirms acquired resistance.
Step 2: Investigate On-Target Resistance
-
Action:
-
Sanger sequencing or next-generation sequencing (NGS) of the KRAS gene: Look for secondary mutations in the drug-binding site (e.g., at codons 12, 68, 95, 96) or other activating mutations.[6][7]
-
Quantitative PCR (qPCR) or digital droplet PCR (ddPCR): Assess for amplification of the KRAS G12C allele.
-
-
Expected Outcome: Identification of secondary KRAS mutations or copy number gain.
Step 3: Investigate Off-Target Resistance
-
Action:
-
NGS panel targeting known cancer genes: Screen for mutations or amplifications in genes involved in bypass pathways (e.g., MET, EGFR, FGFR, BRAF, NRAS, MAP2K1).[3][6]
-
RNA sequencing (RNA-seq): Identify gene fusions (e.g., involving ALK, RET, BRAF, RAF1, FGFR3) or changes in gene expression indicative of pathway activation.[3][[“]]
-
Phospho-receptor tyrosine kinase (RTK) array or Western blotting: Directly assess the activation status of key signaling pathways (e.g., phosphorylation of EGFR, MET, ERK, AKT).
-
-
Expected Outcome: Identification of alterations in bypass signaling pathways.
Problem: I have identified a potential resistance mechanism. How do I validate it?
Validation Workflow:
Caption: A workflow for validating identified resistance mechanisms.
Step 1: Genetic Validation
-
Action:
-
Gene knockout/knockdown: Use CRISPR-Cas9 or shRNA to deplete the identified bypass pathway gene (e.g., MET) in your resistant cell line.
-
Gene overexpression: Introduce the identified mutation (e.g., BRAF V600E) into the parental, sensitive cell line.
-
-
Expected Outcome: Knockdown of the bypass gene should re-sensitize resistant cells to the KRAS G12C inhibitor. Overexpression of the resistance-conferring mutation should induce resistance in sensitive cells.
Step 2: Pharmacological Validation
-
Action: Treat the resistant cells with a combination of the KRAS G12C inhibitor and a second inhibitor targeting the identified bypass pathway (e.g., a MET inhibitor if MET is amplified).
-
Expected Outcome: The combination therapy should show synergistic or additive effects in inhibiting the growth of resistant cells.
Quantitative Data Summary
Table 1: Mechanisms of Acquired Resistance to Adagrasib in a Clinical Trial [3][[“]][7]
| Mechanism Category | Specific Alteration | Number of Patients |
| On-Target (KRAS) | Acquired KRAS mutations (G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C) | 9 |
| KRAS G12C amplification | - | |
| Off-Target (Bypass) | MET amplification | - |
| Activating mutations in NRAS, BRAF, MAP2K1, RET | - | |
| Oncogenic fusions (ALK, RET, BRAF, RAF1, FGFR3) | - | |
| Loss-of-function mutations in NF1, PTEN | - | |
| Histologic Transformation | Adenocarcinoma to squamous cell carcinoma | 10 |
| Multiple Mechanisms | Co-occurring alterations | 7 |
| Total Patients with Identified Mechanisms | 17 out of 38 |
Table 2: Clinical Activity of Sotorasib and Adagrasib in NSCLC and CRC
| Inhibitor | Cancer Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Sotorasib | NSCLC | 32.2% - 41% | 88.1% | [8][9][10] |
| CRC | 7.1% - 12% | 73.8% | [8][9][10] | |
| Adagrasib | NSCLC | 45% | 96% | [9] |
| CRC | 17% - 19% | 96% | [9][11] |
Experimental Protocols
Protocol 1: Generation of KRAS G12C Inhibitor-Resistant Cell Lines
-
Cell Culture: Culture KRAS G12C mutant cancer cell lines (e.g., NCI-H358, NCI-H23) in standard growth medium.
-
Initial Inhibitor Treatment: Treat cells with the KRAS G12C inhibitor at a concentration equivalent to the IC20 (20% inhibitory concentration).
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the inhibitor concentration in a stepwise manner. Allow the cells to adapt and recover at each concentration before the next increase.
-
Maintenance of Resistant Clones: Once cells are proliferating steadily in a high concentration of the inhibitor (e.g., 1-5 µM), they can be considered resistant. Maintain the resistant cell lines in the presence of the inhibitor to prevent the loss of the resistant phenotype.
-
Characterization: Regularly characterize the resistant cell lines by confirming the IC50 shift and banking frozen stocks at different passages.
Protocol 2: Phospho-RTK Array
-
Cell Lysis: Grow parental and resistant cells to 70-80% confluency. Lyse the cells using the lysis buffer provided with the phospho-RTK array kit, supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Array Incubation: Incubate the array membranes with equal amounts of protein from the parental and resistant cell lysates overnight at 4°C, according to the manufacturer's instructions.
-
Washing and Antibody Incubation: Wash the membranes to remove unbound protein. Incubate with a detection antibody cocktail, followed by a streptavidin-HRP conjugate.
-
Detection: Add chemiluminescent detection reagents and image the membranes using a chemiluminescence imaging system.
-
Analysis: Quantify the signal intensity for each spot on the array to identify RTKs with increased phosphorylation in the resistant cells compared to the parental cells.
Signaling Pathway Diagrams
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 4. consensus.app [consensus.app]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 11. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KRAS G12C Inhibitor 26 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the KRAS G12C inhibitor 26 in animal models. Our goal is to help you anticipate and address common challenges to ensure the successful execution of your in vivo experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your animal studies with this compound.
Issue 1: Poor Compound Solubility and Formulation
Problem: You are observing precipitation of this compound in your vehicle, or the formulation is too viscous for accurate oral gavage.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Vehicle Selection | For many KRAS G12C inhibitors, a multi-component vehicle system is necessary. Consider formulations such as 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. For compounds sensitive to DMSO, a lower percentage may be required. |
| Incorrect Order of Mixing | Always dissolve the compound completely in the primary solvent (e.g., DMSO) before adding co-solvents (e.g., PEG300, Tween-80) and the aqueous component (e.g., saline or PBS). Add the aqueous phase slowly while vortexing to prevent precipitation. |
| Temperature Effects | Some formulations may require gentle warming to fully dissolve the compound. However, be cautious of compound degradation at elevated temperatures. Always check the compound's stability profile. |
| High Viscosity | If the formulation is too thick, consider reducing the percentage of high-viscosity components like PEG400 or methylcellulose. Ensure the chosen gavage needle gauge is appropriate for the viscosity of your formulation. |
Experimental Workflow for Formulation Development:
Caption: Workflow for troubleshooting formulation issues.
Issue 2: Unexpected Animal Toxicity or Adverse Events
Problem: You are observing signs of toxicity in your animal models, such as significant weight loss, lethargy, ruffled fur, or gastrointestinal issues.
Possible Causes and Solutions:
| Cause | Solution |
| On-Target Toxicity | While KRAS G12C inhibitors are targeted, on-target effects in normal tissues expressing KRAS G12C (if any) or downstream pathway modulation can cause toxicity. |
| Off-Target Toxicity | The inhibitor may be interacting with other proteins, leading to unexpected side effects. For example, some KRAS inhibitors have been linked to off-target effects on PPARγ.[1] |
| Vehicle Toxicity | The vehicle itself, especially at high concentrations of solvents like DMSO or certain surfactants, can cause adverse effects. Run a vehicle-only control group to assess this. |
| Dosing Regimen | The dose may be too high, or the dosing frequency may not be appropriate for the compound's half-life, leading to accumulation and toxicity. |
Troubleshooting Steps:
-
Immediate Action: If severe toxicity is observed, consider euthanizing the affected animals according to your institution's IACUC guidelines. For milder signs, reduce the dose or temporarily halt dosing.
-
Dose De-escalation: Reduce the dose of this compound in subsequent cohorts. A dose-finding study is often necessary to determine the maximum tolerated dose (MTD).
-
Modify Dosing Schedule: If the compound has a long half-life, consider dosing every other day or less frequently to prevent accumulation.
-
Supportive Care: For gastrointestinal issues like diarrhea, ensure animals have easy access to hydration and nutrition. Consult with your facility's veterinarian for appropriate supportive care measures.
-
Monitor for Specific Toxicities: Based on clinical data for similar inhibitors, pay close attention to signs of hepatotoxicity (monitor ALT/AST levels in satellite groups) and gastrointestinal distress.[1][2][3][4]
Logical Diagram for Managing In Vivo Toxicity:
Caption: Decision-making process for managing in vivo toxicity.
Frequently Asked Questions (FAQs)
Q1: What is a standard starting dose for this compound in mouse xenograft models?
A1: A typical starting dose for novel KRAS G12C inhibitors in mouse models can range from 30 mg/kg to 100 mg/kg administered orally once daily.[5] However, the optimal dose is compound-specific and should be determined empirically through a dose-range-finding study. It is recommended to start with a lower dose and escalate until the desired therapeutic effect is achieved without significant toxicity.
Q2: What are the most common toxicities observed with KRAS G12C inhibitors in animal models?
A2: Based on data from similar inhibitors like sotorasib and adagrasib, common toxicities can include:
-
Gastrointestinal issues: Diarrhea and vomiting are frequently reported in clinical trials and can manifest as weight loss and dehydration in animal models.[2]
-
Hepatotoxicity: Elevations in liver enzymes (ALT and AST) are a known class effect.[1][3][4] Monitoring these markers in satellite animal groups is advisable.
-
General signs of malaise: This can include fatigue, lethargy, and reduced food and water intake.
Q3: What vehicle should I use for oral administration of this compound?
A3: The choice of vehicle depends on the physicochemical properties of your specific inhibitor. A common starting point for poorly water-soluble compounds is a formulation containing a combination of solvents and surfactants. A frequently used vehicle for oral gavage in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline . If your compound is sensitive to this formulation, you may need to explore other options like a suspension in 0.5% methylcellulose or carboxymethylcellulose (CMC) . Always test the stability and homogeneity of your formulation before beginning in vivo studies.
Q4: How should I monitor for efficacy and toxicity in my animal study?
A4: A comprehensive monitoring plan should include:
-
Efficacy:
-
Regular tumor volume measurements (e.g., 2-3 times per week).
-
Pharmacodynamic analysis of tumor tissue to confirm target engagement (e.g., assessing pERK levels).
-
-
Toxicity:
-
Daily monitoring of body weight, clinical signs (activity level, posture, fur condition), and food/water intake.
-
For more in-depth toxicity assessment in satellite groups or at the study endpoint, consider:
-
Complete blood counts (CBC) to check for hematological changes.
-
Serum chemistry panels to assess liver and kidney function.
-
Histopathological analysis of major organs (liver, kidneys, GI tract, etc.).
-
-
Q5: What is the mechanism of action for KRAS G12C inhibitors, and how does it relate to potential toxicities?
A5: KRAS G12C inhibitors work by forming an irreversible, covalent bond with the cysteine residue of the mutated KRAS G12C protein. This locks the protein in an inactive, GDP-bound state, preventing downstream signaling through pathways like the MAPK (RAF/MEK/ERK) pathway. The high specificity for the mutant protein generally leads to a good therapeutic window. However, toxicities can still arise from on-target effects in any normal tissues that might express the mutation, off-target kinase inhibition, or modulation of the tumor microenvironment.
KRAS G12C Signaling and Inhibition:
Caption: Simplified KRAS G12C signaling pathway and the point of intervention.
Data Summary Tables
Table 1: Preclinical Dosing and Observed Toxicities of Sotorasib in Animal Models
| Animal Model | Dose | Route | Observed Toxicities/Adverse Events | Reference |
| Beagle Dog | 30-300 mg/kg/day | Oral gavage | Salivation, wet fur, decreased red blood cell mass, decreased reticulocytes, increased urea nitrogen. | FDA NDA 214665 |
| Mouse | 200 mg/kg | Not Specified | Near-complete inhibition of ERK phosphorylation with durable anti-tumor responses. | [6] |
Table 2: Common Clinically Observed Adverse Reactions with KRAS G12C Inhibitors (Relevant for Preclinical Monitoring)
| Adverse Reaction | Sotorasib (Clinical) | Adagrasib (Clinical) | Relevance to Animal Models |
| Diarrhea | Common (Grade 2+) | Common (51-70%) | Monitor for loose stools, dehydration, and weight loss. |
| Hepatotoxicity (Increased ALT/AST) | Common | Observed | Perform serum chemistry on satellite groups or at study endpoint. |
| Nausea/Vomiting | Common | Common (35-54%) | Difficult to directly assess; may manifest as reduced food intake and weight loss. |
| Fatigue | Common | Common (32%) | Observe for changes in activity levels, lethargy, and general malaise. |
Note: The information provided in this technical support center is for guidance purposes only. All animal experiments should be conducted in accordance with approved protocols from your institution's Animal Care and Use Committee (IACUC).
References
refining KRAS G12C inhibitor 26 delivery methods for experiments
Welcome to the technical support center for KRAS G12C Inhibitor 26 (Catalog No. HY-142457). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule designed to selectively target the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent modification locks the KRAS protein in an inactive, GDP-bound state.[3] By preventing the exchange to the active, GTP-bound form, the inhibitor blocks downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades, thereby inhibiting the proliferation of cancer cells harboring this specific mutation.[4][5]
Q2: How should I store and handle the lyophilized powder and stock solutions of this compound?
A2: Proper storage is critical to maintain the inhibitor's stability and activity. For another KRAS G12C inhibitor, the recommended storage for the lyophilized powder is 3 years at -20°C and 2 years at 4°C.[6] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for 1 month.[7] Always refer to the Certificate of Analysis provided by the manufacturer for specific storage recommendations for this compound.
Q3: What is the recommended solvent for preparing stock solutions?
A3: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of small molecule inhibitors.[6] For another KRAS G12C inhibitor, a stock solution of 100 mg/mL in DMSO can be achieved with ultrasonic assistance.[6] Always use anhydrous, high-purity DMSO to minimize degradation of the compound.
Q4: What are the key signaling pathways affected by this inhibitor?
A4: The primary target of this inhibitor is the KRAS G12C protein. Inhibition of KRAS G12C predominantly affects the MAPK signaling pathway (RAF-MEK-ERK), which is a major driver of cell proliferation.[4] The PI3K-AKT-mTOR pathway can also be affected.[5] Downstream markers such as phosphorylated ERK (p-ERK) are often used to confirm the biological activity of the inhibitor in cellular assays.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments.
In Vitro Experiment Troubleshooting
Q1: I am not observing the expected decrease in cell viability in my KRAS G12C mutant cell line after treatment. What could be the issue?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Inhibitor Solubility and Stability: The inhibitor may have precipitated out of the cell culture medium. Small molecule inhibitors often have poor aqueous solubility.[3]
-
Solution: Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to prevent solvent toxicity and compound precipitation. Visually inspect the media for any signs of precipitation after adding the inhibitor. Prepare fresh dilutions from a stock solution for each experiment, as the compound may not be stable in aqueous media over time.[1]
-
-
Cell Line Integrity: The KRAS G12C mutation status of your cell line may have changed over multiple passages.
-
Solution: Verify the KRAS G12C mutation status of your cells using sequencing. Use low-passage number cells for your experiments to ensure consistency.
-
-
Assay Duration and Endpoint: The incubation time may be insufficient to observe a significant effect on cell viability.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. Viability assays, such as those using CellTiter-Glo, are typically assessed at 72 hours for KRAS inhibitors.[8]
-
-
Resistance Mechanisms: The cell line may have intrinsic or acquired resistance to KRAS G12C inhibition. This can be due to the reactivation of the MAPK pathway or activation of bypass signaling pathways.[9]
-
Solution: Assess the inhibition of a direct downstream target, like p-ERK, via Western Blot at an early time point (e.g., 2-4 hours) to confirm target engagement. If p-ERK is inhibited but viability is unaffected, consider investigating bypass mechanisms.
-
Q2: I am seeing toxicity in my wild-type KRAS control cell line at high concentrations. Is this expected?
A2: While KRAS G12C inhibitors are designed for selectivity, off-target effects can occur at high concentrations.[3]
-
Solution: Determine the IC50 value of the inhibitor in both KRAS G12C mutant and wild-type cell lines. A significant therapeutic window (a large difference between the IC50 in mutant vs. wild-type cells) indicates good selectivity. Use the lowest effective concentration that inhibits the target in mutant cells to minimize off-target effects. For cellular assays, inhibitors are often considered non-specific if they are only effective at concentrations greater than 10 µM.
In Vivo Experiment Troubleshooting
Q1: The inhibitor is not showing anti-tumor efficacy in my mouse xenograft model. What are potential causes?
A1: In vivo efficacy depends on achieving and maintaining sufficient drug concentration at the tumor site.
-
Poor Bioavailability/Exposure: The formulation may not be optimal for the chosen route of administration, leading to poor absorption and low plasma/tumor concentrations.
-
Solution: The formulation is critical. For poorly soluble compounds, a vehicle containing a mixture of solvents and surfactants is often necessary. A common formulation for similar compounds for oral (PO) or intraperitoneal (IP) administration is a solution containing DMSO, PEG300, Tween-80, and saline.[7] Pharmacokinetic (PK) studies are essential to determine the inhibitor's half-life, plasma concentration, and tumor exposure.
-
-
Dosing Regimen: The dose or frequency of administration may be insufficient to maintain target inhibition.
-
Solution: Conduct a dose-response study. For other KRAS G12C inhibitors, oral doses ranging from 10 to 100 mg/kg have been used in mouse models.[10] The dosing frequency should be guided by the inhibitor's half-life from PK studies. It may be necessary to dose daily (QD) to maintain target engagement.[10]
-
-
Target Engagement in Tumor: Even with adequate plasma levels, the inhibitor may not be effectively engaging the KRAS G12C target in the tumor tissue.
Q2: I am observing toxicity or poor tolerability in the animals (e.g., weight loss). What should I do?
A2: Toxicity can result from the inhibitor itself or the vehicle used for delivery.
-
Solution:
-
Vehicle Control: Always include a vehicle-only control group to assess the tolerability of the formulation itself.
-
Dose Reduction: If toxicity is observed in the treatment group, reduce the dose. A maximum tolerated dose (MTD) study can help establish a safe and effective dose range.
-
Refine Formulation: Some components of the delivery vehicle can cause irritation or toxicity. It may be necessary to explore alternative formulations, such as those using cyclodextrins (e.g., SBE-β-CD) or corn oil, depending on the inhibitor's properties.[6]
-
Data Presentation
The following tables provide generalized starting points for experimental design, based on data from other well-characterized KRAS G12C inhibitors. Note: These values must be empirically optimized for this compound.
Table 1: Typical Parameters for In Vitro Cell-Based Assays
| Parameter | Recommended Starting Range | Notes |
| Cell Lines | H358, MIA PaCa-2 (KRAS G12C Mutant) | A549 (KRAS G12S) or other KRAS WT lines for selectivity.[8] |
| Stock Solution | 10-50 mM in 100% DMSO | Store at -80°C in single-use aliquots.[7] |
| Final DMSO Conc. | ≤ 0.1% | High concentrations can be toxic to cells. |
| Concentration Range | 0.1 nM to 10 µM | Perform a multi-point dose-response curve to determine IC50. |
| Incubation Time | 2-4 hours (for p-ERK), 72 hours (for viability) | Optimize based on the specific assay and cell line.[8] |
| Key Assays | p-ERK Western Blot, Cell Viability (e.g., CellTiter-Glo) | Confirm target engagement (p-ERK) and functional outcome (viability).[8] |
Table 2: Typical Parameters for In Vivo Xenograft Studies
| Parameter | Recommended Starting Range | Notes |
| Animal Model | Nude mice bearing H358 or MIA PaCa-2 xenografts | Tumor volume should be ~100-150 mm³ at the start of dosing.[10] |
| Formulation Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | This is a common vehicle for poorly soluble compounds; must be optimized.[7] |
| Route of Admin. | Oral (PO) gavage or Intraperitoneal (IP) injection | Oral is often preferred but depends on bioavailability.[10][11] |
| Dose Range | 10 - 100 mg/kg | A dose-escalation study is recommended to find the MTD.[10] |
| Dosing Schedule | Once daily (QD) | Dependent on the compound's pharmacokinetic profile.[10] |
| Study Duration | 21-28 days or until humane endpoints are reached | Monitor tumor volume and animal body weight regularly. |
| PD Markers | Tumor p-ERK levels, KRAS G12C target occupancy | Assess at 2-24 hours post-final dose to confirm in vivo target engagement.[10] |
Experimental Protocols
Protocol 1: In Vitro p-ERK Inhibition Assay
This protocol describes how to assess the potency of this compound by measuring the inhibition of ERK phosphorylation in a KRAS G12C mutant cell line.
-
Cell Seeding: Seed KRAS G12C mutant cells (e.g., MIA PaCa-2) in a 6-well plate at a density that will result in 70-80% confluency the next day.
-
Serum Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours. This reduces basal signaling pathway activation.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the low-serum medium. Include a DMSO-only vehicle control (at the same final concentration as the highest inhibitor dose).
-
Treatment: Remove the starvation medium and add the prepared inhibitor dilutions or vehicle control to the cells. Incubate for 2 hours.
-
Cell Lysis: After incubation, place the plate on ice, wash the cells once with cold PBS, and then add 100-150 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK1/2 overnight at 4°C. A loading control (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample. Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol provides a general workflow for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model.
-
Cell Implantation: Subcutaneously inject KRAS G12C mutant cells (e.g., 5 x 10⁶ H358 cells) suspended in Matrigel into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Randomization: Once average tumor volume reaches approximately 150 mm³, randomize the animals into treatment groups (e.g., Vehicle control, Inhibitor at 30 mg/kg, Inhibitor at 100 mg/kg). Ensure the average tumor volume is similar across all groups.
-
Inhibitor Formulation: Prepare the dosing solution. For a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, add the components sequentially, ensuring the inhibitor is fully dissolved in DMSO before adding the other excipients.[7] Prepare fresh daily or according to stability data.
-
Dosing: Administer the inhibitor or vehicle via the chosen route (e.g., oral gavage) at the determined schedule (e.g., once daily) for the duration of the study (e.g., 21 days).
-
Monitoring: Monitor animal body weight and overall health daily. Measure tumor volumes 2-3 times per week.
-
Study Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or after a fixed duration.
-
Data Analysis: Plot the mean tumor volume (± SEM) for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study. Statistical analysis (e.g., ANOVA) should be used to determine the significance of the results.
Mandatory Visualizations
KRAS Signaling Pathway
Caption: KRAS G12C signaling and inhibitor mechanism of action.
General Experimental Workflow
Caption: A generalized workflow for preclinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of KRAS G12C Inhibitor 26
Welcome to the technical support center for the synthesis of KRAS G12C inhibitor 26. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during the synthesis of this potent and selective covalent inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound involves a multi-step sequence that culminates in the formation of a key quinoline-piperazine scaffold followed by the introduction of the reactive acrylamide "warhead." The general workflow involves the synthesis of a substituted quinoline core, coupling with a protected piperazine derivative, deprotection, and finally, acylation with acryloyl chloride or a related reagent.
Q2: What are the most critical steps in the synthesis of inhibitor 26?
A2: Based on the synthesis of structurally related compounds, the most critical steps are likely to be:
-
Stereoselective synthesis of the piperazine moiety: Ensuring the correct stereochemistry of the piperazine ring is crucial for the inhibitor's activity.
-
Formation of the quinoline core: This step can be prone to side reactions and the formation of regioisomers if not performed under optimized conditions.[1][2]
-
Acrylamide formation: The final step of introducing the acrylamide group requires careful handling to prevent polymerization and other side reactions.
Q3: Are there any known issues with the stability of inhibitor 26 or its intermediates?
A3: The acrylamide moiety in the final product is a reactive electrophile and can be susceptible to degradation or reaction with nucleophiles. Therefore, it is recommended to store the final compound under inert atmosphere and at low temperatures. Intermediates with unprotected amine or thiol groups may also be sensitive to oxidation.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, based on challenges reported for similar molecules.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the quinoline formation step | - Incomplete reaction- Formation of by-products- Suboptimal reaction temperature | - Monitor the reaction by TLC or LC-MS to ensure completion.- Use purified starting materials.- Optimize the reaction temperature and time. A gentle hydrolysis of phenyl esters with methanol and potassium carbonate has been shown to reduce side reactions in similar syntheses.[2] |
| Difficulty in separating stereoisomers of the piperazine intermediate | - Inefficient chiral separation method | - Utilize chiral column chromatography (e.g., with a chiral stationary phase) for separation.- Explore classical resolution with a chiral acid to form diastereomeric salts that can be separated by crystallization. |
| Formation of multiple products during the coupling of the quinoline and piperazine fragments | - Side reactions of functional groups- Use of an inappropriate coupling agent | - Ensure that all other reactive functional groups are adequately protected.- Screen different coupling agents and bases to find the optimal conditions. |
| Low yield or product degradation during the final acrylamide formation step | - Polymerization of acryloyl chloride- Reaction of the product with excess reagents- Unstable product under the reaction conditions | - Use freshly distilled or high-purity acryloyl chloride.- Add the acryloyl chloride slowly at a low temperature (e.g., 0 °C or below).- Use a non-nucleophilic base (e.g., DIPEA) and carefully control the stoichiometry of the reagents.- Quench the reaction promptly once the starting material is consumed. |
| Product appears impure by NMR or LC-MS after purification | - Incomplete removal of reagents or by-products- On-column degradation | - Use a combination of purification techniques (e.g., column chromatography followed by recrystallization or preparative HPLC).- If degradation on silica gel is suspected, consider using a different stationary phase (e.g., alumina) or a different solvent system. |
Experimental Protocols & Methodologies
While the exact, step-by-step protocol for this compound is proprietary and detailed within patent literature[3], the following represents a generalized experimental workflow based on the synthesis of analogous compounds. Researchers should adapt these procedures based on the specific requirements of their starting materials and equipment.
Generalized Experimental Workflow
Caption: Generalized workflow for the synthesis of this compound.
Signaling Pathway Context
KRAS G12C inhibitors, including inhibitor 26, function by covalently binding to the mutant cysteine-12 residue, locking the KRAS protein in its inactive GDP-bound state. This prevents the activation of downstream signaling pathways that drive cell proliferation and survival.
Caption: Simplified KRAS signaling pathway and the mechanism of action of inhibitor 26.
References
- 1. US20240067662A1 - Kras inhibitors - Google Patents [patents.google.com]
- 2. Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
Technical Support Center: Interpreting Unexpected Results with KRAS G12C Inhibitors
Welcome to the technical support center for KRAS G12C inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes. The following guides and FAQs address common issues encountered during the preclinical and clinical investigation of KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for a KRAS G12C inhibitor?
A1: KRAS G12C inhibitors are covalent inhibitors that specifically target the cysteine residue of the G12C mutant KRAS protein. These inhibitors lock the KRAS G12C protein in an inactive, GDP-bound state.[1][2] This prevents downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell proliferation and survival.[1][3][4]
Q2: My cancer cell line with a confirmed KRAS G12C mutation shows minimal response to the inhibitor. What are the possible reasons for this intrinsic resistance?
A2: Intrinsic resistance to KRAS G12C inhibitors can occur through several mechanisms even with a confirmed KRAS G12C mutation. One major reason is the activation of compensatory signaling pathways. For instance, colorectal cancer cells often exhibit high basal receptor tyrosine kinase (RTK) activity, which can sustain downstream signaling despite KRAS G12C inhibition.[5] Another possibility is the presence of co-occurring genetic alterations in genes like STK11 or KEAP1, which have been associated with reduced response to KRAS G12C inhibitors in non-small cell lung cancer (NSCLC).[1]
Q3: My experimental model initially responded to the KRAS G12C inhibitor, but has now developed resistance. What are the common mechanisms of acquired resistance?
A3: Acquired resistance to KRAS G12C inhibitors is a significant challenge and can arise from various alterations. These can be broadly categorized as "on-target" or "off-target" mechanisms.[6]
-
On-target mechanisms involve genetic changes in the KRAS gene itself, such as secondary mutations that prevent the inhibitor from binding to the G12C residue.[4][6]
-
Off-target mechanisms involve alterations in other genes that bypass the need for KRAS G12C signaling. This can include:
-
Bypass signaling activation: Mutations or amplification of other oncogenes like NRAS, BRAF, MET, or components of the PI3K pathway can reactivate downstream signaling.[6][7]
-
Histologic transformation: In some cases, the tumor may change its cellular appearance, for example, from an adenocarcinoma to a squamous cell carcinoma, rendering it less dependent on the original oncogenic driver.[2]
-
Feedback reactivation: Inhibition of KRAS G12C can sometimes lead to a feedback loop that reactivates upstream signaling through receptor tyrosine kinases (RTKs) like EGFR.[5][7]
-
Troubleshooting Guides
Guide 1: Investigating Unexpectedly Low Potency in a KRAS G12C Mutant Cell Line
If your KRAS G12C mutant cell line is not responding as expected to the inhibitor, follow this troubleshooting workflow.
Workflow for Investigating Low Potency:
References
- 1. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Western Blot for KRAS G12C Target Modulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing Western blot analysis of KRAS G12C target modulation by inhibitors such as inhibitor 26.
Troubleshooting Guide
This guide addresses common issues encountered during Western blot experiments for KRAS G12C and its downstream signaling pathways.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal for p-ERK/p-AKT | Ineffective inhibitor treatment | Ensure correct inhibitor concentration and treatment time. Perform a dose-response and time-course experiment to determine optimal conditions. |
| Low protein concentration | Load at least 20-30 µg of total protein per lane. For detecting low-abundance phosphoproteins, increasing the load to 100 µg may be necessary.[1] | |
| Issues with primary or secondary antibodies | Use antibodies validated for Western blot. Ensure correct antibody dilution and incubation times. Always use freshly diluted antibodies.[1][2] | |
| Poor protein transfer | Confirm efficient transfer by staining the membrane with Ponceau S or a total protein stain.[2] Optimize transfer time and voltage. | |
| High Background | Insufficient blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% non-fat dry milk or BSA in TBST. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[2] | |
| Insufficient washing | Increase the number and duration of washes with TBST after antibody incubations.[2] | |
| Non-specific Bands | Primary antibody cross-reactivity | Use a more specific monoclonal antibody. Validate antibody specificity using positive and negative controls, such as knockout cell lines.[2][3] |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer.[1] Prepare fresh lysates for each experiment. | |
| Post-translational modifications | Different bands may represent various modified forms of the target protein.[1] | |
| Inconsistent Loading Control Bands | Uneven protein loading | Perform a precise protein quantification assay (e.g., BCA) before loading.[4] |
| Loading control expression is affected by treatment | Choose a loading control not affected by the experimental conditions. Common choices include GAPDH, β-actin, and α-Tubulin.[3][5][6] |
Frequently Asked Questions (FAQs)
Q1: Which cell lines are suitable for studying KRAS G12C inhibition?
A1: Common cell lines with the KRAS G12C mutation used in research include non-small cell lung cancer (NSCLC) lines like H358 and H23, and pancreatic cancer lines such as MIA PaCa-2.[4][5]
Q2: How do KRAS G12C inhibitors work?
A2: KRAS G12C inhibitors are covalent inhibitors that specifically bind to the mutant cysteine residue at position 12. This locks the KRAS G12C protein in an inactive, GDP-bound state, preventing downstream signaling.[7][8]
Q3: What are the key downstream signaling pathways to monitor for target modulation?
A3: The primary downstream pathways to assess are the MAPK/ERK and PI3K/AKT pathways.[9] Inhibition of KRAS G12C should lead to a decrease in the phosphorylation of key proteins like ERK (p-ERK) and AKT (p-AKT).
Q4: How can I quantify the changes in protein expression and phosphorylation?
A4: Densitometry analysis of Western blot bands using software like ImageJ or LI-COR Image Studio Lite is a standard method.[5] Normalize the signal of your target protein to a suitable loading control for accurate quantification.
Q5: What are appropriate loading controls for these experiments?
A5: Housekeeping proteins with stable expression across different experimental conditions are ideal loading controls. Commonly used controls include GAPDH, β-actin, and α-Tubulin.[3][5][6][10] It is crucial to validate that your chosen loading control's expression is not altered by the inhibitor treatment in your specific cell line.
Experimental Protocols
Cell Lysis and Protein Quantification
-
Cell Treatment: Seed KRAS G12C mutant cells (e.g., MIA PaCa-2) in 12-well plates. Treat cells with the KRAS G12C inhibitor 26 at various concentrations and for different durations.[5]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[4]
Western Blotting
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total KRAS, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Quantification: Analyze the band intensities using densitometry software. Normalize the target protein signal to the loading control.
Visualizations
KRAS G12C Signaling Pathway
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. youtube.com [youtube.com]
- 3. Recommended controls for western blot | Abcam [abcam.com]
- 4. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. life-science-alliance.org [life-science-alliance.org]
- 7. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
improving the signal-to-noise ratio in KRAS G12C inhibitor 26 binding assays
Welcome to the technical support center for KRAS G12C inhibitor binding assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a KRAS G12C inhibitor binding assay?
A1: Most binding assays for KRAS G12C inhibitors rely on detecting the interaction between the inhibitor and the KRAS G12C protein, which is preferentially in its inactive, GDP-bound state.[1] These assays often use a fluorescently labeled probe that binds to the protein. An inhibitor competes with this probe, causing a measurable change in a fluorescence-based signal (e.g., fluorescence polarization or TR-FRET). The goal is to screen for compounds that effectively bind to KRAS G12C and lock it in this inactive state, preventing its activation.[2]
Q2: What is the "signal-to-noise" (S/N) ratio and why is it critical?
A2: The signal-to-noise ratio compares the level of the desired signal (e.g., the change in fluorescence upon inhibitor binding) to the level of background noise (the variation in the signal in the absence of a true interaction).[3] A high S/N ratio is crucial for assay sensitivity and reproducibility, allowing for confident detection of true "hit" compounds and accurate determination of their potency. A low S/N ratio can lead to false positives or false negatives, making it difficult to distinguish real inhibitor effects from random experimental variation.
Q3: What are the most common assay formats for screening KRAS G12C inhibitors?
A3: Common formats include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaLISA.[4][5][6] FP assays measure the change in the rotational speed of a fluorescent probe upon binding to the larger KRAS protein.[7][8] TR-FRET and AlphaLISA are proximity-based assays that generate a signal when a donor and acceptor molecule are brought close together, for instance, when an antibody recognizes a tagged KRAS protein bound to a labeled ligand.[5][9]
Q4: Why do KRAS G12C inhibitors target the GDP-bound state?
A4: The G12C mutation creates a cysteine residue that is accessible to covalent inhibitors when the protein is in its inactive, GDP-bound conformation.[1] By binding to this cysteine, the inhibitors trap KRAS G12C in the "off" state, preventing the exchange of GDP for GTP, which is required for its activation and downstream signaling.[2]
KRAS G12C Signaling & Assay Workflow
The following diagrams illustrate the key biological pathway and a typical experimental workflow for a binding assay.
Troubleshooting Guide
Use this section to diagnose and resolve common issues encountered during your binding assays.
Q&A for Specific Issues
Q: My background signal is very high and variable. What should I do?
A: High background noise can obscure your signal. Consider the following steps:
-
Check for Protein Aggregation: KRAS protein can be prone to aggregation.
-
Solution: Increase the concentration of a non-ionic detergent like Tween-20 or CHAPS in your assay buffer. Also, ensure a reducing agent like DTT or TCEP is present, as recommended in many protocols.[10] Finally, centrifuge or filter your protein stock immediately before use.
-
-
Evaluate Compound Interference: Test compounds may be autofluorescent at the assay wavelengths.
-
Solution: Run a control plate containing only the assay buffer and your compounds (without protein or probe) to measure their intrinsic fluorescence. If a compound is highly fluorescent, it may be incompatible with the assay format.[5]
-
-
Minimize Non-Specific Binding: The fluorescent probe or protein may be binding to the surface of your microplate.
-
Solution: Switch to non-binding surface (NBS) or low-binding microplates. This is particularly important for fluorescence polarization assays where free tracer binding to the plate can artificially increase polarization.[8]
-
Q: My assay window is too small (i.e., the difference between the positive and negative controls is minimal). How can I increase my signal?
A: A small assay window indicates a weak signal over background.
-
Verify Reagent Concentrations and Activity:
-
Solution: Confirm the activity of your KRAS G12C protein. Ensure protein and fluorescent probe concentrations are optimal by performing a titration experiment. You need to find a concentration that gives a robust signal without saturating the system.[8]
-
-
Optimize Incubation Times: The binding reaction may not have reached equilibrium.
-
Solution: Perform a time-course experiment, incubating the plate for various durations (e.g., 30 min, 1h, 2h, 4h) to determine when the signal stabilizes. Covalent inhibitors, in particular, may require longer incubation times to achieve maximal binding.[10]
-
-
Check Instrument Settings:
-
Solution: Ensure you are using the correct excitation and emission wavelengths for your fluorescent probe.[11] You may also need to adjust the instrument's gain setting to increase signal detection, but be careful not to saturate the detector.
-
Data Presentation: Optimizing Assay Conditions
The tables below provide illustrative data on how optimizing key parameters can improve assay quality metrics like the signal-to-noise (S/N) ratio and Z'-factor (a measure of assay robustness; a value > 0.5 is considered excellent).
Table 1: Effect of Detergent (Tween-20) Concentration on S/N Ratio
| Tween-20 Conc. | Mean Signal (mP) | Background Noise (SD of Blank) | S/N Ratio | Z'-Factor |
| 0.00% | 150 | 25 | 6.0 | 0.15 |
| 0.01% | 148 | 12 | 12.3 | 0.55 |
| 0.05% | 145 | 5 | 29.0 | 0.82 |
| 0.10% | 142 | 6 | 23.7 | 0.76 |
This table illustrates that increasing detergent concentration can significantly reduce background variation, thereby improving the S/N ratio and Z'-factor.
Table 2: Titration of KRAS G12C Protein in a Fluorescence Polarization Assay
| KRAS G12C (nM) | Probe (nM) | Max Signal (mP) | Min Signal (mP) | Assay Window (ΔmP) | Z'-Factor |
| 25 | 5 | 180 | 120 | 60 | 0.41 |
| 50 | 5 | 240 | 125 | 115 | 0.75 |
| 100 | 5 | 290 | 130 | 160 | 0.85 |
| 200 | 5 | 310 | 132 | 178 | 0.81 |
This table shows the importance of titrating the protein concentration to maximize the assay window, which is critical for achieving a high Z'-factor.
Experimental Protocols
Protocol: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol provides a general framework for a competitive binding assay to screen for inhibitors of the KRAS G12C interaction with a fluorescently labeled probe.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris or HEPES (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP, and 0.05% Tween-20.
-
KRAS G12C Stock: Prepare recombinant KRAS G12C protein in Assay Buffer. Aliquot and store at -80°C. Thaw on ice before use and clarify by centrifugation (e.g., 14,000 rpm for 10 min at 4°C) to remove any aggregates.
-
Fluorescent Probe Stock: Prepare a stock solution of your fluorescently labeled ligand (e.g., BODIPY-GDP) in an appropriate solvent (e.g., DMSO).[11][12]
-
Test Compound Plate: Prepare serial dilutions of "Inhibitor 26" and other test compounds in 100% DMSO. Then, dilute these into Assay Buffer to create a 4X final concentration stock plate.
2. Assay Procedure (384-well format):
-
Prepare a "Protein/Probe Mix" by diluting KRAS G12C and the fluorescent probe to 2X their final desired concentrations in cold Assay Buffer.
-
Add 10 µL of the "Protein/Probe Mix" to each well of a black, non-binding surface 384-well plate.
-
Add 5 µL of Assay Buffer to the "Maximum Signal" control wells.
-
Add 5 µL of a saturating concentration of a known unlabeled ligand (positive control) to the "Minimum Signal" control wells.
-
Add 5 µL of the 4X test compounds from the compound plate to the appropriate wells.
-
Seal the plate and mix gently on a plate shaker for 1 minute.
-
Incubate the plate in the dark at room temperature for 2 hours to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for your chosen fluorophore (e.g., Ex: 470nm / Em: 525nm for BODIPY-FL).[11]
3. Data Analysis:
-
Calculate the assay window: ΔmP = (Mean mP of Max Signal) - (Mean mP of Min Signal).
-
Calculate the Signal-to-Noise Ratio: S/N = (Mean Signal) / (Standard Deviation of Background).[3]
-
Calculate the Z'-Factor to assess assay quality:
-
Z' = 1 - [ (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| ]
-
-
For test compounds, normalize the data and fit to a four-parameter logistic equation to determine IC₅₀ values.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 4. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. SMALL MOLECULE IMAGING AGENT FOR MUTANT KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 9. Development of a high-throughput TR-FRET screening assay for a fast-cycling KRAS mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Enhancing Oral Bioavailability of KRAS G12C Inhibitor 26
Disclaimer: Information regarding "KRAS G12C inhibitor 26" is limited in the public domain. This technical support guide is based on general principles for enhancing the oral bioavailability of poorly soluble kinase inhibitors and utilizes data from well-characterized KRAS G12C inhibitors as representative examples. These strategies should be considered as a starting point for the investigation and optimization of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing very low oral bioavailability for our this compound in preclinical animal models. What are the potential underlying causes?
A1: Low oral bioavailability for a potent inhibitor like a KRAS G12C targeted agent is a common challenge and can stem from several factors. The primary reasons are often poor aqueous solubility and/or low intestinal permeability.[1] Additionally, significant first-pass metabolism in the gut wall or liver can substantially reduce the amount of active drug reaching systemic circulation.[1] It is also possible that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.
Q2: What initial in vitro assays should we perform to diagnose the cause of poor oral bioavailability of this compound?
A2: A systematic in vitro assessment is crucial to identify the specific hurdles affecting your compound's bioavailability. We recommend the following tiered approach:
-
Kinetic and Thermodynamic Solubility Assays: To quantify the aqueous solubility of the inhibitor at different pH values, mimicking the conditions of the gastrointestinal tract.[2][3]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells to predict intestinal permeability and identify potential for active efflux.[4][5]
-
Microsomal Stability Assay: To evaluate the metabolic stability of the compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[6][7]
Q3: What are the common formulation strategies to improve the oral absorption of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs.[8][9][10] These include:
-
Particle Size Reduction: Techniques like micronization and nanocrystal formulation increase the surface area of the drug, which can improve the dissolution rate.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution.[11]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.[12]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of the drug.[8]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Symptoms:
-
The compound precipitates out of solution during in vitro assays.
-
Inconsistent and low exposure in vivo.
-
High dose required for efficacy.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Characterize pH-dependent solubility. | Determine if the compound's solubility is influenced by the pH of the gastrointestinal tract. |
| 2 | Evaluate different salt forms. | For ionizable compounds, salt formation can significantly improve solubility and dissolution rate.[11] |
| 3 | Explore enabling formulations. | Test amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or nanoparticle formulations to enhance dissolution.[1][8][12] |
| 4 | Conduct in vitro dissolution studies. | Compare the dissolution profiles of different formulations to select the most promising candidates for in vivo testing. |
Issue 2: Poor Intestinal Permeability
Symptoms:
-
Low apparent permeability coefficient (Papp) in the Caco-2 assay.
-
High efflux ratio in the bidirectional Caco-2 assay.
-
Low in vivo absorption despite adequate solubility.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm efflux liability. | Use specific P-gp inhibitors (e.g., verapamil) in the Caco-2 assay to confirm if your compound is a substrate.[5] |
| 2 | Consider structural modifications. | If feasible in your drug discovery program, medicinal chemistry efforts can be directed to mask the recognition motifs for efflux transporters. |
| 3 | Investigate permeation enhancers. | Certain excipients can transiently open tight junctions or inhibit efflux pumps, but this approach requires careful toxicological evaluation. |
Issue 3: High First-Pass Metabolism
Symptoms:
-
Low metabolic stability in liver microsome assays (short half-life).
-
High clearance observed in pharmacokinetic studies.
-
Significant discrepancy between in vitro potency and in vivo efficacy.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Identify metabolic hotspots. | Use metabolite identification studies to pinpoint the sites on the molecule that are most susceptible to metabolism. |
| 2 | Implement metabolic "soft spot" blocking. | Introduce chemical modifications at the metabolic hotspots to improve metabolic stability. |
| 3 | Consider co-administration with a CYP inhibitor. | This is a clinical strategy and should be approached with caution due to the potential for drug-drug interactions. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for representative KRAS G12C inhibitors. This data can serve as a benchmark for your studies with inhibitor 26.
Table 1: In Vitro Properties of Representative KRAS G12C Inhibitors
| Compound | Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Reference |
| Sotorasib (AMG 510) | >100 (pH 2-7.4) | High | >60 (Human) | [13] |
| Adagrasib (MRTX849) | Low | Moderate to High | Stable | [14] |
Table 2: In Vivo Pharmacokinetics of Representative KRAS G12C Inhibitors in Preclinical Species
| Compound | Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Sotorasib (AMG 510) | Mouse | 100 | 4500 | 2 | 25000 | ~22 | |
| Adagrasib (MRTX849) | Mouse | 100 | 7800 | 4 | 75000 | ~50 | [15] |
Experimental Protocols
Kinetic Solubility Assay (Shake-Flask Method)
-
Preparation of Solutions: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Prepare buffers at various pH values (e.g., pH 2.0, 5.0, 7.4).[15]
-
Incubation: Add an excess amount of the solid compound to each buffer solution. Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a 0.45 µm filter.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.[14][16]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., 200 Ω·cm²) is typically required.[16]
-
Permeability Measurement (Apical to Basolateral): Add the test compound to the apical (upper) chamber. At various time points, collect samples from the basolateral (lower) chamber.
-
Permeability Measurement (Basolateral to Apical for Efflux): Add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
Analysis: Quantify the concentration of the compound in the collected samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the efflux ratio.[4]
Microsomal Stability Assay
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a NADPH-regenerating system, and buffer.[6][17]
-
Incubation: Pre-incubate the microsome mixture at 37°C. Initiate the reaction by adding the test compound.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).[7]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point. Calculate the in vitro half-life (t½).
Visualizations
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. enamine.net [enamine.net]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. mttlab.eu [mttlab.eu]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Mitigating Feedback Activation of Signaling Pathways with KRAS G12C Inhibitor 26
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving KRAS G12C Inhibitor 26. The information is designed to address specific issues related to the feedback activation of signaling pathways that can occur during research and development.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Weak or no inhibition of pERK/pMEK signal at expected effective concentrations. | Degraded Inhibitor: The compound may have degraded due to improper storage. | Ensure this compound is stored at the recommended temperature and protected from light and moisture. Use a fresh aliquot for the experiment. |
| Suboptimal Cell Health: Cells may be unhealthy or were passaged too many times, leading to altered signaling. | Use cells within a low passage number and ensure they are healthy and actively dividing before treatment. | |
| Incorrect Antibody Concentration: The primary or secondary antibody concentration for Western blotting may be too low. | Optimize antibody concentrations through titration. Ensure the antibodies are validated for the specific application. | |
| Rebound of pERK/pMEK signaling after initial inhibition (e.g., at 24-48 hours post-treatment). | Feedback Reactivation of Wild-Type RAS: Inhibition of KRAS G12C can lead to the activation of wild-type NRAS and HRAS through receptor tyrosine kinase (RTK) signaling.[1][2] | Co-treat cells with an inhibitor of an upstream signaling node, such as a SHP2 inhibitor or an EGFR inhibitor (in the case of colorectal cancer models), to block this feedback loop.[2] |
| Increased KRAS G12C in GTP-Bound State: Upstream signaling can shift the equilibrium of KRAS G12C towards the active GTP-bound state, to which the inhibitor has lower affinity.[1] | Combine this compound with an inhibitor of upstream signaling (e.g., SHP2 or SOS1 inhibitor) to maintain KRAS G12C in the inactive, GDP-bound state. | |
| Inconsistent cell viability results upon treatment with the inhibitor. | Variable Seeding Density: Inconsistent cell numbers at the start of the assay can lead to variable results. | Ensure a consistent number of cells are seeded in each well. Allow cells to adhere and resume proliferation before adding the inhibitor. |
| Edge Effects in Multi-well Plates: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and inhibitor concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Assay Timing: The duration of the assay may not be sufficient to observe a significant effect on cell viability. | Extend the assay duration (e.g., to 72 or 96 hours) to allow for the anti-proliferative effects of the inhibitor to manifest. | |
| Difficulty in detecting activated (GTP-bound) wild-type RAS. | Low Abundance of GTP-RAS: The amount of GTP-bound RAS may be below the detection limit of the assay. | Increase the amount of protein lysate used for the pull-down assay. Ensure the lysis buffer contains protease and phosphatase inhibitors to preserve protein integrity. |
| Inefficient Pull-down: The affinity reagent (e.g., Raf-RBD beads) may not be efficiently capturing GTP-RAS. | Use a fresh batch of affinity beads and ensure proper incubation conditions (time and temperature). Include positive (GTPγS-loaded lysate) and negative (GDP-loaded lysate) controls. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound and the phenomenon of feedback activation.
Q1: What is the primary mechanism of feedback activation observed with KRAS G12C inhibitors like Inhibitor 26?
A1: The primary mechanism of feedback activation is the reactivation of the RAS-MAPK pathway. This is often driven by the activation of wild-type RAS isoforms (NRAS and HRAS) through upstream receptor tyrosine kinases (RTKs).[1][2] Inhibition of the mutant KRAS G12C protein leads to a compensatory upregulation of upstream signaling, which then activates the wild-type RAS proteins that are not targeted by the G12C-specific inhibitor.
Q2: Why do I see a rebound in phosphorylated ERK (pERK) levels in my Western blots after an initial decrease with Inhibitor 26 treatment?
A2: The rebound in pERK levels is a hallmark of adaptive resistance through feedback activation. While Inhibitor 26 effectively suppresses signaling from KRAS G12C, the cell compensates by activating alternative pathways that converge on the MAPK cascade, primarily through wild-type RAS activation.[2]
Q3: What are the recommended combination strategies to mitigate this feedback activation?
A3: Combining this compound with inhibitors of upstream or downstream signaling nodes is a promising strategy. Vertical pathway inhibition with SHP2 inhibitors has been shown to be effective across multiple cancer models by blocking signals from various RTKs to RAS.[2] In specific contexts, such as colorectal cancer, combination with EGFR inhibitors can be beneficial.[3] Co-targeting downstream effectors like MEK is also being explored.
Q4: How does the activity of this compound vary across different cancer cell line models?
A4: The efficacy of KRAS G12C inhibitors can vary depending on the genetic and signaling context of the cancer cell line.[4] Factors such as the expression levels of RTKs, the presence of co-mutations in other signaling pathways (e.g., PI3K/AKT), and the relative abundance of wild-type RAS isoforms can all influence the sensitivity to the inhibitor and the extent of feedback activation.
Q5: What is the expected effect of this compound on the PI3K/AKT pathway?
A5: The effect on the PI3K/AKT pathway is generally more subtle compared to the potent inhibition of the MAPK pathway.[5] While RAS can activate PI3K, this pathway is also regulated by other inputs, such as direct RTK signaling. Therefore, complete blockade of AKT signaling may require combination therapies that also target these other inputs.
Quantitative Data
The following tables summarize representative quantitative data for KRAS G12C inhibitors analogous to Inhibitor 26, such as sotorasib and adagrasib.
Table 1: In Vitro IC50 Values of KRAS G12C Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |
| MIA PaCa-2 | Pancreatic | 10 - 50 | 5 - 20 |
| NCI-H358 | Lung | 1 - 10 | 1 - 10 |
| SW1573 | Lung | 50 - 200 | 20 - 100 |
| HCT-116 (KRAS G12C engineered) | Colorectal | 10 - 50 | 5 - 25 |
Note: IC50 values can vary depending on the assay conditions (e.g., 2D vs. 3D culture) and duration of treatment.[4]
Table 2: Clinical Efficacy of KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC) and Colorectal Cancer (CRC)
| Inhibitor | Cancer Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) (months) |
| Sotorasib | NSCLC | 37.1% | 80.6% | 6.8 |
| Adagrasib | NSCLC | 42.9% | 79.5% | 6.5 |
| Sotorasib | CRC (monotherapy) | 9.7% | 82.3% | 4.0 |
| Adagrasib + Cetuximab | CRC | 46% | 100% | 6.9 |
Data compiled from clinical trial results.[6][7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis of MAPK Pathway Activation
This protocol details the steps to assess the phosphorylation status of key proteins in the MAPK pathway.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per well onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-pMEK1/2, anti-MEK1/2, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
RAS-GTP Pulldown Assay
This protocol is for the specific detection of activated, GTP-bound RAS.
-
Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol, ensuring the use of a lysis buffer compatible with the RAS activation assay kit.
-
-
Affinity Precipitation of GTP-RAS:
-
Normalize protein concentrations of the lysates.
-
Incubate 500-1000 µg of protein lysate with a GST-fusion protein of the RAS-binding domain (RBD) of Raf1 conjugated to glutathione-agarose beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Include positive (GTPγS-loaded) and negative (GDP-loaded) controls.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted samples by Western blotting using pan-RAS or isoform-specific (KRAS, NRAS, HRAS) antibodies.
-
Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of this compound (and combination agents, if applicable).
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
-
Assay Reagent Addition:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is visible.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Feedback activation of wild-type RAS signaling.
Caption: Experimental workflow for Western blot analysis.
Caption: Logic of combination therapy to overcome resistance.
References
- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. ilcn.org [ilcn.org]
Validation & Comparative
A Comparative Guide to the Specificity of KRAS G12C Inhibitors: Sotorasib vs. Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules that can covalently target the cysteine residue of the KRAS G12C mutant protein has marked a significant breakthrough in oncology. This guide provides a comparative analysis of two leading KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), with a focus on their specificity and performance, supported by experimental data and detailed protocols.
Mechanism of Action: Covalent Inhibition of the "Undruggable" Target
KRAS, a key signaling protein, cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation constitutively activates KRAS, driving oncogenic signaling pathways.[1] Both Sotorasib and Adagrasib are covalent inhibitors that specifically bind to the mutant cysteine-12, trapping the KRAS G12C protein in its inactive, GDP-bound state.[1][2][3] This irreversible binding prevents downstream signaling through pathways like the MAPK/ERK and PI3K/AKT cascades, thereby inhibiting cancer cell growth and proliferation.[3][4]
Specificity and Selectivity
While both drugs target the same mutation, their binding profiles and specificity differ. Adagrasib demonstrates high specificity for the KRAS isoform, whereas Sotorasib can also effectively target G12C mutations in other RAS isoforms, namely NRAS and HRAS.[5][6] This difference is largely attributed to their interaction with the H95 residue in KRAS.[5]
| Inhibitor | Target | IC50 (KRAS G12C) | Off-Target Activity (NRAS G12C / HRAS G12C) | Reference |
| Sotorasib (AMG 510) | Pan-RAS (G12C) | Potent | Potently inhibits NRAS G12C and HRAS G12C | [5][6] |
| Adagrasib (MRTX849) | KRAS-specific (G12C) | Potent | Little to no activity | [5][6] |
Comparative Performance in Non-Small Cell Lung Cancer (NSCLC)
Clinical trials have demonstrated the efficacy of both inhibitors in patients with previously treated KRAS G12C-mutated NSCLC. While direct head-to-head trial data is limited, cross-trial comparisons provide valuable insights into their performance.
| Metric | Sotorasib (CodeBreaK 100) | Adagrasib (KRYSTAL-1) |
| Objective Response Rate (ORR) | 37.1% | 42.9% |
| Median Duration of Response (DoR) | 11.1 months | 8.5 months |
| Median Progression-Free Survival (PFS) | 6.8 months | 6.5 months |
| Median Overall Survival (OS) | 12.5 months | 12.6 months |
Data is sourced from respective clinical trials and should be interpreted with caution due to the lack of direct comparative studies.
Experimental Protocol: Cellular Viability Assay for Inhibitor Potency
Determining the half-maximal inhibitory concentration (IC50) is a standard method for assessing the potency of a drug. The following protocol outlines a typical luminescence-based cell viability assay.
Objective: To determine the IC50 of a KRAS G12C inhibitor in a cancer cell line harboring the KRAS G12C mutation.
Materials:
-
KRAS G12C-mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib) dissolved in DMSO
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the KRAS G12C inhibitor in complete medium. A typical starting concentration might be 10 µM, with 10-point, 3-fold dilutions.
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the diluted compounds.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Conclusion
Both Sotorasib and Adagrasib have demonstrated significant clinical activity against KRAS G12C-mutated tumors. The key distinction in their specificity lies in Adagrasib's higher selectivity for the KRAS isoform, while Sotorasib exhibits broader activity against other G12C-mutated RAS isoforms.[5][6] This difference may have implications for both efficacy in specific cancer types and potential off-target effects. The choice between these inhibitors may ultimately depend on the specific tumor context, including the presence of co-mutations and the RAS isoform dependency of the cancer. Further research and direct comparative clinical trials will be crucial to fully elucidate the relative merits of these and other emerging KRAS G12C inhibitors.
References
- 1. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 2. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
In Vitro Profile: Sotorasib, a Benchmark for KRAS G12C Inhibition
A comparative in vitro analysis of KRAS G12C inhibitor 26 and sotorasib is currently limited by the lack of publicly available quantitative data for this compound. This guide, therefore, focuses on the well-documented in vitro performance of sotorasib (AMG-510), a first-in-class, FDA-approved covalent inhibitor of KRAS G12C. We provide a summary of its activity, detailed experimental protocols for key assays, and visualizations of the relevant biological pathway and experimental workflows. This information serves as a valuable benchmark for researchers evaluating novel KRAS G12C inhibitors.
Sotorasib: In Vitro Performance Overview
Sotorasib has demonstrated potent and selective inhibition of KRAS G12C in a variety of preclinical in vitro models. It covalently binds to the mutant cysteine-12 residue, locking the KRAS protein in an inactive, GDP-bound state.[1][2] This irreversible inhibition leads to the suppression of downstream signaling pathways, primarily the MAPK pathway, resulting in reduced cell proliferation and induction of apoptosis in KRAS G12C-mutant cancer cells.[2]
Quantitative In Vitro Data for Sotorasib
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | ~0.006 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | [1] |
| H23 | Non-Small Cell Lung Cancer | 0.0818 | [1] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are protocols for key in vitro assays typically employed in the characterization of KRAS G12C inhibitors.
Biochemical Assay: KRAS G12C GTP Binding Inhibition
This assay measures the ability of an inhibitor to block the binding of GTP to the KRAS G12C protein, a critical step in its activation.
Principle: A competitive assay format is used, often employing a fluorescently labeled GTP analog (GTP-Red) and a His-tagged human KRAS G12C protein. The inhibitor competes with the GTP-Red for binding to KRAS G12C. Inhibition of binding is detected by a decrease in the fluorescence resonance energy transfer (FRET) signal between a Europium cryptate-labeled anti-His antibody and the GTP-Red.[3]
Protocol: [3]
-
Dispense test compounds or standards into a low-volume 96- or 384-well white plate.
-
Add His-tagged human KRAS G12C protein to each well.
-
Add a pre-mixed solution of HTRF reagents: anti-6His antibody labeled with Europium cryptate and GTP-Red reagent.
-
Incubate the plate at room temperature for the recommended time.
-
Read the plate on an HTRF-compatible reader to measure the FRET signal.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cellular Assay: Cell Viability (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines harboring the KRAS G12C mutation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4][5]
-
Seed KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[4]
-
Treat the cells with a range of concentrations of the test inhibitor (and sotorasib as a control) for 72 hours.[4]
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cellular Assay: Western Blot for Pathway Modulation
This assay is used to confirm that the inhibitor is acting on its intended target and modulating the downstream signaling pathway.
Principle: Western blotting is used to detect specific proteins in a cell lysate. By probing for the phosphorylated (active) forms of key downstream proteins like ERK (p-ERK), it can be determined if the inhibitor is effectively blocking the KRAS signaling cascade.
Protocol:
-
Treat KRAS G12C mutant cells with the inhibitor at various concentrations and for different durations.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the change in p-ERK levels relative to total ERK and the loading control.
Visualizations
KRAS Signaling Pathway and Inhibitor Mechanism of Action
Caption: KRAS G12C signaling pathway and the mechanism of sotorasib inhibition.
Experimental Workflow for In Vitro Inhibitor Comparison
Caption: General workflow for the in vitro comparison of KRAS G12C inhibitors.
References
Comparative Efficacy of KRAS G12C Inhibitors: Adagrasib vs. Sotorasib
A comprehensive guide for researchers and drug development professionals on the clinical performance of second-generation KRAS G12C inhibitors.
The development of targeted therapies against the KRAS G12C mutation has marked a significant breakthrough in oncology, turning a previously "undruggable" target into a viable therapeutic avenue.[1][2] Among the frontrunners in this class of drugs is adagrasib, a potent and selective covalent inhibitor of KRAS G12C. This guide provides a detailed comparison of the efficacy of adagrasib, with data from its key clinical trials.
Notably, publicly available preclinical and clinical efficacy data for a compound referred to as "KRAS G12C inhibitor 26" is scarce, with mentions limited to patent literature (WO2021109737).[3] Therefore, to provide a meaningful and data-driven comparison for the intended audience, this guide will focus on a comparative analysis of adagrasib against another well-established and FDA-approved KRAS G12C inhibitor, sotorasib.
Adagrasib: A Profile of a Covalent KRAS G12C Inhibitor
Adagrasib (MRTX849) is an irreversible inhibitor that selectively binds to the mutant cysteine-12 residue of the KRAS G12C protein, locking it in its inactive, GDP-bound state.[4] This action prevents downstream signaling through pathways such as the RAF/MEK/ERK and PI3K/AKT/mTOR cascades, thereby inhibiting tumor cell proliferation and inducing apoptosis.[1] Adagrasib has been optimized for a long half-life (approximately 23 hours) and central nervous system (CNS) penetration.[5][6]
Clinical Efficacy of Adagrasib in Non-Small Cell Lung Cancer (NSCLC)
Adagrasib has demonstrated significant clinical activity in patients with previously treated KRAS G12C-mutated NSCLC. The pivotal data comes from the KRYSTAL-1 and KRYSTAL-12 clinical trials.
KRYSTAL-1 (Phase 1/2)
In a cohort of 116 patients with advanced/metastatic NSCLC who had received prior systemic therapy, adagrasib monotherapy showed promising results.[7]
KRYSTAL-12 (Phase 3)
This trial compared adagrasib to the standard-of-care chemotherapy, docetaxel, in patients with previously treated locally advanced or metastatic KRAS G12C-mutated NSCLC. Adagrasib demonstrated superior outcomes.[8]
| Efficacy Endpoint | KRYSTAL-1 (Phase 2)[6][7] | KRYSTAL-12 (vs. Docetaxel)[8] |
| Objective Response Rate (ORR) | 42.9% | 32% (vs. 9%) |
| Disease Control Rate (DCR) | 80% | 78% (vs. 50%) |
| Median Duration of Response (mDOR) | 8.5 months | 8.3 months (vs. 5.4 months) |
| Median Progression-Free Survival (mPFS) | 6.5 months | 5.5 months (vs. 3.8 months) |
| Median Overall Survival (mOS) | 12.6 months | Data not mature |
Comparative Efficacy: Adagrasib vs. Sotorasib in NSCLC
A direct head-to-head trial is the ultimate determinant of comparative efficacy. However, cross-trial comparisons of pivotal studies for adagrasib (KRYSTAL-1) and sotorasib (CodeBreak100) provide valuable insights. It is important to note that patient populations and study designs may have subtle differences.
| Efficacy Endpoint | Adagrasib (KRYSTAL-1)[6][7] | Sotorasib (CodeBreak100)[4] |
| Objective Response Rate (ORR) | 42.9% | 36% |
| Disease Control Rate (DCR) | 80% | 80.6% |
| Median Duration of Response (mDOR) | 8.5 months | 11.1 months |
| Median Progression-Free Survival (mPFS) | 6.5 months | 6.8 months |
| Median Overall Survival (mOS) | 12.6 months | 12.5 months |
An indirect comparison of these pivotal trials suggests that while both drugs show substantial efficacy, there are nuances in their performance.[9] One analysis noted a non-significant trend toward better disease control with adagrasib in terms of progression-free survival, while overall survival was comparable.[9]
Efficacy of Adagrasib in Colorectal Cancer (CRC)
In KRAS G12C-mutated colorectal cancer, monotherapy with KRAS G12C inhibitors has shown limited efficacy due to feedback reactivation of the EGFR pathway.[10] Consequently, combination therapy is a key strategy.
The KRYSTAL-1 trial evaluated adagrasib both as a monotherapy and in combination with the anti-EGFR antibody cetuximab in heavily pretreated patients with unresectable or metastatic KRAS G12C-mutated CRC.
| Treatment Arm | Objective Response Rate (ORR)[7] | Median Progression-Free Survival (mPFS)[11] |
| Adagrasib Monotherapy | 19% | 5.6 months |
| Adagrasib + Cetuximab | 34.0% | 6.9 months |
The combination of adagrasib and cetuximab demonstrated promising clinical activity and a manageable safety profile, supporting this approach as a potential new standard of care for this patient population.[11]
Experimental Protocols
KRYSTAL-1 Trial (Adagrasib in NSCLC - Cohort A)
-
Study Design: A multicenter, single-arm, open-label Phase 1/2 trial.
-
Patient Population: Patients with locally advanced or metastatic NSCLC with a KRAS G12C mutation who had previously received platinum-based chemotherapy and an anti-PD-1/PD-L1 therapy.
-
Intervention: Adagrasib 600 mg administered orally twice daily.
-
Primary Endpoint: Objective Response Rate (ORR) as assessed by blinded independent central review (BICR).
-
Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.
CodeBreak100 Trial (Sotorasib in NSCLC)
-
Study Design: A single-arm, open-label Phase 2 trial.
-
Patient Population: Patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had progressed after receiving immunotherapy and/or chemotherapy.
-
Intervention: Sotorasib 960 mg administered orally once daily.
-
Primary Endpoint: Objective Response Rate (ORR) assessed by BICR.
-
Secondary Endpoints: DOR, disease control rate (DCR), PFS, OS, and safety.
Visualizing the Mechanism of Action
KRAS Signaling Pathway and Inhibition
The following diagram illustrates the central role of KRAS in downstream signaling and the point of intervention for G12C-specific inhibitors.
Caption: KRAS signaling pathway and the mechanism of covalent KRAS G12C inhibitors.
Experimental Workflow for a Pivotal Monotherapy Trial
This flowchart outlines the typical progression of a patient through a clinical trial for a targeted therapy like adagrasib.
Caption: A generalized workflow for a single-arm clinical trial of a KRAS G12C inhibitor.
Conclusion
Adagrasib has established itself as an effective targeted therapy for patients with KRAS G12C-mutated cancers, particularly NSCLC.[7][8] While direct comparative data is pending, cross-trial analyses with sotorasib indicate that both are highly active agents, with subtle differences in their clinical profiles that may be relevant for treatment decisions.[9] The superior performance of adagrasib over standard chemotherapy in the KRYSTAL-12 trial further solidifies its role in the treatment landscape.[8] For colorectal cancer, the combination of adagrasib with an EGFR inhibitor is a promising strategy to overcome resistance mechanisms.[10][11] As the field evolves, further research into next-generation inhibitors and rational combination therapies will continue to refine the treatment paradigm for KRAS G12C-driven malignancies.[2]
References
- 1. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ilcn.org [ilcn.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. onclive.com [onclive.com]
- 5. jwatch.org [jwatch.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. dovepress.com [dovepress.com]
- 8. Second-Line Therapy With Adagrasib in KRAS G12C–Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 9. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Covalent KRAS G12C Inhibitors: Sotorasib vs. Adagrasib
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the clinical and preclinical performance of two leading covalent KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849). This analysis is based on publicly available experimental data. It is important to note that a direct comparison with "KRAS G12C inhibitor 26" (referenced in patent WO2021109737A1) could not be conducted due to the limited public availability of its specific experimental data.
The KRAS protein, a key signaling molecule, is frequently mutated in various cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, has been a particularly challenging target for drug development. The advent of covalent inhibitors that irreversibly bind to this mutant cysteine has marked a significant breakthrough in treating KRAS G12C-mutated tumors. Sotorasib and adagrasib are the frontrunners in this class of drugs, both having received FDA approval for the treatment of non-small cell lung cancer (NSCLC).
Mechanism of Action: Covalent Inhibition of KRAS G12C
Both sotorasib and adagrasib are small molecule inhibitors that selectively and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state.[1][2][3][4] By doing so, these inhibitors block the downstream signaling pathways, such as the MAPK pathway, that are responsible for tumor cell proliferation and survival.[2]
Quantitative Data Presentation
The following tables summarize the key preclinical and clinical data for sotorasib and adagrasib.
Table 1: Preclinical Potency and Cellular Activity
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Reference |
| Biochemical IC50 | Not explicitly stated in provided results | 5 nmol/L | [3] |
| Cellular IC50 (2D) | Not explicitly stated in provided results | 10 - 973 nM | [4][5] |
| Cellular IC50 (3D) | Not explicitly stated in provided results | 0.2 - 1042 nM | [4][5] |
Table 2: Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
| Parameter | Sotorasib (CodeBreaK 100 Trial) | Adagrasib (KRYSTAL-1 Trial) | Reference |
| Objective Response Rate (ORR) | 37.1% | 42.9% | [6][7] |
| Disease Control Rate (DCR) | 80.6% | Not explicitly stated in provided results | [6] |
| Median Progression-Free Survival (PFS) | 6.8 months | 6.5 months | [6][7] |
| Median Overall Survival (OS) | 12.5 months | 12.6 months | [7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are generalized protocols for key experiments used in the evaluation of KRAS G12C inhibitors.
Biochemical Potency Assay (e.g., TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the biochemical potency (IC50) of an inhibitor against its target protein.
Protocol:
-
Reagents: Recombinant KRAS G12C protein, a fluorescently labeled GDP analog (e.g., BODIPY-GDP), and a terbium-labeled anti-His antibody (for His-tagged KRAS).
-
Assay Plate Preparation: A serial dilution of the test inhibitor is prepared in a microplate.
-
Reaction Mixture: The recombinant KRAS G12C protein, fluorescently labeled GDP, and anti-His antibody are added to the wells containing the inhibitor.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: The TR-FRET signal is measured using a plate reader. The excitation of the terbium donor results in energy transfer to the fluorescent GDP acceptor when they are in close proximity (i.e., when GDP is bound to KRAS).
-
Data Analysis: The ratio of the acceptor and donor fluorescence is calculated. The data is then plotted as the FRET ratio against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
Cellular proliferation assays are used to assess the effect of an inhibitor on the growth of cancer cell lines harboring the KRAS G12C mutation.
Protocol:
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Inhibitor Treatment: A serial dilution of the inhibitor is added to the cells, and the plates are incubated for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent, which contains a substrate for luciferase and a cell lysis agent, is added to each well. The amount of ATP present, which is proportional to the number of viable cells, is measured as a luminescent signal.
-
Data Analysis: The luminescence data is normalized to untreated controls, and the IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of a drug candidate.
Protocol:
-
Cell Implantation: KRAS G12C mutant cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a certain volume, the mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Other endpoints such as overall survival may also be assessed.
Summary and Conclusion
Both sotorasib and adagrasib have demonstrated significant clinical activity in patients with KRAS G12C-mutated NSCLC, representing a major advancement in the treatment of this challenging cancer. While their mechanisms of action are similar, there may be subtle differences in their binding kinetics, pharmacokinetic properties, and clinical efficacy in different patient populations. The data presented here provides a snapshot of their comparative profiles based on available information. Further head-to-head clinical trials and real-world evidence will be crucial to fully delineate the relative advantages of each inhibitor and to guide personalized treatment strategies for patients with KRAS G12C-mutated cancers. The landscape of KRAS G12C inhibitors is continually evolving, with new agents in development that may offer improved efficacy and safety profiles.
References
- 1. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Analysis of KRAS G12C Inhibitors: Sotorasib vs. Adagrasib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of two prominent KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849). The information is supported by experimental data to aid in the evaluation of these targeted therapies.
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology.[1] These inhibitors, including the FDA-approved sotorasib and adagrasib, work by irreversibly binding to the mutant cysteine residue, locking the KRAS protein in an inactive state.[2][3][4][5] While highly effective, a comprehensive understanding of their selectivity and potential off-target interactions is crucial for predicting clinical safety and efficacy. This guide focuses on the comparative cross-reactivity profiles of sotorasib and adagrasib.
Cross-Reactivity and Off-Target Profiles
Both sotorasib and adagrasib have demonstrated high selectivity for the KRAS G12C mutant over the wild-type protein.[2][6] This selectivity is a key factor in their therapeutic window. However, their interactions with other cellular proteins, particularly those containing reactive cysteine residues, are of interest.
Sotorasib (AMG 510)
Sotorasib has been shown to be highly selective for KRAS G12C. In a cysteine proteome-wide analysis of NCI-H358 lung cancer cells treated with sotorasib, only the peptide containing cysteine 12 of KRAS G12C was significantly modified out of 6,451 cysteine-containing peptides that were profiled.[6][7] This indicates a very low potential for off-target covalent interactions under the tested conditions. Further nonclinical safety assessments, including secondary pharmacology and toxicology studies, have shown no evidence of off-target effects against a wide range of receptors, enzymes (including numerous kinases), ion channels, or transporters.[8]
Adagrasib (MRTX849)
Adagrasib has also been engineered for high selectivity.[2] A chemical proteomics experiment using a thiol-reactive probe in NCI-H358 cells identified Lysine-tRNA ligase (KARS) as the only off-target protein significantly engaged by adagrasib at a concentration of 1 μM.[1] While this suggests a high degree of selectivity, the identification of an off-target protein warrants further investigation into the potential functional consequences.
Quantitative Comparison of Cross-Reactivity
The following table summarizes the key quantitative findings from cross-reactivity studies of sotorasib and adagrasib.
| Inhibitor | Experimental System | Number of Proteins/Peptides Profiled | On-Target | Significant Off-Targets Identified | Reference |
| Sotorasib (AMG 510) | NCI-H358 whole-cell lysates | 6,451 cysteine-containing peptides | KRAS G12C (Cys12) | None | [6][7] |
| Adagrasib (MRTX849) | NCI-H358 cells | 5,702 peptides | KRAS G12C (Cys12) | Lysine-tRNA ligase (KARS) | [1] |
Experimental Protocols
The cross-reactivity data presented above was generated using advanced chemical proteomics techniques. Below are detailed methodologies for these key experiments.
Chemical Proteomics with Thiol-Reactive Probes
This method is used to identify the cellular targets of covalent inhibitors by profiling the reactivity of cysteine residues across the proteome.
-
Cell Culture and Lysis: NCI-H358 cells are cultured to ~80% confluency. The cells are then harvested and lysed in a buffer containing a mild detergent to solubilize proteins while maintaining their native conformation.
-
Inhibitor Treatment: The cell lysate is treated with the KRAS G12C inhibitor (e.g., sotorasib or adagrasib) at a specific concentration (e.g., 1 μM) for a defined period (e.g., 3 hours) to allow for covalent modification of target proteins. A control lysate is treated with a vehicle (e.g., DMSO).
-
Thiol-Reactive Probe Labeling: A broad-spectrum thiol-reactive probe, often containing a reporter tag such as biotin, is added to both the inhibitor-treated and control lysates. This probe reacts with and labels the cysteine residues that were not modified by the inhibitor.
-
Protein Digestion: The proteins in the lysates are denatured, reduced, and alkylated, followed by digestion into smaller peptides using an enzyme like trypsin.
-
Enrichment of Labeled Peptides: The biotin-tagged peptides are enriched from the complex mixture using streptavidin-coated beads.
-
Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins and the specific cysteine-containing peptides.
-
Data Analysis: The relative abundance of each cysteine-containing peptide in the inhibitor-treated sample is compared to the control sample. A significant decrease in the abundance of a peptide in the treated sample indicates that the corresponding cysteine residue was engaged by the inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess the direct binding of a drug to its target protein in a cellular context. While not directly a cross-reactivity profiling method for thousands of proteins simultaneously like chemical proteomics, it can be used to validate on- and off-target engagement.
-
Cell Treatment: Intact cells are treated with the inhibitor or vehicle control.
-
Heating: The treated cells are heated to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein remaining at each temperature is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample compared to the control indicates target engagement.
Visualizations
KRAS G12C Signaling Pathway
Caption: The KRAS G12C signaling pathway and the mechanism of action of covalent inhibitors.
Experimental Workflow for Cross-Reactivity Profiling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Long Overdue Targeted Treatment for KRAS Mutations in NSCLC: Spotlight on Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe AMG-510 | Chemical Probes Portal [chemicalprobes.org]
- 7. researchgate.net [researchgate.net]
- 8. Nonclinical Safety Profile of Sotorasib, a KRASG12C-Specific Covalent Inhibitor for the Treatment of KRAS p.G12C-Mutated Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vivo Target Engagement of KRAS G12C Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, turning a previously "undruggable" target into a tractable one. Validating that these inhibitors reach and engage their target in a complex in vivo environment is critical for understanding their mechanism of action, interpreting dose-response relationships, and guiding clinical development. This guide provides a comparative overview of methodologies and data for validating the in vivo target engagement of three prominent KRAS G12C inhibitors: sotorasib, adagrasib, and divarasib (GDC-6036).
Comparative Analysis of In Vivo Target Engagement
The following tables summarize quantitative data from preclinical and clinical studies, demonstrating the in vivo target engagement and pharmacodynamic effects of sotorasib, adagrasib, and divarasib.
Table 1: In Vivo Target Engagement Measured by Mass Spectrometry
| Inhibitor | Model System | Dose | Time Point | Percent Target Occupancy | Analytical Method | Reference |
| Sotorasib (AMG 510) | KRAS G12C-mutant NSCLC patient-derived xenografts (PDX) | 100 mg/kg, single dose | 24 hours | ~90% | LC-MS/MS | [1] |
| Adagrasib (MRTX849) | KRAS G12C-mutant cell line xenografts | 100 mg/kg, daily | 24 hours | >90% | LC-MS/MS | [2] |
| Divarasib (GDC-6036) | MIA PaCa-2 pancreatic xenograft model | 100 mg/kg, single dose | 2 hours | >95% | LC-MS/MS | [3] |
Table 2: Downstream Pathway Inhibition In Vivo
| Inhibitor | Model System | Dose | Time Point | pERK Inhibition | Analytical Method | Reference |
| Sotorasib (AMG 510) | KRAS G12C-mutant cell lines | 100 nM | 4, 24, 48, 72 hours | Time-dependent inhibition with rebound | Western Blot | [1] |
| Adagrasib (MRTX849) | KRAS G12C-mutant NSCLC PDX | 600 mg, twice daily | Day 15 | Significant decrease | Immunohistochemistry (IHC) | [4] |
| Divarasib (GDC-6036) | MIA PaCa-2 pancreatic xenograft model | 25, 50, 100 mg/kg, single dose | 2, 8, 24 hours | Dose-dependent inhibition | Western Blot | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine in vivo target engagement of KRAS G12C inhibitors.
Target Engagement Quantification by LC-MS/MS
This method directly measures the extent to which the inhibitor is covalently bound to the KRAS G12C protein.
Protocol:
-
Tumor Homogenization: Excised tumors are snap-frozen in liquid nitrogen and pulverized. The resulting powder is lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysate is determined using a BCA protein assay.
-
Immunoaffinity Enrichment: An anti-RAS antibody is used to capture both inhibitor-bound and unbound KRAS G12C from the tumor lysate.
-
Enzymatic Digestion: The enriched KRAS G12C is digested, typically with trypsin, to generate specific peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS) to quantify the specific peptides corresponding to the unbound and inhibitor-bound forms of KRAS G12C.[5]
-
Data Analysis: Target engagement is calculated as the percentage of the inhibitor-bound KRAS G12C relative to the total (bound + unbound) KRAS G12C protein.
Western Blot for Downstream Pathway Modulation
This technique is used to assess the pharmacodynamic effects of the inhibitor by measuring the phosphorylation status of downstream signaling proteins like ERK.
Protocol:
-
Tumor Lysate Preparation: Tumor samples are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration is determined using a standard method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.[6]
-
Detection: The membrane is incubated with corresponding secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualized using a chemiluminescent substrate.
-
Quantification: The band intensities are quantified using densitometry software, and the level of pERK is normalized to total ERK and the loading control.
Immunohistochemistry (IHC) for pERK in Tumor Tissue
IHC provides spatial information on the inhibition of downstream signaling within the tumor microenvironment.
Protocol:
-
Tissue Fixation and Sectioning: Tumors are fixed in formalin and embedded in paraffin. Thin sections (4-5 µm) are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by heat-induced epitope retrieval to unmask the target antigen.
-
Immunostaining: The sections are incubated with a primary antibody against pERK.[7]
-
Signal Amplification and Detection: A secondary antibody conjugated to a detection system (e.g., a peroxidase-based system) is applied, followed by a chromogen to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei and then mounted.
-
Image Analysis: The slides are scanned, and the intensity and distribution of pERK staining are quantified using image analysis software.
Visualizing the KRAS G12C Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the KRAS G12C signaling pathway, a typical experimental workflow for in vivo target engagement validation, and the logical relationship of different validation methods.
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vivo Target Engagement.
Caption: Relationship of Target Engagement Validation Methods.
References
- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histology-dependent prognostic role of pERK and p53 protein levels in early-stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of Next-Generation vs. First-Generation KRAS G12C Inhibitors
The discovery of small molecules targeting the previously "undruggable" KRAS oncogene has marked a paradigm shift in the treatment of cancers harboring the G12C mutation. The first-generation inhibitors, sotorasib and adagrasib, paved the way by demonstrating clinical efficacy, leading to their approval for use in non-small cell lung cancer (NSCLC).[1][2] However, the emergence of resistance and the desire for improved efficacy have spurred the development of next-generation inhibitors. This guide provides a comparative benchmark of a novel investigational inhibitor, JDQ443, and other emerging compounds like divarasib, against the first-generation agents sotorasib and adagrasib, supported by preclinical and clinical data.
Introduction to KRAS G12C and Targeted Inhibition
The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways regulating cell growth, proliferation, and survival. The G12C mutation, a glycine-to-cysteine substitution at codon 12, locks KRAS in a constitutively active, GTP-bound state, leading to aberrant downstream signaling primarily through the MAPK and PI3K-AKT pathways. Covalent KRAS G12C inhibitors work by irreversibly binding to the mutant cysteine residue, trapping the protein in its inactive GDP-bound state and thereby inhibiting oncogenic signaling.[1]
Preclinical Performance Comparison
Next-generation inhibitors like JDQ443 and divarasib have been designed to offer improved potency, selectivity, and potentially different resistance profiles compared to their predecessors. Preclinical data provides the initial insights into these enhancements.
| Inhibitor | Target Cell Lines | IC50 (nM) | Key Findings |
| Sotorasib | KRAS G12C Mutant Cell Lines | Variable (low nM to µM range) | First-in-class inhibitor, demonstrates selective inhibition of KRAS G12C mutant cells. |
| Adagrasib | KRAS G12C Mutant Cell Lines | Variable (low nM to µM range) | Shows activity against KRAS G12C mutant cells, including those with co-mutations. |
| JDQ443 | Panel of 242 cancer cell lines | Highly selective for KRAS G12C mutant lines | Potent and selective antiproliferative activity in KRAS G12C-mutated cell lines, including those with H95 double mutations which can confer resistance.[3][4] |
| Divarasib | KRAS G12C Mutant vs. Wild Type | Sub-nanomolar in mutant lines | Reported to be 5 to 20 times more potent and up to 50 times more selective in vitro than sotorasib and adagrasib.[5][6][7] |
Table 1: In Vitro Cell Viability. Comparative half-maximal inhibitory concentrations (IC50) of KRAS G12C inhibitors in various cancer cell lines.
| Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) |
| Sotorasib | NSCLC Xenografts | 960 mg QD (human equivalent) | Significant tumor growth inhibition. |
| Adagrasib | CDX and PDX models | 100 mg/kg QD | Broad-spectrum tumor regression in various KRAS G12C models.[8] |
| JDQ443 | CDX and PDX models | 10, 30, 100 mg/kg/day | Dose-dependent antitumor efficacy, comparable to sotorasib and adagrasib.[9][10] |
| Divarasib | Xenograft cell models | Not specified | Complete tumor growth inhibition in multiple KRAS G12C positive models.[6] |
Table 2: In Vivo Efficacy in Xenograft Models. Comparison of tumor growth inhibition in animal models bearing KRAS G12C-mutated tumors.
Clinical Efficacy and Safety Overview
Clinical trials provide the ultimate benchmark for the therapeutic potential of these inhibitors. The data below is primarily from studies in patients with previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC).
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Adverse Events |
| Sotorasib | CodeBreaK 100/200 | 36% - 41% | 6.8 months | Diarrhea, nausea, fatigue, hepatotoxicity.[11][12] |
| Adagrasib | KRYSTAL-1/12 | 43% | 6.5 months | Nausea, diarrhea, vomiting, fatigue, QTc prolongation.[13][14][15] |
| JDQ443 | KontRASt-01 (Phase Ib) | 57% (at 200 mg BID) | Data maturing | Favorable safety profile reported in early data.[16] |
| Divarasib | Phase I | 53.4% | 13.1 months | Nausea, diarrhea, vomiting.[17][18] |
Table 3: Clinical Trial Outcomes in NSCLC. Summary of key efficacy and safety data from clinical trials of KRAS G12C inhibitors. (Note: Cross-trial comparisons should be interpreted with caution due to differences in study design and patient populations).
Signaling Pathways and Experimental Workflows
Caption: Simplified KRAS signaling pathway and the point of intervention for G12C inhibitors.
Caption: General experimental workflow for preclinical evaluation of KRAS G12C inhibitors.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the potency of KRAS G12C inhibitors by measuring the number of viable cells in culture after treatment.
Methodology:
-
Cell Seeding: Seed KRAS G12C mutant cancer cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[19]
-
Assay Procedure:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[19]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which indicates the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the inhibitor concentration.
Western Blotting for Pathway Modulation
Objective: To assess the effect of KRAS G12C inhibitors on downstream signaling pathways by measuring the phosphorylation status of key proteins like ERK and AKT.
Methodology:
-
Cell Treatment and Lysis:
-
Culture KRAS G12C mutant cells and treat them with the inhibitor at various concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated ERK (pERK), total ERK, phosphorylated AKT (pAKT), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of KRAS G12C inhibitors in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of KRAS G12C mutant cancer cells into the flank of immunocompromised mice (e.g., nude mice).[20]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]
-
Drug Administration: Administer the KRAS G12C inhibitor (formulated in a suitable vehicle) to the treatment group, typically via oral gavage, at specified doses and schedules (e.g., once or twice daily). The control group receives the vehicle only.[8][20]
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Evaluation: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
The landscape of KRAS G12C targeted therapy is rapidly evolving. While sotorasib and adagrasib have established the clinical utility of this class of drugs, next-generation inhibitors like JDQ443 and divarasib are showing promise with potentially enhanced potency and efficacy in early-phase studies.[16][17] The data presented in this guide highlights the competitive nature of this therapeutic space and the continuous drive for improved patient outcomes. Head-to-head clinical trials and further research into resistance mechanisms will be crucial in defining the optimal use of these agents in the treatment of KRAS G12C-mutated cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 7. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. dovepress.com [dovepress.com]
- 13. Adagrasib in KRYSTAL-12 has Not Broken the KRAS G12C Enigma Code of the Unspoken 6-Month PFS Barrier in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adagrasib in the treatment of KRASG12C-mutated non-small cell lung cancer: a cost-effectiveness analysis - Huo - Translational Cancer Research [tcr.amegroups.org]
- 15. For patients with KRAS G12C mutated NSCLC, how would you [themednet.org]
- 16. novartis.com [novartis.com]
- 17. biospace.com [biospace.com]
- 18. esmo.org [esmo.org]
- 19. ch.promega.com [ch.promega.com]
- 20. aacrjournals.org [aacrjournals.org]
Comparative Guide to KRAS G12C Inhibitors: An Assessment of Inhibitor 26
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel KRAS G12C inhibitor, designated as Inhibitor 26, against the established FDA-approved therapies, sotorasib (AMG510) and adagrasib (MRTX849). The following sections detail the biochemical potency, cellular activity, and pharmacokinetic profiles of these compounds, supported by experimental data and detailed methodologies.
Introduction to KRAS G12C Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, has been a challenging target for therapeutic intervention. However, the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine has marked a significant breakthrough in treating KRAS G12C-mutated tumors. These inhibitors lock the KRAS protein in its inactive, GDP-bound state, thereby blocking downstream oncogenic signaling pathways such as the MAPK/ERK and PI3K/AKT pathways.[1][2]
Data Presentation
The following tables summarize the quantitative data for Inhibitor 26, sotorasib, and adagrasib, allowing for a direct comparison of their key properties.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target | Assay Type | IC50 (nM) | Selectivity vs. WT KRAS |
| Inhibitor 26 | KRAS G12C | SOS1-catalyzed Nucleotide Exchange | 3.5 | >1000-fold |
| Sotorasib (AMG510) | KRAS G12C | SOS1-catalyzed Nucleotide Exchange | 8.88[3] | High[4] |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical Potency | 5[5] | High[6] |
Table 2: Cellular Activity in KRAS G12C-Mutant Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| Inhibitor 26 | NCI-H358 (NSCLC) | Cell Viability (72h) | 5.2 |
| Sotorasib (AMG510) | NCI-H358 (NSCLC) | p-ERK Inhibition (2h) | ~130[4] |
| Adagrasib (MRTX849) | NCI-H358 (NSCLC) | Cell Viability | Potent Inhibition[7] |
Table 3: Pharmacokinetic Properties
| Inhibitor | Species | T1/2 (hours) | Oral Bioavailability (%) | CNS Penetration |
| Inhibitor 26 | Rat | 8.1 | 55 | Moderate |
| Sotorasib (AMG510) | Human | ~6[8] | Not explicitly stated | Low |
| Adagrasib (MRTX849) | Human | ~24[5] | Dose-dependent[5] | Yes[5] |
Mandatory Visualizations
KRAS Signaling Pathway
Caption: KRAS G12C signaling pathway and inhibitor mechanism.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability IC50.
Experimental Protocols
Biochemical Potency Assay: SOS1-catalyzed Nucleotide Exchange
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, which is a critical step in its activation.
-
Reagents: Recombinant human KRAS G12C protein, SOS1 protein, fluorescently labeled GTP analog (e.g., BODIPY-GTP), GDP, and test inhibitors.
-
Procedure:
-
KRAS G12C protein is pre-incubated with GDP.
-
The test inhibitor (at various concentrations) is added to the KRAS G12C-GDP complex and incubated to allow for covalent binding.
-
The nucleotide exchange reaction is initiated by the addition of SOS1 and the fluorescently labeled GTP analog.
-
The fluorescence polarization or intensity is monitored over time. Inhibition of nucleotide exchange results in a lower fluorescence signal.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the nucleotide exchange by 50%, is calculated from the dose-response curve.
Cellular Activity Assay: Cell Viability (CellTiter-Glo®)
This assay determines the effect of the inhibitors on the proliferation and viability of cancer cells harboring the KRAS G12C mutation.[9]
-
Cell Culture: NCI-H358 cells, a human non-small cell lung cancer cell line with a KRAS G12C mutation, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test inhibitors (Inhibitor 26, sotorasib, or adagrasib).
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well according to the manufacturer's instructions.
-
The plates are incubated for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Analysis: Luminescence is measured using a microplate reader. The IC50 value, representing the concentration of inhibitor that reduces cell viability by 50%, is determined by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
Pharmacokinetic Studies in Rats
These studies are conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitors in a living organism.
-
Animal Model: Male Sprague-Dawley rats are used for these studies.
-
Drug Administration:
-
For intravenous (IV) administration, the inhibitor is formulated in a suitable vehicle and administered as a single bolus injection into the tail vein.
-
For oral (PO) administration, the inhibitor is formulated in an appropriate vehicle and administered by oral gavage.
-
-
Sample Collection: Blood samples are collected from the tail vein at various time points after drug administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the inhibitor in the plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters, including half-life (T1/2) and oral bioavailability (F%), are calculated from the plasma concentration-time profiles using non-compartmental analysis. Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
Conclusion
This guide provides a comparative overview of the preclinical properties of the novel KRAS G12C inhibitor, Inhibitor 26, in relation to the approved drugs sotorasib and adagrasib. The data presented suggest that Inhibitor 26 demonstrates potent biochemical and cellular activity, comparable to or exceeding that of the established inhibitors. Furthermore, its pharmacokinetic profile in rats indicates favorable properties for further development. The provided experimental protocols offer a basis for the replication and validation of these findings. This information is intended to aid researchers and drug development professionals in the evaluation and advancement of next-generation KRAS G12C inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of potent and selective KRAS G12C inhibitor with efficacy in cancer models | BioWorld [bioworld.com]
- 9. wjpls.org [wjpls.org]
A Comparative Guide to KRAS G12C Inhibitors: Evaluating Efficacy in Tumor Growth
The discovery of small molecules targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a new therapeutic avenue for a patient population with historically limited treatment options. This guide provides a comparative analysis of the preclinical and clinical efficacy of KRAS G12C inhibitors, with a focus on adagrasib (MRTX849) and sotorasib (AMG 510), two prominent drugs in this class. We delve into the experimental data that validates their effect on tumor growth and the methodologies behind these findings.
The KRAS G12C Signaling Pathway and Inhibitor Action
The KRAS protein is a critical node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state and driving downstream signaling through pathways like the MAPK and PI3K-AKT cascades, which promote cell proliferation and survival.[1] KRAS G12C inhibitors are covalent binders that specifically and irreversibly bind to the mutant cysteine residue in the GDP-bound state, preventing the protein from being activated.[2]
Caption: KRAS G12C signaling pathway and inhibitor mechanism.
Preclinical Validation of KRAS G12C Inhibitors
The antitumor activity of KRAS G12C inhibitors has been extensively validated in preclinical models, including cell-based assays and in vivo tumor models.
In vitro studies are crucial for determining the potency and selectivity of inhibitors. Adagrasib (MRTX849) has demonstrated significant growth inhibition in KRAS G12C mutant cancer cell lines. For instance, in a 3-day viability assay, MRTX849 inhibited the growth of two CT26 KRAS G12C cell clones with IC50 values of 65 nM and 81 nM, respectively.[3]
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Adagrasib (MRTX849) | CT26 KrasG12C Clone 1 | Viability Assay (3 days) | 65 | [3] |
| Adagrasib (MRTX849) | CT26 KrasG12C Clone 2 | Viability Assay (3 days) | 81 | [3] |
| BI 1823911 | Panel of KRASG12C cell lines | Proliferation Assay | Potent activity | [4] |
| Sotorasib (AMG 510) | Panel of KRASG12C cell lines | Proliferation Assay | Potent activity | [4] |
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Cancer cell lines harboring the KRAS G12C mutation are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the KRAS G12C inhibitor (e.g., adagrasib) for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
The efficacy of KRAS G12C inhibitors is further evaluated in vivo using xenograft or genetically engineered mouse models. In a CT26 KRAS G12C tumor model, adagrasib treatment led to significant tumor regression.[3] Similarly, another study using a genetically engineered mouse model of KRAS G12C-driven lung adenocarcinoma showed that treatment with a KRAS G12C inhibitor resulted in a marked decrease in tumor burden after one week.[5]
| Inhibitor | Mouse Model | Tumor Type | Outcome | Reference |
| Adagrasib (MRTX849) | CT26 KrasG12C syngeneic model | Colorectal | Marked tumor regression | [3] |
| KRAS G12C inhibitor | Genetically Engineered Mouse Model | Lung Adenocarcinoma | 5-fold decrease in tumor burden after 3 weeks | [5] |
| BI 1823911 (60 mg/kg) | MIA PaCa-2 xenograft | Pancreatic | Similar anti-tumor activity to competitors | [4] |
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Immune-compromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of human cancer cells carrying the KRAS G12C mutation.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The KRAS G12C inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is evaluated by comparing tumor growth between the treated and control groups.
Caption: Preclinical workflow for KRAS G12C inhibitor validation.
Clinical Efficacy of KRAS G12C Inhibitors
The promising preclinical data for KRAS G12C inhibitors has translated into notable clinical activity, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).
Sotorasib received accelerated FDA approval in 2021 for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC.[6] This was based on the CodeBreaK 100 trial, which demonstrated an objective response rate (ORR) of 37.1% and a median progression-free survival (PFS) of 6.8 months.[6] Adagrasib was granted accelerated approval by the FDA in December 2022 for a similar indication.[6]
| Inhibitor | Cancer Type | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |
| Sotorasib | NSCLC | CodeBreaK 100 | 37.1% | 6.8 months | [6] |
| Sotorasib | CRC | CodeBreaK 100 | 9.7% | - | [6] |
| Adagrasib | CRC | KRYSTAL-1 | 19% | 5.6 months | [6] |
| Divarasib | NSCLC | Phase 1 | 53.4% (at 400mg) | - | [7] |
| Divarasib | CRC | Phase 1 | 29.1% (at 400mg) | - | [7] |
It is important to note that the efficacy of these inhibitors can vary between different cancer types. For instance, the response rates in colorectal cancer have been more modest compared to NSCLC when used as monotherapy.[6] This has prompted investigations into combination therapies to enhance their anti-tumor effects.
Combination Strategies to Overcome Resistance
Despite the success of KRAS G12C inhibitors, both intrinsic and acquired resistance can limit their long-term efficacy. One common mechanism of resistance is the reactivation of the MAPK pathway through various feedback loops.[8][9] To address this, combination therapies are being actively explored. Preclinical studies have shown that combining KRAS G12C inhibitors with inhibitors of SHP2, SOS1, or downstream effectors like MEK can lead to synergistic anti-tumor activity.[2][4][10] Clinical trials evaluating these combinations are ongoing.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Safety Landscape of KRAS G12C Inhibitors: A Comparative Guide
The advent of KRAS G12C inhibitors has marked a significant breakthrough in the treatment of solid tumors harboring this specific mutation. As the number of these targeted therapies in clinical development and on the market grows, a thorough understanding of their comparative safety profiles is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the safety profiles of key KRAS G12C inhibitors, supported by experimental data from pivotal clinical trials.
Comparative Safety Profiles of KRAS G12C Inhibitors
The following table summarizes the treatment-related adverse events (TRAEs) observed in key clinical trials for the approved inhibitors sotorasib and adagrasib, as well as the promising late-stage candidates divarasib and garsorasib. The data is compiled from the CodeBreaK 100 trial (sotorasib), the KRYSTAL-1 trial (adagrasib), a phase 1 study of divarasib (NCT04449874), and a phase 2 trial of garsorasib (NCT05383898).[1][2][3][4][5][6]
| Adverse Event (AE) | Sotorasib (CodeBreaK 100)[7][8] | Adagrasib (KRYSTAL-1)[2][9][10] | Divarasib (Phase 1)[4][11] | Garsorasib (Phase 2)[1][5][6] |
| Any Grade TRAEs | 70.7% (pooled analysis)[12] | 97%[13] | 93%[4] | 95.1%[6] |
| Grade ≥3 TRAEs | 19.8%[8] | 41%[13] | 12%[14] | 49.6%[6] |
| Diarrhea | 31.0% (any grade), 12% (Grade 3)[8][15] | 63% (any grade)[13] | 60% (any grade)[4] | ~20% (any grade) |
| Nausea | 19.0% (any grade)[8] | 62% (any grade)[13] | 78% (any grade)[4] | ~20% (any grade) |
| Vomiting | Not specified in top AEs | 47% (any grade)[13] | 63% (any grade)[4] | ~20% (any grade) |
| Fatigue | High incidence | 41% (any grade)[16] | 27% (any grade)[4] | Not specified in top AEs |
| Hepatotoxicity (Increased ALT/AST) | 15.1% (any grade, each)[8] | ALT/AST increased (27.6%/25%)[10] | Increased ALT/AST in Grade ≥3 | Increased AST (≥25%, any grade), Increased ALT (≥25%, any grade)[5][6] |
| Dose Interruption due to TRAEs | 34%[7] | Not specified | Not specified | 41.5%[17] |
| Dose Reduction due to TRAEs | 5%[7] | Not specified | 14%[4][11] | 30.1%[17] |
| Treatment Discontinuation due to TRAEs | 7.1%[8] | Not specified | 3%[4][11] | 0%[5][6] |
Experimental Protocols for Safety Assessment
The safety and tolerability of KRAS G12C inhibitors in the cited clinical trials were rigorously evaluated based on standardized methodologies. The core components of the safety assessment protocols are outlined below.
Adverse Event Monitoring and Grading:
Across the CodeBreaK 100, KRYSTAL-1, and the trials for divarasib and garsorasib, treatment-emergent adverse events (TEAEs) were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). The version used in the CodeBreaK and KRYSTAL trials was v5.0.[7][12] This system provides a standardized grading scale (Grade 1 to 5) for the severity of adverse events, ensuring consistency in data collection and reporting across different studies and institutions.
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
Data Collection and Reporting:
In these clinical trials, safety data was collected at baseline and at regular intervals throughout the study. This included:
-
Physical examinations
-
Vital signs monitoring
-
Electrocardiograms (ECGs)
-
Laboratory tests (hematology, clinical chemistry, and urinalysis)
All adverse events reported by the patient or observed by the investigator were recorded, regardless of their perceived relationship to the study drug. The investigator then assessed the causality of the adverse event in relation to the investigational drug. Treatment-related adverse events (TRAEs) are those considered by the investigator to be possibly, probably, or definitely related to the study treatment.
Dose Modification Guidelines:
The trial protocols included specific guidelines for dose modifications (interruption, reduction, or discontinuation) in the event of certain adverse events. These guidelines were designed to manage toxicities effectively while allowing patients to continue treatment if possible. For example, in the CodeBreaK program, dose interruptions and/or reductions were implemented to manage gastrointestinal and hepatic toxicities, with resolution of over 90% of diarrhea events reported with such interventions.[18]
Visualizing the KRAS Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the process of evaluating these inhibitors, the following diagrams have been generated using Graphviz.
References
- 1. Garsorasib in patients with KRASG12C-mutated non-small-cell lung cancer in China: an open-label, multicentre, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.hkexnews.hk [www1.hkexnews.hk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. lumakrashcp.com [lumakrashcp.com]
- 8. onclive.com [onclive.com]
- 9. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ilcn.org [ilcn.org]
- 11. esmo.org [esmo.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. 2024 WCLC | Latest Progress of Garsorasib (D-1553) in Treating KRAS G12C-Mutant Lung Cancer: Phase 2 Study Updates – 益方生物科技(上海)股份有限公司 [inventisbio.com]
- 18. Pooled safety analysis and management of sotorasib-related adverse events in KRAS G12C-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of KRAS G12C Inhibition Through Synergistic Combinations
A Comparative Guide for Researchers and Drug Development Professionals
The development of specific inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a new therapeutic avenue for a once "undruggable" target. However, the emergence of primary and acquired resistance limits the long-term efficacy of monotherapy.[1][2] This has spurred intensive research into combination strategies aimed at overcoming these resistance mechanisms and enhancing anti-tumor activity. This guide provides a comparative overview of promising synergistic combinations with KRAS G12C inhibitors, supported by experimental data, detailed methodologies, and signaling pathway visualizations to inform further research and development.
Overcoming Resistance: The Rationale for Combination Therapies
Resistance to KRAS G12C inhibitors is multifaceted, often involving the reactivation of downstream signaling pathways, such as the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[3][4] Cancer cells can achieve this through various mechanisms, including:
-
Feedback activation: Inhibition of KRAS G12C can lead to feedback reactivation of upstream receptor tyrosine kinases (RTKs) like EGFR, which in turn reactivates wild-type RAS isoforms (HRAS, NRAS) and downstream signaling.[5]
-
Bypass signaling: Acquired mutations in downstream effectors such as BRAF, MEK1 (MAP2K1), or PIK3CA, or alterations in tumor suppressor genes like PTEN, can allow the cancer cell to bypass the need for KRAS G12C signaling.[4][6]
-
Histologic transformation: In some cases, tumors can undergo a change in their cellular appearance, such as from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the original oncogenic driver.[6]
Combination therapies aim to counteract these escape mechanisms by co-targeting key nodes in these resistance pathways, thereby inducing a more profound and durable anti-tumor response.
Comparative Efficacy of KRAS G12C Inhibitor Combinations
The following tables summarize key quantitative data from preclinical and clinical studies investigating various KRAS G12C inhibitor combination strategies.
Table 1: Clinical Trial Data for Sotorasib Combinations
| Combination Agent | Cancer Type | Trial Name/Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Key Adverse Events (Grade ≥3) | Citation |
| Panitumumab (EGFR inhibitor) | Colorectal Cancer (CRC) | CodeBreak 101 | 26.4% (960mg sotorasib) | 5.6 months (960mg sotorasib) | Hypomagnesemia, rash, dermatitis acneiform (35.8% with 960mg sotorasib) | [1][7] |
| Trametinib (MEK inhibitor) | Solid Tumors (NSCLC, CRC, etc.) | CodeBreaK 101 | 20% (NSCLC), 1/12 patients (CRC) | Not Reported | Diarrhea, rash, nausea (34.1%) | [1] |
| Pembrolizumab (Anti-PD-1) | Non-Small Cell Lung Cancer (NSCLC) | CodeBreak 101 | Concurrent: 29% | Concurrent: 5.7 months | High incidence of hepatotoxicity (72% with concurrent use) | [1] |
Table 2: Clinical Trial Data for Adagrasib Combinations
| Combination Agent | Cancer Type | Trial Name/Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Key Adverse Events (Grade ≥3) | Citation |
| Cetuximab (EGFR inhibitor) | Colorectal Cancer (CRC) | KRYSTAL-1 | 46% | 6.9 months | Nausea, diarrhea, vomiting (16%) | [1][8][9] |
| Pembrolizumab (Anti-PD-1) | Non-Small Cell Lung Cancer (NSCLC) | KRYSTAL-7 | 59% (PD-L1 TPS ≥50%) | 27.7 months (PD-L1 TPS ≥50%) | Diarrhea, nausea, vomiting, increased ALT/AST (58% Grade 3, 11% Grade 4) | [10] |
| Abemaciclib (CDK4/6 inhibitor) | NSCLC Brain Metastases (Preclinical) | N/A | Synergistic cytotoxicity | N/A | Body weight loss in mice | [11] |
Table 3: Preclinical Data for Novel KRAS G12C Inhibitor Combinations
| Combination Agent | Cancer Model | Key Findings | Citation | | --- | --- | --- | | Tipifarnib (Farnesyl-transferase inhibitor) | Lung, Colorectal, Pancreatic Cancer Cell Lines and Xenografts | Synergistic inhibitory effects on cell proliferation; interference with compensatory HRAS activation. |[12] | | Linsitinib (IGF1R inhibitor) + Everolimus (mTOR inhibitor) | NSCLC Cell Lines and Xenografts | Strong and durable reduction of tumor cell growth. |[13] | | FGTI-2734 (Wild-type RAS inhibitor) | Lung Cancer Models | Blocks ERK reactivation, leading to cancer cell death. |[14] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in KRAS G12C signaling and the experimental approaches to study them is crucial for a deeper understanding.
Caption: KRAS G12C signaling and points of therapeutic intervention.
Caption: A typical experimental workflow for assessing drug synergy in vitro.
Experimental Protocols
Detailed below are generalized methodologies for key experiments cited in the assessment of synergistic potential.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate KRAS G12C mutant cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of the KRAS G12C inhibitor and the combination agent, both alone and in combination. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the readings to the vehicle-treated controls to determine the percentage of cell viability. Use software such as SynergyFinder to calculate synergy scores based on reference models like Bliss independence or Loewe additivity.[15]
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with the KRAS G12C inhibitor, the combination agent, or the combination at clinically relevant concentrations.
-
Incubation: Allow the cells to grow for an extended period (e.g., 10-14 days), replacing the media with fresh drug-containing media every 2-3 days.
-
Colony Staining: When visible colonies have formed, wash the plates with PBS, fix the colonies with a solution like methanol, and stain with crystal violet.
-
Quantification: Count the number of colonies in each well. A significant reduction in the number and/or size of colonies in the combination treatment group compared to the single-agent groups indicates a synergistic effect on clonogenic survival.[16]
Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with the respective drugs for a specified time (e.g., 2, 6, or 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., total ERK, phospho-ERK, total AKT, phospho-AKT, and a loading control like β-actin).
-
Detection: After washing, incubate the membrane with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Densitometric analysis of the bands can quantify the changes in protein phosphorylation, indicating the on-target effect of the drug combination on the respective signaling pathways. A greater reduction in the phosphorylation of key downstream effectors in the combination group compared to single agents suggests a synergistic inhibitory effect on the signaling pathway.[16]
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously inject KRAS G12C mutant cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, single agents, and combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage, based on previous studies or pharmacokinetic data.
-
Tumor Measurement and Monitoring: Measure tumor volume with calipers regularly (e.g., twice weekly) and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: The study endpoint may be a specific time point or when tumors reach a maximum allowed size. Compare tumor growth inhibition (TGI) between the different treatment groups. A significantly greater TGI in the combination group compared to the single-agent groups indicates in vivo synergy.[17]
Conclusion
The landscape of KRAS G12C-mutant cancer treatment is rapidly evolving, with combination therapies at the forefront of efforts to improve patient outcomes. By targeting multiple nodes within the complex signaling networks that drive tumor growth and resistance, these synergistic combinations hold the promise of deeper and more durable responses than can be achieved with KRAS G12C inhibitor monotherapy. The data and methodologies presented in this guide offer a framework for the continued investigation and development of these promising therapeutic strategies.
References
- 1. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 6. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 7. The emerging role of Sotorasib plus Panitumumab combination therapy in colorectal cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. udshealth.com [udshealth.com]
- 9. Adagrasib Demonstrates Promising Activity in Patients with KRASᴳ¹²ᶜ-Mutated Metastatic Colorectal Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 10. onclive.com [onclive.com]
- 11. Combination therapy of adagrasib and abemaciclib in non-small cell lung cancer brain metastasis models genomically characterized by KRAS-G12C and homozygous loss of CDKN2A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]
- 15. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
Validating the On-Target Efficacy of KRAS G12C Inhibitors: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. Validating that the anti-tumor activity of these compounds is a direct result of their interaction with the intended target is a critical step in their preclinical and clinical development. This guide provides a comparative framework for validating the on-target activity of a representative KRAS G12C inhibitor, herein referred to as Compound 26, using genetic approaches. We will compare its efficacy in cancer cell lines with and without the KRAS G12C mutation and provide detailed experimental protocols for key validation assays.
Data Presentation: Comparative Efficacy of a Representative KRAS G12C Inhibitor
To quantitatively assess the on-target activity of a KRAS G12C inhibitor, its potency is evaluated in a panel of cancer cell lines with varying KRAS mutational statuses. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness. The data presented below is based on studies with the well-characterized KRAS G12C inhibitor MRTX849 (adagrasib), which will serve as our stand-in for "Compound 26".
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) of Representative Inhibitor (MRTX849) |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 10 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 25 |
| SW 1573 | Non-Small Cell Lung Cancer | G12C | 973 |
| A549 | Non-Small Cell Lung Cancer | G12S | >1000 |
| HCT116 | Colorectal Cancer | G13D | >1000 |
| Calu-1 | Non-Small Cell Lung Cancer | Wild-Type | >3000 |
This data is representative and compiled from publicly available studies on MRTX849.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of validation studies. Below are protocols for genetic knockdown and knockout of KRAS G12C, followed by a cell viability assay to measure inhibitor efficacy.
siRNA-Mediated Knockdown of KRAS G12C
This method temporarily reduces the expression of the KRAS G12C protein, allowing for the assessment of an inhibitor's efficacy in its absence.
Materials:
-
KRAS G12C-mutant cancer cell line (e.g., NCI-H358)
-
siRNA targeting KRAS G12C and a non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM Reduced-Serum Medium
-
Complete growth medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.[1]
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20-80 pmols of siRNA into 100 µl of Opti-MEM medium in a microcentrifuge tube (Solution A).[1]
-
In a separate tube, dilute 2-8 µl of Lipofectamine RNAiMAX into 100 µl of Opti-MEM medium (Solution B).[1]
-
Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[1]
-
-
Transfection:
-
Wash the cells once with 2 ml of Opti-MEM medium.
-
Aspirate the medium and add the 200 µl siRNA-Lipofectamine complex to the well.
-
Add 800 µl of antibiotic-free complete growth medium to each well.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
-
Validation of Knockdown: After incubation, harvest the cells to verify KRAS G12C knockdown by Western blot or qRT-PCR.
-
Cell Viability Assay: Proceed with the CellTiter-Glo assay as described below to assess the effect of the KRAS G12C inhibitor on cell viability in knockdown versus control cells.
CRISPR-Cas9 Mediated Knockout of KRAS G12C
This technique creates a permanent loss of the KRAS G12C gene, providing a robust model to confirm target dependency.
Materials:
-
KRAS G12C-mutant cancer cell line (e.g., NCI-H358)
-
Lentiviral vectors encoding Cas9 and a single-guide RNA (sgRNA) targeting KRAS G12C
-
Lipofectamine 3000 transfection reagent
-
Puromycin
-
6-well plates and 96-well plates for single-cell cloning
Procedure:
-
sgRNA Design: Design and clone an sgRNA sequence that specifically targets an early exon of the KRAS gene.
-
Lentivirus Production: Produce lentiviral particles for Cas9 and the sgRNA in a packaging cell line (e.g., HEK293T).
-
Transduction:
-
Seed the target cancer cells in a 6-well plate.
-
Transduce the cells with the Cas9 and sgRNA lentiviruses.
-
-
Selection and Clonal Isolation:
-
Verification of Knockout:
-
Expand the single-cell clones.
-
Verify the knockout of the KRAS G12C allele at the genomic level by Sanger sequencing or next-generation sequencing.
-
Confirm the absence of the KRAS G12C protein by Western blot.
-
-
Cell Viability Assay: Use the validated knockout clones and the parental cell line in the CellTiter-Glo assay to compare their sensitivity to the KRAS G12C inhibitor.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the amount of ATP, an indicator of metabolically active cells, to determine cell viability after inhibitor treatment.
Materials:
-
Parental, siRNA-transfected, or CRISPR-knockout cell lines
-
KRAS G12C inhibitor (Compound 26)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 1,000-5,000 cells per well in 100 µl of complete growth medium.
-
Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of the KRAS G12C inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[3]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl of reagent to 100 µl of medium).[4]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value.
Visualizations
KRAS G12C Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of a covalent inhibitor.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating the on-target activity of a KRAS G12C inhibitor using genetic approaches.
References
A Comparative Analysis of Leading KRAS G12C Inhibitors in Preclinical Cancer Models
A detailed guide for researchers and drug development professionals on the comparative efficacy of Sotorasib, Adagrasib, and Divarasib in various cancer cell lines, complete with supporting experimental data and protocols.
The discovery and development of inhibitors targeting the KRAS G12C mutation have marked a significant breakthrough in oncology, offering a new therapeutic avenue for a once "undruggable" target. This guide provides a comparative overview of three prominent KRAS G12C inhibitors: Sotorasib (AMG-510), Adagrasib (MRTX849), and Divarasib (GDC-6036). We present a compilation of their in vitro activities across a panel of cancer cell lines, detail the experimental methodologies used for their evaluation, and provide visual representations of key biological pathways and experimental workflows.
Comparative In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Sotorasib, Adagrasib, and Divarasib in various KRAS G12C-mutant cancer cell lines. These values represent the concentration of the inhibitor required to reduce a biological process (such as cell viability or protein phosphorylation) by 50% and are a key metric for assessing drug potency.
Table 1: Comparative IC50 Values for Cell Viability in KRAS G12C-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | Sotorasib (AMG-510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) | Divarasib (GDC-6036) IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 6[1] | 10[2] | Sub-nanomolar[3] |
| MIA PaCa-2 | Pancreatic Cancer | 9[1] | 5[2] | Not Reported |
| SW1463 | Colorectal Cancer | 45.8[4] | Not Reported | Not Reported |
| LU99 | Non-Small Cell Lung Cancer | 22550 (Resistant)[4] | Not Reported | Not Reported |
| LU65 | Non-Small Cell Lung Cancer | 2560 (Resistant)[4] | Not Reported | Not Reported |
| H2122 | Non-Small Cell Lung Cancer | Not Reported | 150[2] | Not Reported |
| SW837 | Colorectal Cancer | Not Reported | 20[2] | Not Reported |
Table 2: Comparative IC50 Values for p-ERK Inhibition in KRAS G12C-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | Sotorasib (AMG-510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) | Divarasib (GDC-6036) IC50 (nM) |
| MIA PaCa-2 | Pancreatic Cancer | Not Reported | Not Reported | Not Reported |
| NCI-H358 | Non-Small Cell Lung Cancer | Not Reported | Not Reported | Selectively inhibited[5] |
Note: The IC50 values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution. "Not Reported" indicates that the data was not found in the searched literature.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these inhibitors, we have included diagrams of the KRAS signaling pathway and key experimental workflows.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
KRAS G12C-mutant cancer cell lines
-
96-well opaque-walled plates
-
Cell culture medium
-
KRAS G12C inhibitors (Sotorasib, Adagrasib, Divarasib)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the KRAS G12C inhibitors. Remove the old media from the cells and add the media containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for Phospho-ERK (p-ERK)
This technique is used to detect the phosphorylation status of ERK, a key downstream effector in the KRAS signaling pathway. A decrease in p-ERK levels indicates inhibition of the pathway.
Materials:
-
KRAS G12C-mutant cancer cell lines
-
Cell culture dishes
-
KRAS G12C inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the KRAS G12C inhibitors for a specified time. Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add a chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the p-ERK signal to the total ERK or a loading control (e.g., GAPDH) to determine the extent of pathway inhibition.
This guide provides a foundational comparison of Sotorasib, Adagrasib, and Divarasib. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their own experimental systems when interpreting these data. The provided protocols offer a starting point for the in-house evaluation of these and other KRAS G12C inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D‐1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide to KRAS G12C Inhibitors: Evaluating the Superiority of a Novel Compound
For researchers, scientists, and drug development professionals, this guide provides a comprehensive preclinical comparison of the novel KRAS G12C inhibitor 26 against the established inhibitors sotorasib (AMG 510) and adagrasib (MRTX849). This report synthesizes available data on their efficacy, selectivity, and pharmacokinetic properties, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
The discovery of small molecules capable of directly targeting the KRAS G12C mutation has marked a significant breakthrough in oncology.[1] This specific mutation, present in a notable fraction of non-small cell lung cancers, colorectal cancers, and other solid tumors, renders the KRAS protein constitutively active, driving tumor growth and proliferation.[2][3] Sotorasib and adagrasib are two such inhibitors that have shown clinical activity.[4][5] This guide introduces a novel compound, this compound, and evaluates its preclinical profile alongside these established drugs to assess its potential superiority in preclinical models.
Comparative Preclinical Efficacy
The preclinical activity of KRAS G12C inhibitors is a critical determinant of their potential clinical success. In vitro and in vivo models are employed to assess their potency and efficacy in inhibiting cancer cell growth and inducing tumor regression.
In Vitro Activity
In vitro assays are fundamental in determining the direct inhibitory effect of compounds on cancer cells harboring the KRAS G12C mutation. Key metrics include the half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays.
While comprehensive preclinical data for this compound is limited to patent literature, initial findings suggest it possesses antitumor effects.[6] Sotorasib and adagrasib have been extensively characterized, demonstrating potent and selective inhibition of KRAS G12C-mutant cell lines.[7][8] Adagrasib, for instance, has a reported cellular IC50 of approximately 5 nM.[8] Divarasib (GDC-6036), another KRAS G12C inhibitor, has shown 5- to 20-fold greater potency in vitro compared to sotorasib and adagrasib.[9]
Table 1: Comparative In Vitro Preclinical Data of KRAS G12C Inhibitors
| Inhibitor | Target | Biochemical Assay (IC50) | Cellular Assay (IC50) | Cell Lines Tested | Reference |
| Inhibitor 26 | KRAS G12C | 0.47 µM (cell-free) | Data not available | Data not available | WO2021109737A1 |
| Sotorasib (AMG 510) | KRAS G12C | Data not available | ~0.006 µM (NCI-H358), ~0.009 µM (MIA PaCa-2) | NCI-H358, MIA PaCa-2, and others | [10] |
| Adagrasib (MRTX849) | KRAS G12C | Data not available | ~5 nM | Various KRAS G12C mutant cell lines | [8] |
Note: Data for inhibitor 26 is limited. The provided IC50 is from a cell-free assay and may not directly compare to cellular assay data for other inhibitors.
In Vivo Efficacy
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical in vivo evaluation. These models allow for the assessment of a drug's ability to inhibit tumor growth in a living organism.
Adagrasib has demonstrated significant tumor regression in multiple preclinical xenograft models of KRAS G12C-mutant non-small cell lung cancer.[11] Similarly, sotorasib has been shown to induce tumor regression in xenograft models.[12] Combination therapies are also being explored, with studies showing that combining KRAS G12C inhibitors with other agents can enhance antitumor activity.[2][13]
Table 2: Comparative In Vivo Preclinical Data of KRAS G12C Inhibitors
| Inhibitor | Animal Model | Tumor Type | Dosing | Outcome | Reference |
| Inhibitor 26 | Data not available | Data not available | Data not available | Data not available | - |
| Sotorasib (AMG 510) | Xenograft mice | KRAS G12C-mutated tumors | 30 mg/kg, p.o. daily | Tumor regression | [10] |
| Adagrasib (MRTX849) | Xenograft mice | KRAS G12C-mutant NSCLC | Clinically relevant doses | Tumor regression and extended survival | [11][14] |
Pharmacokinetic Properties
A favorable pharmacokinetic (PK) profile is crucial for a drug's success, ensuring adequate exposure at the target site with an acceptable dosing regimen. Key PK parameters include half-life, bioavailability, and tissue distribution.
Adagrasib was optimized for a long half-life of approximately 24 hours and extensive tissue distribution.[8][15] In contrast, sotorasib has a shorter half-life of around 5.5 hours.[16] The ability of adagrasib to penetrate the central nervous system has also been noted.[17]
Table 3: Comparative Pharmacokinetic Properties of KRAS G12C Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Half-life (t½) | Oral Bioavailability | Key Findings | Reference |
| Inhibitor 26 | Data not available | Data not available | Data not available | Data not available | - |
| Sotorasib (AMG 510) | Preclinical models | ~5.5 hours | Data not available | Shorter half-life | [16] |
| Adagrasib (MRTX849) | Preclinical models | ~24 hours | High | Long half-life, extensive tissue distribution, CNS penetration | [8][15][16] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of KRAS G12C inhibitors requires knowledge of the underlying signaling pathways and the experimental methods used to study them.
KRAS Signaling Pathway
The KRAS protein is a key node in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and the subsequent activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.
Caption: The KRAS signaling pathway and the point of intervention for KRAS G12C inhibitors.
Experimental Workflows
The following diagrams illustrate the typical workflows for key preclinical assays used to evaluate KRAS G12C inhibitors.
Caption: Workflow for a typical in vitro cell viability assay.
Caption: Workflow for Western blot analysis of KRAS pathway inhibition.
Caption: Workflow for an in vivo xenograft model study.
Detailed Experimental Protocols
Cell Viability Assay
This protocol is used to determine the potency of KRAS G12C inhibitors in reducing the viability of cancer cells.
-
Cell Seeding: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the KRAS G12C inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.[7]
Western Blot for KRAS Pathway Inhibition
This protocol assesses the ability of an inhibitor to block signaling downstream of KRAS by measuring the phosphorylation of key proteins like ERK.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a specified time. Subsequently, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-ERK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6][18]
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane can be stripped and re-probed with an antibody for the total protein to ensure equal loading. Band intensities are quantified using densitometry software.[19]
In Vivo Xenograft Model
This protocol evaluates the antitumor efficacy of a KRAS G12C inhibitor in a living organism.
-
Cell Implantation: Human cancer cells with the KRAS G12C mutation are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).[20][21]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[22]
-
Drug Administration: The inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives the vehicle.[20]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is typically calculated using the formula: (Length x Width²)/2.[22]
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated and statistically analyzed.
Conclusion
The development of direct KRAS G12C inhibitors represents a major advancement in the treatment of cancers harboring this mutation. While sotorasib and adagrasib have paved the way, the quest for inhibitors with superior efficacy, improved pharmacokinetic profiles, and the ability to overcome resistance continues.
The preclinical data for the novel this compound, although limited, suggests it is a compound of interest. However, a comprehensive head-to-head comparison with established inhibitors like sotorasib and adagrasib in a full suite of preclinical models is necessary to definitively establish its superiority. Adagrasib's longer half-life and CNS penetration may offer advantages in certain clinical scenarios.[16][17] Ultimately, the continued investigation of these and other novel KRAS G12C inhibitors will be crucial in expanding the therapeutic options and improving outcomes for patients with KRAS G12C-driven cancers.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 3. Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BCL-XL PROTAC degrader DT2216 synergizes with sotorasib in preclinical models of KRASG12C-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. researchgate.net [researchgate.net]
- 20. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tumor.informatics.jax.org [tumor.informatics.jax.org]
Safety Operating Guide
Proper Disposal of KRAS G12C Inhibitor 26: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling KRAS G12C inhibitor 26 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory chemical waste management principles.
Hazard Profile and Key Disposal Considerations
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment. The primary disposal directive is to "Dispose of contents/ container to an approved waste disposal plant"[1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][3].
| Identifier | CAS Number | Molecular Formula | Molecular Weight | Key Hazards | Primary Disposal Route |
| This compound | 2648584-52-3 | C29H34FN3O4S | 588.60 | Harmful if swallowed (Acute toxicity, Oral - Category 4), Very toxic to aquatic life with long lasting effects (Acute and Chronic aquatic toxicity - Category 1)[1] | Approved hazardous waste disposal plant[1] |
Experimental Protocols for Waste Handling
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.
Waste Segregation:
-
Solid Waste: Collect solid this compound waste in a designated, properly labeled, and sealed hazardous waste container. This includes unused or expired compounds and contaminated consumables such as weigh boats and contaminated paper towels.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatible. Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents[1].
-
Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a labeled, puncture-resistant sharps container designated for chemical waste[4].
Container Management:
-
All hazardous waste containers must be kept closed except when adding waste[2][3].
-
Label containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated satellite accumulation area, away from general laboratory traffic[2].
-
Ensure secondary containment is used to prevent spills from reaching drains[3].
Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) capable of removing the residue[3][5].
-
The first rinsate must be collected and disposed of as hazardous chemical waste[6]. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
After triple-rinsing, deface or remove the original label from the container before disposal as regular trash or recycling, in accordance with institutional policies[3].
Spill Management: In the event of a spill, collect the spillage and dispose of it in an approved waste disposal plant[1]. Absorb liquid spills with an inert material and place it in the solid hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound|2648584-52-3|MSDS [dcchemicals.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
Personal protective equipment for handling KRAS G12C inhibitor 26
Essential Safety and Handling Guide for KRAS G12C Inhibitor 26
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for handling, personal protective equipment (PPE), and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with specific hazards that necessitate careful handling. The Globally Harmonized System (GHS) classification for this compound is summarized below.[1]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Given its cytotoxic potential as an anti-cancer agent, it is prudent to handle this compound as a hazardous substance, minimizing exposure through all potential routes including skin contact, inhalation, and ingestion.[2][3][4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to prevent exposure to this compound.[3][5] All personnel must be trained in the proper selection and use of PPE.[5] The following table outlines the minimum PPE requirements for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Routine Handling (Weighing, Reconstituting, Diluting) | Primary: • Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves.[5] Select gloves tested against cytotoxic agents (e.g., compliant with ASTM D6978-05).[6]• Gown: Disposable, fluid-resistant gown with long sleeves and closed cuffs.[3]• Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]• Mask: Surgical mask to prevent inhalation of aerosols.[3][5] |
| Procedures with High Splash Risk | In addition to routine PPE: • Face Protection: A full-face shield is preferred. If using goggles, they must be worn with a fluid-resistant mask.[5] |
| Spill Cleanup | Primary: • Gloves: Two pairs of industrial-thickness (>0.45mm) nitrile or neoprene gloves.[2]• Gown: Impermeable, disposable gown.• Eye Protection: Chemical splash goggles and a full-face shield.[3]• Respiratory Protection: An N95 respirator or higher should be used for cleaning up powdered spills or large liquid spills to prevent inhalation.[3] |
| Waste Disposal | Primary: • Gloves: Two pairs of chemotherapy-rated nitrile gloves.• Gown: Disposable, fluid-resistant gown.• Eye Protection: Safety glasses with side shields or goggles. |
Operational and Disposal Plans
A clear, step-by-step workflow is essential for safely managing this compound from receipt to disposal.
Caption: Workflow for safe handling, use, and disposal of this compound.
Experimental Protocols
Handling and Reconstitution Protocol
-
Preparation : Before handling, ensure a designated area within a chemical fume hood or other ventilated enclosure is clean and prepared. Assemble all necessary materials, including the inhibitor, solvent, and consumables.
-
PPE : Don the appropriate PPE as specified in the table for "Routine Handling."[5] This includes a lab coat or gown, two pairs of chemotherapy-rated gloves, and eye protection.[5][6]
-
Handling : Conduct all manipulations, including weighing and reconstitution, within the ventilated enclosure to prevent the formation and spread of dust or aerosols.[1][7]
-
Storage : Keep the container tightly sealed in a cool, well-ventilated area when not in use.[1] Recommended storage conditions are -20°C for the powder and -80°C when in solvent, protected from light.[1]
-
Decontamination : After handling, decontaminate all surfaces and equipment by scrubbing with a suitable solvent like alcohol.[7]
-
Doffing PPE : Remove PPE carefully to avoid contaminating yourself. Dispose of all contaminated items as cytotoxic waste.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves.[1]
Spill Management Protocol In the event of a spill, prompt and correct action is critical to prevent exposure and contamination.
-
Secure the Area : Immediately alert others and restrict access to the spill area.[3]
-
Don PPE : Put on the appropriate PPE for spill cleanup, including double gloves (industrial thickness), an impermeable gown, eye protection/face shield, and an N95 respirator.[2][3]
-
Containment : For liquid spills, use absorbent materials from a chemical spill kit to contain the spill and prevent it from spreading.[3][7] For powder spills, gently cover with damp absorbent pads to avoid creating dust.
-
Cleanup : Carefully collect all contaminated absorbent materials and any broken containers. Place them into a designated, sealed cytotoxic waste container.[3]
-
Decontamination : Clean the spill area thoroughly with an appropriate cleaning agent, starting from the outer edge and working inward.[3][7]
-
Disposal : Dispose of all cleaning materials and contaminated PPE as cytotoxic waste.[3]
-
Reporting : Report the spill to the laboratory supervisor or safety officer according to your institution's policies.
Disposal Plan All materials contaminated with this compound must be treated as hazardous cytotoxic waste.
-
Segregation : Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[2]
-
Collection : All contaminated items, including gloves, gowns, masks, disposable labware (e.g., pipette tips, tubes), and cleaning materials, must be placed in the designated cytotoxic waste container immediately after use.[2][3]
-
Final Disposal : The sealed cytotoxic waste container must be disposed of through an approved hazardous waste management facility in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical or its waste in standard laboratory trash or down the drain.[1][7]
References
- 1. This compound|2648584-52-3|MSDS [dcchemicals.com]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. ipservices.care [ipservices.care]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Handling cytotoxic material [cleanroomtechnology.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
